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Foundational

The 8-Aminoquinoline Scaffold: A Medicinal Chemistry Cornerstone from Malaria to Modern Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, with a rich history rooted in t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-aminoquinoline scaffold represents a privileged structure in medicinal chemistry, with a rich history rooted in the fight against malaria and a burgeoning future in diverse therapeutic areas. This technical guide provides a comprehensive exploration of the 8-aminoquinoline core, from its fundamental chemical properties and synthesis to its complex mechanisms of action and evolving structure-activity relationships. We delve into its pivotal role in combating relapsing malaria, exemplified by the long-standing use of primaquine and the recent introduction of tafenoquine. Beyond its antimalarial prowess, this guide illuminates the scaffold's expanding therapeutic landscape, including its investigation as an anticancer, neuroprotective, and antimicrobial agent. Detailed experimental protocols, data-driven insights, and a forward-looking perspective on the challenges and opportunities in the field are presented to equip researchers and drug development professionals with the knowledge to harness the full potential of this remarkable pharmacophore.

Introduction: The Enduring Legacy of the 8-Aminoquinoline Scaffold

First synthesized in the early 20th century, the 8-aminoquinoline scaffold quickly emerged as a critical weapon against malaria, a disease that continues to afflict millions globally.[1] Unlike many other antimalarials that target the blood stages of the Plasmodium parasite, 8-aminoquinolines possess the unique ability to eradicate the dormant liver-stage hypnozoites of P. vivax and P. ovale, which are responsible for disease relapse.[2][3] This critical therapeutic niche has cemented the importance of drugs like primaquine, the first widely used 8-aminoquinoline, and its successor, tafenoquine.[4][5]

The versatility of the 8-aminoquinoline core, however, extends far beyond its antimalarial applications. The nitrogen atom at the 8-position serves as a key handle for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity.[2] This has led to the exploration of 8-aminoquinoline derivatives in a multitude of other diseases, including cancer, neurodegenerative disorders, and various infectious diseases.[2][6][7] This guide will provide a deep dive into the multifaceted world of 8-aminoquinolines, offering both a historical perspective and a forward look into their therapeutic potential.

The Antimalarial Battlefield: A Tale of Two Drugs

The primary clinical utility of 8-aminoquinolines lies in their ability to provide a "radical cure" for relapsing malaria.[8] This is achieved by targeting the hypnozoites in the liver, a feat that other classes of antimalarials cannot accomplish.

Primaquine: The Veteran Workhorse

For decades, primaquine has been the only drug available for the radical cure of P. vivax and P. ovale malaria.[4][9] It is also effective at clearing gametocytes of P. falciparum, which helps to prevent the transmission of malaria.[10] Despite its long-standing use, the widespread implementation of primaquine has been hampered by its relatively short half-life, requiring a 14-day treatment course that often leads to poor patient adherence.[5][11]

Tafenoquine: A Modern Successor

The quest for an improved 8-aminoquinoline with a better pharmacokinetic profile led to the development of tafenoquine.[5][12] Approved in 2018 for the radical cure of P. vivax malaria, tafenoquine's significantly longer half-life allows for a single-dose treatment, a major advancement in improving patient compliance.[5][8][13] Clinical trials have demonstrated that a single 300 mg dose of tafenoquine is as effective as a 14-day course of primaquine in preventing relapse.[8][12]

DrugTypical Regimen for Radical CureHalf-lifeKey Advantage
Primaquine 15-30 mg daily for 14 daysShortLong history of use
Tafenoquine Single 300 mg doseLongImproved patient adherence

Table 1. Comparison of Primaquine and Tafenoquine for the Radical Cure of P. vivax Malaria.

Mechanism of Action: A Two-Step Relay of Redox Chemistry

The precise mechanism of action of 8-aminoquinolines has been a subject of intense research and is now understood to operate via a two-step biochemical relay. It is important to note that the parent compounds themselves are not the active agents; they are prodrugs that require metabolic activation.[5][14]

Step 1: Metabolic Activation. The first step involves the metabolic generation of redox-active metabolites. This process is primarily mediated by host cytochrome P450 enzymes, with CYP2D6 playing a crucial role in the activation of primaquine.[5][8] The metabolism of tafenoquine is less reliant on CYP2D6.[15] This metabolic activation leads to the formation of unstable, highly redox-reactive hydroxylated species.[5]

Step 2: Oxidative Stress and Parasite Killing. The redox-active metabolites generated in Step 1 then exert their parasiticidal effects. It is hypothesized that these metabolites undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[2][16] This surge in ROS induces significant oxidative stress within the parasite, causing damage to essential macromolecules and ultimately leading to mitochondrial dysfunction and parasite death.[8][11]

Mechanism_of_Action cluster_host Host Cell cluster_parasite Parasite (Hypnozoite) 8-AQ_Prodrug 8-Aminoquinoline (Primaquine/Tafenoquine) CYP_Enzymes Host CYP450 Enzymes (e.g., CYP2D6) 8-AQ_Prodrug->CYP_Enzymes Step 1: Metabolic Activation Redox_Metabolites Redox-Active Metabolites CYP_Enzymes->Redox_Metabolites ROS Reactive Oxygen Species (ROS) Redox_Metabolites->ROS Step 2: Redox Cycling Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Parasite_Death Parasite Death Oxidative_Stress->Parasite_Death

Figure 1. Proposed two-step mechanism of action for 8-aminoquinoline antimalarials.

The Double-Edged Sword: Toxicity and G6PD Deficiency

The primary limitation to the widespread use of 8-aminoquinolines is their potential to cause severe hemolytic anemia in individuals with a genetic deficiency in the glucose-6-phosphate dehydrogenase (G6PD) enzyme.[3][4][11] G6PD is a critical enzyme in the pentose phosphate pathway, responsible for producing NADPH, which protects red blood cells from oxidative damage.[5]

The same redox-cycling metabolites responsible for killing malaria parasites can also induce oxidative stress in red blood cells. In individuals with normal G6PD levels, sufficient NADPH is available to counteract this oxidative insult. However, in G6PD-deficient individuals, the red blood cells are unable to cope with the increased oxidative stress, leading to hemolysis.[5][17] Therefore, G6PD testing is mandatory before administering primaquine or tafenoquine.[3][8]

Structure-Activity Relationships (SAR): Guiding the Design of Better Drugs

The biological activity of 8-aminoquinolines is highly dependent on the nature and position of substituents on the quinoline ring and the side chain at the 8-amino position.[14][18][19] While a definitive SAR that separates efficacy from toxicity remains elusive, several key principles have emerged from decades of research.

  • The 6-Methoxy Group: The presence of a methoxy group at the 6-position of the quinoline ring is generally considered essential for antimalarial activity.[19][20]

  • The 8-Amino Side Chain: The nature of the alkylamine side chain at the 8-position significantly influences the compound's activity and pharmacokinetic properties. Modifications to this side chain have been a primary focus of drug development efforts.[4]

  • Ring Substitutions: The addition of substituents to other positions on the quinoline nucleus can modulate activity and toxicity. For example, the introduction of alkoxy or aryloxy groups at the 5-position has been shown to enhance schizontocidal activity.[21]

Beyond Malaria: An Expanding Therapeutic Horizon

The unique chemical properties of the 8-aminoquinoline scaffold have prompted its investigation in a range of other diseases.

Oncology: A Multifaceted Anticancer Agent

Numerous 8-aminoquinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines.[2][15] Their anticancer mechanisms are often multifaceted and can include:

  • Metal Chelation: 8-aminoquinolines can act as metal chelators, particularly for copper.[22][23] By disrupting copper homeostasis in cancer cells, which is often dysregulated and essential for processes like angiogenesis, these compounds can induce apoptosis.[22]

  • Induction of ROS: Similar to their antimalarial mechanism, some anticancer 8-aminoquinolines can generate ROS, leading to oxidative stress and cell death.[22]

  • Enzyme Inhibition: Certain derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as topoisomerase IIα.[2]

Neurodegenerative Diseases: Targeting a Complex Pathology

The ability of 8-aminoquinolines to chelate metal ions and modulate oxidative stress has also made them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's disease.[6][24][25] In Alzheimer's, the dysregulation of metal ions like copper and zinc is implicated in the aggregation of amyloid-beta plaques.[24] By chelating these metals, 8-aminoquinoline derivatives may help to prevent plaque formation and reduce oxidative damage.[24][26] Hybrid molecules combining the 8-aminoquinoline scaffold with other neuroprotective moieties, such as melatonin, are being actively explored.[24][26]

Antimicrobial Applications

The 8-aminoquinoline scaffold has been incorporated into novel antimicrobial agents with activity against a spectrum of bacteria and fungi.[2][4][27] The development of hybrid molecules, for instance, by combining the 8-aminoquinoline core with a triazole moiety, has yielded compounds with promising minimum inhibitory concentrations (MICs) against various pathogenic strains.[2] Metal complexes of 8-aminoquinoline derivatives have also shown significant antimicrobial properties.[4]

Synthesis of 8-Aminoquinoline Derivatives: Experimental Protocols

The synthesis of the 8-aminoquinoline core and its derivatives can be achieved through various established organic chemistry reactions. The choice of synthetic route is often dictated by the desired substitution pattern.

Protocol 1: Skraup Synthesis of the 8-Hydroxyquinoline Core

The Skraup synthesis is a classic method for preparing quinolines. This protocol details the synthesis of 8-hydroxyquinoline, a common precursor for 8-aminoquinoline derivatives.

Materials:

  • o-aminophenol

  • Glycerol

  • Concentrated sulfuric acid

  • Ferrous sulfate

  • o-nitrophenol

  • Sodium hydroxide solution

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 1.5 to 2.5 parts by weight of concentrated sulfuric acid.

  • Addition of Reactants: With continuous stirring, add 2.5 to 3.5 parts of glycerol. To this mixture, add 1 part of o-aminophenol and 0.02 parts of ferrous sulfate.

  • Heating: Heat the reaction mixture to 135-140°C.

  • Addition of Oxidizing Agent: Slowly add 0.5 parts of o-nitrophenol over a period of 3 hours while maintaining the temperature.

  • Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8. The crude 8-hydroxyquinoline will precipitate.

  • Purification: Isolate the crude product by filtration and purify by recrystallization from ethanol to yield pure 8-hydroxyquinoline.[2]

Protocol 2: Synthesis of a Hybrid 8-Aminoquinoline-Triazole via Click Chemistry

This protocol describes the synthesis of a hybrid molecule incorporating the 8-aminoquinoline scaffold and a 1,2,3-triazole ring using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry."[2]

Materials:

  • 8-aminoquinoline derivative with a terminal alkyne

  • Aryl or alkyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • tert-Butanol and Water (1:1 solvent system)

Procedure:

  • Reaction Setup: In a reaction vessel, dissolve the 8-aminoquinoline derivative bearing a terminal alkyne (1 equivalent) and the corresponding azide (1 equivalent) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In separate vials, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in water and a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in water.

  • Addition of Catalyst: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, the product can be isolated by extraction and purified by column chromatography.[2]

Synthesis_Workflow cluster_skraup Skraup Synthesis cluster_click Click Chemistry for Hybrids o_aminophenol o-aminophenol + Glycerol H2SO4_FeSO4 H₂SO₄, FeSO₄, o-nitrophenol o_aminophenol->H2SO4_FeSO4 8_hydroxyquinoline 8-Hydroxyquinoline Core H2SO4_FeSO4->8_hydroxyquinoline 8_AQ_alkyne 8-AQ with Alkyne CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition 8_AQ_alkyne->CuAAC Azide Aryl/Alkyl Azide Azide->CuAAC Hybrid_Molecule 8-AQ-Triazole Hybrid CuAAC->Hybrid_Molecule

Figure 2. General synthetic workflows for 8-aminoquinoline derivatives.

Future Directions and Challenges

The 8-aminoquinoline scaffold is poised to remain a significant area of research and development in medicinal chemistry. Key future directions and challenges include:

  • Decoupling Efficacy from Toxicity: A major ongoing challenge is the rational design of new 8-aminoquinoline derivatives with a wider therapeutic window, particularly with reduced hemolytic potential in G6PD-deficient individuals.[16] A deeper understanding of the specific metabolites responsible for toxicity versus efficacy is crucial.[28]

  • Expanding the Therapeutic Index: The development of novel combination therapies could enhance the efficacy and safety of 8-aminoquinolines.[29]

  • Novel Therapeutic Applications: Continued exploration of 8-aminoquinolines in oncology, neurodegenerative diseases, and as broad-spectrum anti-infectives holds significant promise.[30][31] The design of multi-target ligands based on the 8-aminoquinoline scaffold is a particularly attractive strategy.[25][26]

  • Overcoming Drug Resistance: As with any anti-infective agent, the potential for the development of resistance is a concern. The synthesis and evaluation of new 8-aminoquinoline derivatives against drug-resistant strains of pathogens is an important area of research.[30]

Conclusion

The 8-aminoquinoline scaffold has a storied past and a vibrant future in medicinal chemistry. From its indispensable role in the radical cure of relapsing malaria to its emergence as a versatile platform for the development of new therapies for cancer, neurodegenerative diseases, and other infectious diseases, this remarkable chemical entity continues to inspire innovation. As our understanding of its complex pharmacology and toxicology deepens, so too will our ability to harness its full therapeutic potential for the benefit of global health. The journey of the 8-aminoquinoline is far from over, and its next chapter promises to be as impactful as its first.

References

  • MICA: Defining the two-step relay mechanism of action of the 8-aminoquinolines: A precondition for optimal combin
  • Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs - PMC.
  • Primaquine or tafenoquine for preventing malaria in people travelling to or living in endemic areas - PMC.
  • Tafenoquine | Johns Hopkins ABX Guide.
  • Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimin
  • Copper selective 8-aminoquinoline based tetradentate chel
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC.
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons - PMC.
  • Toxicology of the 8-aminoquinolines and genetic factors associ
  • Structure-Activity Relationship of 8-Aminoquinoline Analogs as Antimalarial Agents - Benchchem.
  • Tafenoquine: A Step toward Malaria Elimin
  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - IRIS.
  • A Comparative Guide to Primaquine and Tafenoquine for the Radical Cure of P. vivax Malaria - Benchchem.
  • 8-Aminoquinoline Therapy for Latent Malaria | Clinical Microbiology Reviews.
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PMC.
  • 8-Aminoquinoline – Knowledge and References - Taylor & Francis.
  • Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons | ACS Omega.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery - DOI.
  • Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.
  • Comparing the transmission blocking efficacy of Primaquine and Tafenoquine with in vivo pre-clinical models - bioRxiv.org.
  • Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together.
  • Toxicology of the 8-aminoquinolines and genetic factors associ
  • Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - Annals of Transl
  • Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combin
  • Validating the Mechanism of Action of New 8-Aminoquinoline Derivatives: A Compar
  • A Comparative Analysis of Cinnolin-8-amine and 8-aminoquinoline Scaffolds for Drug Development - Benchchem.
  • 8-Aminoquinoline patented technology retrieval search results - Eureka | P
  • Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - PubMed.
  • (PDF) Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • Pharmacology of 8-aminoquinolines - PMC.
  • 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization | Antimicrobial Agents and Chemotherapy - ASM Journals.
  • 8 Aminoquinolines 1 | PDF | Amine | Organic Chemistry - Scribd.
  • Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry - Books.
  • Copper selective 8-aminoquinoline based tetradentate chelators as anticancer agents - RSC Publishing.
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega.
  • Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues - PubMed.
  • 8-aminoquinoline – Knowledge and References - Taylor & Francis.

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Exploratory

The Pharmacological Odyssey of Quinoline Carboxylic Acids: A Technical Guide to Biological Activity and Target Validation

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Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Workflow Diagram

I'm now refining the workflow DOT diagram for quinoline derivative optimization. I've adjusted the color scheme and edge labels for improved clarity. The iterative process of synthesis, in vitro screening, target validation, and lead optimization is now vividly illustrated, making the methodology transparent and easy to follow.

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Executive Summary

The quinoline scaffold represents a privileged heterocyclic motif in medicinal chemistry, distinguished by its planar, electron-deficient aromatic system that readily intercalates with biological targets [1.1]. Among its most pharmacologically significant derivatives are the quinoline carboxylic acids . Depending on the regiochemistry of the carboxylate group—most notably at the C3 or C4 positions—these molecules exhibit radically different, yet highly potent, biological activities.

As a Senior Application Scientist, I have observed that successful drug development using this scaffold requires a rigorous understanding of its Structure-Activity Relationships (SAR) and the implementation of self-validating experimental workflows. This whitepaper provides an in-depth mechanistic analysis of quinoline carboxylic acids, focusing on their anticancer, antibacterial, and anti-inflammatory profiles, supported by validated laboratory protocols.

Mechanistic Foundations & Structure-Activity Relationships (SAR)

Anticancer Activity: DHODH Inhibition (Quinoline-4-Carboxylic Acids)

Quinoline-4-carboxylic acids have gained significant traction as potent anticancer agents primarily through the competitive inhibition of dihydroorotate dehydrogenase (DHODH) [1]. DHODH is a mitochondrial enzyme responsible for the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway[2]. Because rapidly proliferating cancer cells are highly dependent on this pathway to maintain nucleotide pools, DHODH inhibition leads to pyrimidine depletion and subsequent S-phase cell cycle arrest[1].

Causality in SAR Design: The C4-carboxylic acid is not merely a structural appendage; it is an absolute requirement for target engagement. High-resolution crystallographic data (e.g., PDB 1D3G) reveals that the carboxylate group forms a critical salt bridge with the Arg136 (R136) residue of DHODH[2]. Furthermore, bulky, hydrophobic substituents at the C2 position (such as a biphenyl or cyclohexylphenyl group) are necessary to occupy the lipophilic channel lined by Met43, Leu58, and Ala59, effectively anchoring the inhibitor and preventing substrate binding[2][3].

DHODH_Pathway QCA Quinoline-4-Carboxylic Acid (Inhibitor) DHODH Dihydroorotate Dehydrogenase (DHODH) QCA->DHODH Competitive Inhibition ORO Orotate DHODH->ORO Oxidation ARREST S-Phase Cell Cycle Arrest (Apoptosis) DHODH->ARREST Pyrimidine Depletion DHO Dihydroorotate DHO->DHODH Substrate PYR De Novo Pyrimidine Biosynthesis ORO->PYR DNA DNA/RNA Synthesis & Cell Proliferation PYR->DNA

Mechanism of quinoline-4-carboxylic acids inducing S-phase arrest via DHODH inhibition.

Antibacterial Activity: DNA Gyrase Inhibition (Quinoline-3-Carboxylic Acids)

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is the defining pharmacophore of the fluoroquinolone class of antibiotics[4].

Causality in SAR Design: The C3-carboxylate and C4-ketone groups are indispensable. Together, they form a vital chelation complex with a divalent cation (typically Mg²⁺), which acts as a bridge to the bacterial DNA gyrase (topoisomerase II) and topoisomerase IV[4]. This ternary complex (drug-Mg²⁺-enzyme-DNA) halts DNA replication, leading to double-strand breaks and bacterial cell death. Substitutions at the C8 position (e.g., fluorine) enhance tissue penetration and intrinsic activity, while C7 heterocyclic moieties (like piperazine) dictate the Gram-negative spectrum[3].

Anti-inflammatory & Repurposed Dualities

Recent studies have highlighted the repurposed duality of quinoline derivatives. For instance, quinoline-3-carboxylic and quinoline-4-carboxylic acids have demonstrated appreciable anti-inflammatory affinities in lipopolysaccharide (LPS)-induced RAW264.7 macrophages[5]. They achieve this by inhibiting nitric oxide (NO) production and STAT3 signaling pathways without the related cytotoxicities commonly seen with classical NSAIDs like indomethacin[5].

Quantitative Biological Activity

To benchmark the efficacy of novel syntheses, researchers must reference established potency metrics. The table below summarizes the biological activity of key quinoline carboxylic acid derivatives across various therapeutic targets.

Compound ClassPrimary Target / MechanismTest System (Cell Line / Organism)Potency (IC₅₀ / MIC)Reference
2-Arylquinoline-4-carboxylic acids DHODH InhibitionHCT-116 (Human Colon Cancer)9.71 – 28.3 nMMadak et al.[2]
4-oxo-1,4-dihydroquinoline-3-carboxylic acids DNA Gyrase InhibitionGram-negative bacteria0.1 – 2.0 µg/mLUAlberta[4]
2-Styrylquinoline-3-carboxylic acids Minor Groove BindingMCF-7 (Human Breast Cancer)Micromolar rangeMittal et al.[6]
Quinoline-4-carboxamides Cytotoxicity (Unknown)MCF-7 (Human Breast Cancer)5.71 µMIshaq et al.[7]
Kynurenic acid derivatives Anti-inflammatory (STAT3/NO)RAW264.7 (Mouse Macrophages)Appreciable IC₅₀PubMed[5]

Experimental Methodologies & Validation Protocols

As an application scientist, I emphasize that protocols must be self-validating ecosystems. The following workflows incorporate critical controls to ensure data integrity and prevent false positives caused by compound aggregation or media interference.

Workflow Syn Compound Synthesis & QC InVitro In Vitro Screening (MTT / MIC Assays) Syn->InVitro Purity >95% Target Target Validation (Enzyme Kinetics) InVitro->Target Active Hits Lead Lead Optimization (SAR Analysis) Target->Lead Mechanism Confirmed Lead->Syn Iterative Design

Iterative workflow for the biological evaluation and SAR optimization of quinoline derivatives.

Protocol 1: In Vitro DHODH Enzyme Inhibition Assay (Target Validation)

Objective: Quantify the IC₅₀ of quinoline-4-carboxylic acid derivatives against recombinant human DHODH. Causality behind assay design: DHODH activity is measured using a chromogenic co-substrate, 2,6-dichloroindophenol (DCIP). As DHODH oxidizes dihydroorotate, it reduces ubiquinone, which in turn reduces DCIP. The loss of DCIP absorbance at 600 nm provides a direct, real-time kinetic readout of enzyme activity, avoiding the metabolic interference common in endpoint cellular assays[2].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Note: The inclusion of Triton X-100 is critical to prevent the aggregation of highly lipophilic quinoline derivatives, which can cause false-positive enzyme inhibition.

  • Enzyme Incubation: Incubate 10 nM recombinant human DHODH with varying concentrations of the quinoline compound (0.1 nM to 100 µM) and 100 µM ubiquinone in a 96-well plate for 15 minutes at 37°C.

    • Self-Validation Step: Include Brequinar as a positive control (a known DHODH inhibitor) and a DMSO-only vehicle control to establish baseline activity.

  • Reaction Initiation: Add 200 µM L-dihydroorotate and 120 µM DCIP to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve and determine the IC₅₀ using non-linear regression (four-parameter logistic curve).

Protocol 2: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Evaluate the antibacterial efficacy of quinoline-3-carboxylic acid derivatives. Causality behind assay design: We strictly utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Because the C3/C4 pharmacophore of quinolones avidly chelates divalent cations (Mg²⁺, Ca²⁺), fluctuations in these ions can artificially inflate or deflate MIC values. CAMHB standardizes this variable, ensuring reproducibility across batches[4].

  • Inoculum Preparation: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute 1:100 in CAMHB.

  • Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of the quinoline derivative (ranging from 64 µg/mL to 0.03 µg/mL) in CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

    • Self-Validation Step: Include a growth control well (bacteria + broth, no drug) and a sterility control well (broth only). Use Ciprofloxacin as a reference standard.

  • Incubation: Incubate the plates at 37°C for 18-20 hours under aerobic conditions.

  • Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Future Perspectives: pKa Modulation for Tumor Targeting

An emerging frontier in quinoline drug design is exploiting the acidic microenvironment of solid tumors. By fine-tuning the pKa of the quinoline-3-carboxylic acid moiety, researchers can design selective agents that remain ionized (and thus impermeable) in healthy tissues (pH 7.4) but shift to an unionized, lipophilic form in the acidic tumor milieu (pH 6.5)[6]. This pH-dependent partitioning significantly enhances the intracellular concentration of the drug within cancer cells while sparing non-cancerous cells, thereby widening the therapeutic index and reducing systemic toxicity[6].

References

  • BenchChem - The Diverse Biological Activities of Quinoline-4-Carboxylic Acids: A Technical Guide 1

  • BenchChem - Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide 3

  • PubMed (NIH) - Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents5

  • PMC (NIH) - Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase 2

  • BenthamDirect - Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent6

  • University of Alberta - Nonclassical Biological Activities of Quinolone Derivatives4

  • ResearchGate - Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis 7

Sources

Foundational

Engineering Quinoline-Based Architectures for High-Fidelity Metal Ion Sensing: A Technical Guide

Executive Summary Quinoline and its functionalized derivatives (such as 8-hydroxyquinoline) represent a privileged structural scaffold in the design of fluorescent chemosensors. Their rigid aromatic framework, excellent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline and its functionalized derivatives (such as 8-hydroxyquinoline) represent a privileged structural scaffold in the design of fluorescent chemosensors. Their rigid aromatic framework, excellent photochemical stability, and tunable π−π∗ electronic transitions make them ideal candidates for interrogating transition and heavy metal ions in complex biological and environmental matrices[1]. This technical guide explores the mechanistic causality, photophysical profiling, and rigorous validation protocols required to engineer self-validating quinoline-based metal ion sensors.

Mechanistic Foundations: Causality in Photophysics

The analytical power of a quinoline sensor hinges on the precise manipulation of its electronic state upon metal coordination. As an application scientist, one must design the sensor so that the binding event triggers a highly predictable, mathematically quantifiable optical output.

In the unbound state, the lone pair of electrons on the quinoline nitrogen (or adjacent receptor heteroatoms) typically engages in Photoinduced Electron Transfer (PET) . This non-radiative pathway quenches the excited state of the fluorophore, resulting in a baseline "dark" state[2],[3].

When a target metal ion (e.g., Zn²⁺, Al³⁺, Fe³⁺) is introduced, it coordinates with the receptor's heteroatoms. This coordination lowers the highest occupied molecular orbital (HOMO) energy level of the receptor, effectively inhibiting the PET process. Consequently, the system undergoes Chelation-Enhanced Fluorescence (CHEF) , producing a strong "turn-on" signal[3],[1]. Alternatively, specific binding geometries can induce Intramolecular Charge Transfer (ICT) , which manifests as a distinct ratiometric shift in emission wavelengths, allowing for naked-eye colorimetric detection[4],[1].

Mechanisms FreeSensor Free Quinoline Sensor (Fluorophore + Receptor) PET PET Active (Fluorescence Quenched) FreeSensor->PET Photoexcitation (No Metal) Complex Sensor-Metal Complex (Conformational Rigidity) FreeSensor->Complex Metal Coordination Metal Target Metal Ion (e.g., Zn²⁺, Fe³⁺) Metal->Complex CHEF CHEF / ICT Active (Fluorescence Enhanced) Complex->CHEF Photoexcitation (PET Inhibited)

Fig 1: Logical relationship of PET quenching vs. CHEF activation in quinoline sensors.

Target Specificity & Photophysical Profiling

The modularity of the quinoline core allows for exquisite tuning of selectivity. By altering the steric bulk and the hard/soft acid-base (HSAB) nature of the coordinating ligands, researchers can direct the sensor towards specific metal ions. For instance, incorporating benzothiazole or sulfonamide groups often biases the sensor towards Zn²⁺ due to favorable tetrahedral coordination geometries, whereas oxygen-rich modifications may favor Fe³⁺ or Al³⁺[5],[6],[7].

Table 1: Comparative Performance of Quinoline-Based Sensors
Sensor / ProbeTarget IonLimit of Detection (LOD)Analytical MethodResponse MechanismReference
Quinoline Derivative (Sensor 21) Zn²⁺1.45 × 10⁻⁷ MFluorescenceCHEF / ICT (Turn-on)[1]
Quinoline Derivative (TQA) Fe³⁺Nanomolar rangeFluorescenceCHEF (Turn-on)[7]
Quinoline Chemosensor (Sensor S) Al³⁺1.75 × 10⁻⁷ MFluorescenceQuenching (Turn-off)[6]
DDTQ Cd²⁺126 nMFluorescencePET / CHEF (Turn-on)[3]

A Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the validation of a new quinoline sensor must follow a closed-loop, self-validating methodology. Every optical response must be chemically corroborated to rule out false positives.

Workflow Synth 1. Synthesis & Characterization Titration 2. Spectroscopic Titration Synth->Titration Jobs 3. Stoichiometry (Job's Plot) Titration->Jobs Selectivity 4. Interference Screening Jobs->Selectivity Bioimaging 5. In Vitro / In Vivo Bioimaging Selectivity->Bioimaging

Fig 2: Self-validating experimental workflow for quinoline-based metal ion sensors.

Step-by-Step Methodology:

Step 1: Baseline Spectroscopic Titration

  • Procedure: Prepare a 10 µM stock of the quinoline sensor in a physiologically relevant solvent system (e.g., HEPES buffer with 1% DMSO). Incrementally titrate the target metal ion (0 to 10 equivalents) while recording UV-Vis and fluorescence spectra.

  • Causality & Validation: The emergence of distinct isosbestic points in the UV-Vis spectra validates that the system is undergoing a clean, two-state conversion from the free ligand to the metal complex, proving the absence of destructive side reactions[4],[3].

Step 2: Stoichiometry Determination (Job's Plot)

  • Procedure: Keep the total concentration of the sensor and metal ion constant (e.g., 50 µM) while continuously varying their molar fractions from 0 to 1. Plot the product of fluorescence intensity and molar fraction against the molar fraction.

  • Causality & Validation: The apex of the parabolic curve mathematically proves the binding stoichiometry (e.g., an apex at 0.5 indicates a 1:1 complex; 0.33 indicates a 1:2 complex). This is a strict prerequisite for accurately calculating the binding association constant ( Ka​ ) using the Benesi-Hildebrand equation[3].

Step 3: Reversibility and Fidelity Testing

  • Procedure: To the fully complexed sensor-metal solution, add an excess of a strong chelator like EDTA (Ethylenediaminetetraacetic acid).

  • Causality & Validation: If the fluorescence reverts to the baseline "dark" state, it proves the mechanism is a reversible, non-covalent coordination rather than an irreversible chemodosimeter cleavage. This reversibility is critical for the real-time monitoring of dynamic metal ion fluxes in living cells[8].

Step 4: Competitive Interference Screening

  • Procedure: Measure the sensor's fluorescence in the presence of the target ion. Subsequently, spike the solution with 10 equivalents of competing background ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Cu²⁺, Ni²⁺).

  • Causality & Validation: The signal must remain stable and unquenched in the presence of competitors. This validates the sensor's practical utility in complex biological matrices where background ions are highly abundant[7].

Advanced Applications: Bioimaging

Once the photophysical profile is validated, quinoline sensors are transitioned into in vitro and in vivo models. Due to their inherent lipophilicity and low cytotoxicity, they readily permeate cell membranes. Recent advancements have successfully deployed quinoline derivatives in HeLa cells and live zebrafish models to map the spatial distribution of endogenous metal ions, providing critical insights into metallobiology and disease pathology[1],[7].

Sources

Exploratory

The Pharmacological Landscape of Quinoline and Its Analogues: A Technical Guide for Drug Discovery

Executive Summary Quinoline (C9H7N), an aromatic heterocyclic compound comprising a benzene ring fused to a pyridine ring, is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its structural ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline (C9H7N), an aromatic heterocyclic compound comprising a benzene ring fused to a pyridine ring, is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its structural versatility allows for multidirectional functionalization, enabling interactions with a diverse array of biological targets via hydrogen bonding, π-π stacking, and metal chelation. This technical guide provides an in-depth analysis of the biological interest of quinoline derivatives, detailing their mechanistic pathways in antimalarial, anticancer, and antibacterial applications[2]. Furthermore, it outlines self-validating experimental protocols designed to rigorously screen novel quinoline analogues in modern drug discovery workflows.

The Quinoline Scaffold: Chemical Rationale and Privileged Status

The pharmacological dominance of the quinoline core stems from its unique electronic properties. The electron-deficient nature of the pyridine ring combined with the electron-rich benzene ring creates a highly polarizable system. This allows quinoline derivatives to intercalate into DNA, competitively bind to the ATP-binding pockets of kinases, and chelate transition metals like iron (Fe²⁺/Fe³⁺)[3]. By systematically modifying the C-2, C-4, and C-8 positions, medicinal chemists can finely tune the lipophilicity and target selectivity of the molecule, expanding its therapeutic utility from infectious diseases to complex oncology targets[4].

Core Pharmacological Domains & Mechanistic Pathways

Antimalarial Activity: Hemozoin Biocrystallization Inhibition

The historical paradigm of quinoline-based therapeutics began with quinine, leading to the development of synthetic 4-aminoquinolines such as chloroquine and mefloquine. During the intraerythrocytic stage of infection, Plasmodium falciparum degrades host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin[1].

Quinoline antimalarials, being weak bases, become protonated and heavily concentrated within the parasite's acidic digestive vacuole. They bind directly to the free heme, capping the growing hemozoin polymer. This inhibition leads to an accumulation of toxic free heme, which induces severe oxidative stress, lipid peroxidation, and ultimately, parasite membrane lysis[2].

HemozoinInhibition A Host Hemoglobin Degradation B Release of Free Heme (Ferriprotoporphyrin IX) A->B C Normal Parasite Pathway: Hemozoin Biocrystallization B->C F Drug-Heme Complex Formation in Vacuole B->F D Non-Toxic Hemozoin (Parasite Survival) C->D E Quinoline Drug (e.g., Chloroquine) E->F G Inhibition of Crystallization F->G G->C H Accumulation of Toxic Heme (Membrane Lysis) G->H

Mechanism of quinoline-mediated hemozoin biocrystallization inhibition.

Anticancer Activity: Kinase Inhibition and DNA Intercalation

In contemporary oncology, quinoline-containing compounds have gained prominence as versatile scaffolds for kinase inhibitors[5]. FDA-approved drugs like lenvatinib and bosutinib leverage the quinoline nitrogen to form critical hydrogen bonds with the hinge region of receptor tyrosine kinases (RTKs) such as VEGFR, FGFR, and Src/Abl. By competitively blocking ATP binding, these derivatives disrupt aberrant signaling pathways responsible for tumor angiogenesis and uncontrolled cellular proliferation[5]. Additionally, planar quinoline analogues function as topoisomerase inhibitors (e.g., camptothecin derivatives) by intercalating into DNA and stabilizing the DNA-enzyme cleavage complex, leading to fatal double-strand breaks[2].

KinaseWorkflow S1 Quinoline Library Synthesis S2 In Vitro Kinase Assay (ADP-Glo) S1->S2 S3 Hit Identification (IC50 < 1 µM) S2->S3 S4 Cell Viability Assay (MTT/CellTiter-Glo) S3->S4 S5 Lead Optimization (SAR Analysis) S4->S5

High-throughput screening workflow for quinoline-based kinase inhibitors.

Antibacterial and Leishmanicidal Activity

The discovery of nalidixic acid catalyzed the development of fluoroquinolones (e.g., ciprofloxacin, moxifloxacin), which remain frontline antibacterial agents[2]. These compounds target bacterial DNA gyrase (in Gram-negative bacteria) and Topoisomerase IV (in Gram-positive bacteria). Beyond bacteria, quinoline antimalarials are actively being repurposed as leishmanicidal agents, demonstrating significant in vitro and in vivo efficacy against Leishmania amastigotes by inducing mitochondrial dysfunction within the parasite[6].

Quantitative Data: Pharmacological Profiles of FDA-Approved Quinoline Derivatives

To benchmark the development of novel analogues, the following table summarizes the quantitative pharmacological profiles of key FDA-approved quinoline-based therapeutics[3].

Drug NamePrimary Target / MechanismTherapeutic IndicationTypical IC50 / MIC Range
Chloroquine Heme Polymerization InhibitionMalaria (P. falciparum)10 - 50 nM (IC50)
Lenvatinib VEGFR1-3, FGFR1-4 InhibitionOncology (Thyroid, HCC)4.0 - 5.2 nM (IC50)
Bosutinib Src/Abl Tyrosine KinasesOncology (CML)1.0 - 1.2 nM (IC50)
Ciprofloxacin DNA Gyrase / Topo IV InhibitionBacterial Infections0.01 - 2.0 µg/mL (MIC)
Pitavastatin HMG-CoA Reductase InhibitionHyperlipidemia~6.8 nM (IC50)

Experimental Protocols: Self-Validating Systems for Quinoline Screening

As a Senior Application Scientist, ensuring the reproducibility and physiological relevance of screening assays is paramount. The following protocols are designed as self-validating systems, incorporating strict internal controls and mechanistic causality.

Protocol A: In Vitro β-Hematin Formation Assay (Antimalarial Screening)

Objective: To quantify the ability of novel quinoline analogues to inhibit the conversion of heme into β-hematin (synthetic hemozoin). Self-Validation Mechanism: The assay is only considered valid if the Z'-factor between the positive control (Chloroquine) and the negative vehicle control (DMSO) is ≥ 0.5. Chloroquine must yield an IC50 within its historical calibration range (10–20 µM in this specific cell-free setup).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2 mM solution of hemin chloride in 0.1 M NaOH. Causality: The highly alkaline environment ensures complete dissolution of hemin by preventing premature π-π stacking and aggregation of the porphyrin rings.

  • Reaction Initiation: In a 96-well plate, combine 50 µL of the hemin solution, 50 µL of the quinoline test compound (serial dilutions in DMSO), and 100 µL of 0.5 M sodium acetate buffer (pH 5.0) containing 1% NP-40 detergent. Causality: The acidic buffer (pH 5.0) mimics the Plasmodium digestive vacuole, while the NP-40 detergent acts as a lipid surrogate, mediating the lipid-catalyzed β-hematin formation that occurs in vivo.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours to allow crystallization.

  • Quenching and Solubilization: Add 100 µL of 5% (v/v) pyridine in 20% HEPES buffer (pH 7.4) to each well. Causality: Pyridine forms a stable, soluble complex exclusively with unreacted free hematin. It cannot disrupt the stable coordinate bonds of polymerized β-hematin, allowing for distinct colorimetric separation.

  • Readout: Measure absorbance at 405 nm. Higher absorbance indicates higher levels of unreacted heme, directly correlating to the compound's inhibitory potency.

Protocol B: High-Throughput Kinase Inhibition Assay (Anticancer Profiling)

Objective: To evaluate the inhibitory potency of quinoline derivatives against specific RTKs (e.g., VEGFR2) using a luminescent ADP-Glo™ assay. Self-Validation Mechanism: The assay requires a "No-Enzyme" control to establish background luminescence. The run is validated only if the signal-to-background ratio (Vehicle vs. No-Enzyme) is > 10.

Step-by-Step Methodology:

  • Kinase Reaction: In a 384-well plate, mix 2 µL of the quinoline test compound with 4 µL of VEGFR2 enzyme/substrate mix in a standardized kinase buffer. Incubate for 15 minutes at room temperature. Causality: Pre-incubation allows the quinoline inhibitor to reach thermodynamic binding equilibrium with the kinase's ATP-binding pocket before the substrate competition begins.

  • Initiation: Add 4 µL of ultra-pure ATP (10 µM final concentration) to initiate the reaction. Incubate for 60 minutes.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent and incubate for 40 minutes. Causality: This reagent forcefully terminates the kinase reaction and depletes all remaining unreacted ATP. This ensures the subsequent luminescent signal is exclusively derived from the newly generated ADP, eliminating false positives from background ATP.

  • Kinase Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes. Causality: This step converts the generated ADP back into ATP and introduces luciferase/luciferin, generating a luminescent signal directly proportional to kinase activity.

  • Readout: Measure luminescence. Calculate the IC50 using non-linear regression analysis.

Conclusion & Future Perspectives

The biological interest in quinoline and its analogues remains a cornerstone of modern pharmacognosy and synthetic drug design[4]. Moving forward, the field is pivoting toward multi-target drug design—synthesizing quinoline hybrids that can simultaneously inhibit multiple kinase pathways or overcome efflux-mediated drug resistance in multidrug-resistant P. falciparum and Gram-negative bacteria. By adhering to rigorous, self-validating experimental frameworks, researchers can continue to unlock the vast therapeutic potential of this privileged scaffold.

References

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC Source: nih.gov
  • A Review on Synthesis of Quinoline Analogs as Antimalarial, Antibacterial and Anticancer agents Source: scispace.com
  • Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses Source: researchg
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: nih.gov
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: nih.gov
  • A comprehensive revision on the use of quinoline antimalarial drugs as leishmanicidal agents Source: frontiersin.org

Sources

Protocols & Analytical Methods

Method

Application Note: Strategies and Protocols for the Cleavage of the 8-Aminoquinoline Directing Group

Executive Summary & Rationale The 8-aminoquinoline (8-AQ) moiety, widely popularized by Daugulis and co-workers, is one of the most powerful N,N-bidentate directing groups in transition-metal-catalyzed C–H functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The 8-aminoquinoline (8-AQ) moiety, widely popularized by Daugulis and co-workers, is one of the most powerful N,N-bidentate directing groups in transition-metal-catalyzed C–H functionalization[1]. However, the exact features that make 8-AQ an exceptional directing group—its strong coordinating ability and the high resonance stabilization of the resulting amide bond—render its subsequent removal notoriously difficult[2].

As an application scientist, navigating the cleavage of this robust auxiliary requires moving beyond trial-and-error. This guide details the mechanistic causality behind 8-AQ stability and provides field-proven, self-validating protocols for its removal, ranging from brute-force hydrolysis to advanced oxidative and electrophilic activation strategies.

Mechanistic Causality: Overcoming Amide Resonance

The fundamental challenge in 8-AQ removal is the thermodynamic stability of the amide C–N bond. The partial double-bond character (amidic resonance) prevents nucleophilic attack at the carbonyl carbon. To achieve cleavage, this resonance must be disrupted[3]:

  • Thermodynamic Brute Force (Acidic/Basic Hydrolysis): This traditional approach relies on highly concentrated acids or bases at elevated temperatures (>100 °C) to overcome the high activation energy barrier[4]. While robust, it is often incompatible with sensitive functional groups or epimerizable stereocenters.

  • Oxidative Deprotection (Maulide Protocol): By subjecting the 8-AQ amide to ozonolysis, the electron-rich quinoline ring is oxidized into a quinolinedione[5]. This converts the stable amide into a highly labile imide. The loss of aromaticity and resonance makes the carbonyl highly susceptible to mild nucleophilic attack, enabling cleavage at room temperature.

  • Electrophilic Activation (Verho Protocol): Treatment with Boc₂O and DMAP converts the secondary amide into an N-acyl-Boc-carbamate[6]. The bulky, electron-withdrawing Boc group forces the amide bond out of planarity, disrupting orbital overlap (twisting the amide) and activating it for catalyst-free aminolysis or hydrolysis.

Workflows and Mechanistic Pathways

Workflow A Starting Material + 8-AQ B 8-AQ Amide Formation A->B C Pd/Cu-Catalyzed C-H Activation B->C D Functionalized 8-AQ Amide C->D E Directing Group Cleavage D->E F Target Product (Acid/Amide) E->F

Caption: General workflow for 8-aminoquinoline directed C-H activation and subsequent cleavage.

Mechanism A Robust 8-AQ Amide (High Resonance Stabilization) B Ozonolysis (O3, -78°C) Oxidation of Quinoline Ring A->B C Labile Imide Intermediate (Loss of Resonance) B->C D Nucleophilic Attack (H2O, MeOH, or Amine) C->D E Cleaved Product + Quinoline-dione Byproduct D->E

Caption: Mechanistic pathway of the oxidative deprotection of 8-AQ amides via ozonolysis.

Quantitative Data: Comparison of Cleavage Strategies

To select the optimal protocol for your substrate, consult the comparative matrix below:

Cleavage StrategyReagents / CatalystReaction ConditionsTypical YieldsFunctional Group Tolerance
Acidic Hydrolysis HCl or H₂SO₄Reflux (100–110 °C), 12–48 h60–85%Low (Cleaves esters, epimerizes stereocenters)
Oxidative Deprotection O₃, then DMS; NuH-78 °C to RT, 1–4 h75–95%High (Tolerates epimerizable centers; avoids strong acids)
Electrophilic Activation Boc₂O, DMAP; then Amine60 °C (Step 1), RT (Step 2)70–90%High (Excellent for transamidation, mild conditions)

Experimental Protocols

Protocol A: Standard Acidic Hydrolysis

Best for: Highly robust substrates lacking acid-sensitive functional groups or stereocenters.

  • Dissolution: Dissolve the functionalized 8-AQ amide in a suitable solvent such as ethanol or 1,4-dioxane to achieve a 0.1 M concentration[4].

  • Acidification: Add concentrated HCl or H₂SO₄ (10–20 equivalents).

  • Heating: Attach a reflux condenser and heat the mixture to 100–110 °C for 12–48 hours. Monitor the reaction progress via LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully neutralize the mixture by dropwise addition of saturated aqueous NaHCO₃ until pH ~7 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and purify via column chromatography.

Protocol B: Mild Oxidative Deprotection (Maulide Protocol)

Best for: Substrates prone to epimerization or containing acid/base-sensitive groups.

  • Preparation: Dissolve the 8-AQ amide in a 1:1 mixture of anhydrous CH₂Cl₂ and MeOH (0.05 M)[2].

  • Cooling: Submerge the reaction flask in a dry ice/acetone bath to cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone (O₃) through the solution until the starting material is completely consumed[5]. This is typically indicated by a persistent blue color in the solution or confirmed by rapid TLC analysis.

  • Purging: Immediately purge the solution with Argon or Nitrogen for 10 minutes to expel excess ozone.

  • Quenching: Add dimethyl sulfide (DMS, 5.0 equivalents) to quench the reaction. Remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting carboxylic acid or methyl ester via flash chromatography.

Protocol C: Two-Step Transamidation via Boc-Activation (Verho Protocol)

Best for: Direct conversion of 8-AQ amides to secondary/tertiary amides under mild conditions. Step 1: N-Boc Protection

  • To an oven-dried flask under inert atmosphere, add the 8-AQ amide (1.0 equiv) and DMAP (0.1 equiv)[6].

  • Dissolve in anhydrous acetonitrile (0.1 M) and add Boc₂O (2.0 equiv).

  • Stir the mixture at 60 °C for 1–2 hours.

  • Concentrate in vacuo and pass through a short silica plug to isolate the highly reactive N-acyl-Boc-carbamate intermediate.

Step 2: Aminolysis/Cleavage 5. Dissolve the intermediate in anhydrous toluene (0.5 M). 6. Add the desired amine nucleophile (1.5–5.0 equiv). 7. Stir at 60 °C until complete conversion is observed (typically 2–12 hours). 8. Purify by column chromatography to yield the transamidated product[6].

Troubleshooting & Self-Validation Guide

A robust protocol must be a self-validating system. Use the following logic to troubleshoot and optimize your cleavage reactions:

  • Failure Mode: Incomplete cleavage during acidic hydrolysis.

    • Causality: The highly stabilized 8-AQ amide resists nucleophilic attack due to strong resonance and steric shielding.

    • Validation & Fix: Check LC-MS for the mass of the starting material. If unreacted, increase the acid concentration or switch to a high-pressure sealed tube. Alternatively, pivot to the oxidative deprotection method to lower the activation barrier[2].

  • Failure Mode: Over-oxidation or side reactions during ozonolysis.

    • Causality: Ozone is a powerful oxidant that can indiscriminately cleave electron-rich alkenes or oxidize sensitive heteroatoms (e.g., sulfides).

    • Validation & Fix: Carefully monitor the reaction time at -78 °C and purge with inert gas immediately upon the appearance of a blue tint. If your substrate contains essential double bonds, Protocol B is contraindicated; use the Boc-activation protocol (Protocol C) instead[6].

  • Failure Mode: Low yield in the Boc-activation step (Protocol C).

    • Causality: Adventitious moisture in the solvent can prematurely hydrolyze the Boc anhydride, or severe steric hindrance may slow the activation rate.

    • Validation & Fix: Ensure strictly anhydrous conditions (flame-dried glassware, dry solvents). For highly sterically hindered substrates, increase the DMAP loading to 0.5 equivalents to accelerate the acyl transfer[6].

References

  • Title: Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group Source: Chemistry - A European Journal (2016) URL: [Link]

  • Title: A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates Source: The Journal of Organic Chemistry (2018) URL: [Link]

  • Title: A Guide to Directing Group Removal: 8‐Aminoquinoline Source: ResearchGate (2020) URL: [Link]

Sources

Application

Application Note: Advanced Fluorescent Detection of Zinc Ions (Zn²⁺) Using 8-Aminoquinoline Derivatives

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Overview Zinc (Zn²⁺) is t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Overview

Zinc (Zn²⁺) is the second most abundant transition metal in the human body, playing a critical role in enzyme catalysis, DNA synthesis, and neurological signaling[1][2]. However, because Zn²⁺ possesses a closed-shell 3d¹⁰ electron configuration, it is spectroscopically silent, making traditional colorimetric or UV-Vis absorption methods largely ineffective for trace detection[1].

To overcome this, fluorescent chemosensors have become the gold standard. Among the most privileged scaffolds for Zn²⁺ recognition is 8-aminoquinoline (8-AQ) and its amido-derivatives (e.g., 8-amidoquinoline, TSQ)[3]. The spatial arrangement of the quinoline nitrogen and the 8-amino/amido group creates an ideal bidentate or tridentate binding pocket for Zn²⁺[3].

The Causality of Fluorescence "Turn-On"

In the unbound state, 8-AQ derivatives typically exhibit weak or no fluorescence. This quenching is driven by Photoinduced Electron Transfer (PET) from the nitrogen lone pairs to the excited fluorophore, or by rapid non-radiative decay pathways such as prototropic tautomerization [1].

When Zn²⁺ is introduced, it chelates with the nitrogen atoms. This coordination locks the lone pairs, effectively inhibiting the PET process and blocking tautomerization[1][2]. The rigidification of the molecular backbone minimizes non-radiative energy loss, resulting in a dramatic Chelation-Enhanced Fluorescence (CHEF) "turn-on" signal[1]. This mechanism ensures high signal-to-noise ratios, critical for quantifying trace Zn²⁺ in complex biological or environmental matrices.

Mechanism A 8-Aminoquinoline Probe (Free State) B PET / Tautomerization (Active) A->B D Addition of Zn²⁺ A->D C Weak / No Fluorescence (Off State) B->C E Zn²⁺-Probe Complex (Chelation) D->E F PET / Tautomerization (Inhibited) E->F G Strong Fluorescence (CHEF Turn-On) F->G

Caption: Mechanistic pathway of Zn²⁺ detection via Chelation-Enhanced Fluorescence (CHEF) in 8-AQ probes.

Sensor Performance & Photophysical Data

The versatility of the 8-AQ scaffold allows for various structural modifications (e.g., adding benzimidazole moieties or grafting onto silica nanoparticles) to tune solubility, binding stoichiometry, and emission wavelengths[1][4]. Table 1 summarizes the quantitative performance of several validated 8-AQ-based Zn²⁺ sensors.

Table 1: Photophysical and Binding Parameters of 8-AQ Derivatives

Sensor / ProbeBinding Ratio (Probe:Zn²⁺)Limit of Detection (LOD)Fluorescence ResponsePrimary ApplicationReference
L1 (Benzimidazole-8-AQ) 1:10.176 μMGreen emission turn-onWater sample analysis[1][2]
HAQT 1:10.256 μMTurn-onCH₃OH–H₂O matrices[5]
TSQ 2:1Sub-micromolar4-fold enhancement (490 nm)Biological / Cell imaging[3][6]
QTEPA (Silica Nanoparticles) 2:10.100 μM2.8-fold enhancement, 55 nm red-shiftYeast cell suspension[4]

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . We incorporate a reversibility assay using EDTA (Ethylenediaminetetraacetic acid) to confirm that the observed fluorescence is strictly due to Zn²⁺ chelation and not probe degradation or non-specific aggregation[2].

Workflow Step1 Probe Stock (10 mM in DMSO) Step3 Incubation (Probe + Zn²⁺) Step1->Step3 Step2 Sample Prep (Buffer/Cells) Step2->Step3 Step4 Spectroscopy (Fluorescence Turn-On) Step3->Step4 Step5 Validation (Add EDTA = Turn-Off) Step4->Step5

Caption: Standard experimental workflow for Zn²⁺ detection, including the EDTA self-validation step.

Protocol A: Fluorescence Titration & Selectivity Profiling

Purpose: To determine the Limit of Detection (LOD) and cross-reactivity with competing metal ions (e.g., Cd²⁺, Hg²⁺).

Materials:

  • 8-AQ Probe (e.g., L1)

  • Spectroscopic grade Methanol (MeOH) or Tris-HCl buffer (pH 7.2)[1][4]

  • ZnCl₂ or Zn(NO₃)₂ standard solutions

  • Solutions of competing ions (Na⁺, K⁺, Ca²⁺, Mg²⁺, Cd²⁺, Hg²⁺, Cu²⁺)[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the 8-AQ probe in DMSO to create a 10 mM stock solution. Causality: DMSO ensures complete dissolution of the hydrophobic quinoline backbone before dilution into aqueous or methanolic working solutions.

  • Working Solution: Dilute the stock in MeOH or Tris-HCl buffer to a final probe concentration of 30 μM[1].

  • Baseline Measurement: Transfer 3.0 mL of the working solution to a quartz cuvette. Record the baseline fluorescence emission spectrum (e.g., λex​ = 291 nm for L1)[1].

  • Titration: Gradually add aliquots of a 30 mM Zn²⁺ aqueous stock solution (ranging from 0 to 10 equivalents) to the cuvette[1].

  • Equilibration: Invert the cuvette gently for 10 seconds after each addition to ensure homogeneous complexation. Record the emission spectrum.

  • Selectivity Assay: Repeat steps 2-5 using competing metal ions instead of Zn²⁺. Critical Insight: Cd²⁺ and Hg²⁺ are in the same group as Zn²⁺ and often cause false positives[1]. A high-quality 8-AQ probe will show minimal fluorescence enhancement with these interferents.

  • Self-Validation (Reversibility): To the cuvette containing the highly fluorescent Probe-Zn²⁺ complex, add 1.5 equivalents of EDTA. The fluorescence should immediately quench back to baseline levels, proving the signal was driven by reversible metal coordination[2].

Protocol B: Intracellular Zn²⁺ Imaging in Cell Suspensions

Purpose: To map the distribution of labile Zn²⁺ in biological samples (e.g., Saccharomyces cerevisiae / Yeast cells)[4].

Step-by-Step Methodology:

  • Cell Culture: Culture yeast cells in standard YPD medium until the exponential growth phase is reached.

  • Washing: Centrifuge the cells at 3000 rpm for 5 minutes. Discard the supernatant and wash the cell pellet three times with PBS (Phosphate-Buffered Saline, pH 7.4) to remove extracellular trace metals.

  • Probe Loading: Resuspend the cells in PBS containing 10 μM of the 8-AQ probe (e.g., TSQ or QTEPA-silica nanoparticles)[3][4]. Incubate in the dark at 30°C for 30 minutes. Causality: The amido-modifications on probes like TSQ enhance cell membrane permeability, allowing the fluorophore to reach intracellular Zn²⁺ pools[3].

  • Exogenous Zn²⁺ Stimulation (Optional): To establish a positive control, supplement a parallel cell batch with 30 μM ZnCl₂ during the last 15 minutes of incubation[3].

  • Imaging: Wash the cells twice with PBS to remove the unbound probe. Mount the cells on a glass slide and image using a confocal laser scanning microscope (excitation tailored to the specific probe, typically UV/Violet range ~340-360 nm)[3][4].

Troubleshooting & Best Practices

  • Solvent Effects on Tautomerization: The choice of solvent heavily impacts the baseline fluorescence. For instance, L1 exists as two predominant tautomers in diluted DMSO, which keeps baseline fluorescence low[1][2]. Using highly protic solvents without optimization may alter the tautomeric equilibrium and increase background noise.

  • Buffer Interference: Avoid using phosphate buffers if working with high concentrations of Zn²⁺, as zinc phosphate can precipitate, artificially lowering the available Zn²⁺ concentration. Tris-HCl or HEPES are preferred[4].

  • Job Plot Analysis: To accurately determine the binding stoichiometry (1:1 vs. 2:1), keep the total concentration of [Probe] + [Zn²⁺] constant while varying their molar fractions from 0 to 1. Plot the fluorescence intensity against the molar fraction of the probe. The maximum emission will occur at a molar fraction of 0.5 for a 1:1 complex, or 0.33/0.66 for a 1:2/2:1 complex[1][2][4].

References

  • Zn2+ detection of a benzimidazole 8-aminoquinoline fluorescent sensor by inhibited tautomerization Source: TU Clausthal / RSC Advances URL
  • Source: National Institutes of Health (NIH)
  • Source: Analytical Methods (RSC Publishing)
  • The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination Source: MDPI URL
  • 8-Aminoquinoline Functionalized Silica Nanoparticles: A Fluorescent Nanosensor for Detection of Divalent Zinc in Aqueous and in Yeast Cell Suspension Source: ACS Applied Materials & Interfaces URL

Sources

Method

Application Note: Palladium-Catalyzed C–H Functionalization Enabled by 8-Aminoquinoline

Introduction & Mechanistic Rationale The functionalization of unactivated C(sp³)–H and C(sp²)–H bonds represents a paradigm shift in late-stage drug development and complex molecule synthesis. The 8-aminoquinoline (8-AQ)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The functionalization of unactivated C(sp³)–H and C(sp²)–H bonds represents a paradigm shift in late-stage drug development and complex molecule synthesis. The 8-aminoquinoline (8-AQ) directing group, pioneered by Daugulis and co-workers, has emerged as a robust bidentate auxiliary that reliably guides palladium catalysts to specific, otherwise inert C–H bonds[1]. By forming a stable 5-membered palladacycle intermediate, the 8-AQ group prevents premature catalyst degradation and ensures exceptional regio- and stereoselectivity 2[2].

Mechanistic Causality: The efficiency of the 8-AQ directing group lies in its N,N-bidentate coordination mode. The quinoline nitrogen and the deprotonated amide nitrogen strongly chelate the Pd(II) center 2[2]. This coordination lowers the activation barrier for the subsequent Concerted Metalation-Deprotonation (CMD) step, where an internal base (often acetate or pivalate) abstracts the target proton while the metal simultaneously inserts into the C–H bond 3[3]. Following the formation of the palladacycle, oxidative addition of an aryl or alkyl halide yields a high-valent Pd(IV) intermediate, which undergoes reductive elimination to release the functionalized product and regenerate the Pd(II) catalyst 1[1].

Mechanism Substrate 8-AQ Amide Substrate Coord N,N-Bidentate Coordination Substrate->Coord Pd_Cat Pd(OAc)2 Catalyst Pd_Cat->Coord CMD C-H Cleavage (CMD pathway) Coord->CMD Base / Pivalate Palladacycle 5-Membered Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd PdIV Pd(IV) Intermediate OxAdd->PdIV RedElim Reductive Elimination PdIV->RedElim RedElim->Pd_Cat Catalyst Regeneration Product Functionalized Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed C-H arylation using the 8-aminoquinoline directing group.

Quantitative Scope and Reaction Parameters

The following table summarizes the optimized conditions for various 8-AQ directed transformations, providing a comparative overview of their effectiveness across different functionalization types.

Table 1: Comparative Scope of 8-AQ Directed Pd-Catalyzed Functionalizations

Reaction TypeSubstrate ScopeOptimal Catalyst/ReagentsAvg. YieldKey Reference
sp³ C–H Arylation Aliphatic amides (β-position)Pd(OAc)₂, Ar-I, Ag₂CO₃ or K₂CO₃, 110 °C60–90%Daugulis (2010)[1]
sp² C–H Arylation Benzamides (ortho-position)Pd(OAc)₂, Ar-I, K₂CO₃, 100–120 °C70–95%Benchchem[2]
Transamidation 8-AQ Amides (Removal step)Boc₂O, DMAP, Amine nucleophile, RT85–98%NIH (2019)[4]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control checks and explaining the causality behind critical reagent choices.

Protocol A: Installation of the 8-Aminoquinoline Auxiliary

Causality: Converting the carboxylic acid to an acid chloride ensures rapid and complete amidation with 8-AQ, avoiding the need for harsh peptide coupling reagents that might cause epimerization at sensitive adjacent stereocenters.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature, then concentrate under reduced pressure to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in CH₂Cl₂. Add 8-aminoquinoline (1.1 equiv) and triethylamine (2.0 equiv) at 0 °C.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc). The product should be highly UV-active and exhibit a distinct Rf​ shift compared to the free 8-AQ.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Palladium-Catalyzed β-C(sp³)–H Arylation

Causality: Pd(OAc)₂ is selected because the acetate ligand is crucial for the Concerted Metalation-Deprotonation (CMD) pathway 3[3]. K₂CO₃ acts as a terminal base to neutralize the generated HI, driving the catalytic cycle forward 2[2]. Pivalic acid is added as it acts as a superior proton shuttle compared to acetic acid, significantly accelerating the C–H cleavage step 1[1].

  • Setup: To an oven-dried Schlenk tube, add the 8-AQ amide (1.0 equiv), Pd(OAc)₂ (5–10 mol%), K₂CO₃ (2.0 equiv), and pivalic acid (0.2 equiv).

  • Inert Atmosphere: Evacuate and backfill the vessel with argon (repeat 3x).

  • Reaction: Add the aryl iodide (1.5 equiv) and anhydrous t-Amyl alcohol via syringe. Seal the tube tightly and heat to 110 °C for 12–24 hours.

  • Validation Check: The solution should remain a dark orange/red (active Pd(II)). If the solution turns completely black with precipitate within the first hour, it indicates catalyst death (reduction to Pd(0) nanoparticles).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and Pd black. Concentrate and purify by flash column chromatography.

Protocol C: Traceless Removal via Boc-Activation

Causality: The stability of the 8-aminoquinoline directing group stems from the high resonance stabilization of the amide bond it forms with the substrate 5[5]. Standard hydrolysis often requires harsh acids/bases (>100 °C) that destroy sensitive substrates. By installing a Boc group on the amide nitrogen, the geometry is forced out of planarity, twisting the C(acyl)–N bond. This destroys the amidic resonance energy, allowing for mild transamidation or hydrolysis at room temperature 4[4].

  • Boc Protection: Dissolve the functionalized 8-AQ amide (1.0 equiv) in MeCN. Add DMAP (0.2 equiv) and Boc₂O (2.0 equiv). Stir at room temperature.

  • Validation Check: Monitor by LC-MS. Wait until complete conversion to the N-Boc-N-(quinolin-8-yl)amide is observed (indicated by a +100 Da mass shift).

  • Cleavage: Add the desired nucleophile (e.g., aqueous LiOH for hydrolysis to the carboxylic acid, or a primary amine for transamidation) directly to the reaction mixture.

  • Workup: Stir for an additional 2–4 hours. Quench with water, extract with EtOAc, and purify.

Workflow Step1 1. Installation (Acid Chloride + 8-AQ) Step2 2. C-H Functionalization (Pd(OAc)2, Ar-I, Base) Step1->Step2 Purified 8-AQ Amide Step3 3. Directing Group Removal (Boc Activation / Hydrolysis) Step2->Step3 Functionalized Intermediate Product Target Carboxylic Acid or Derivative Step3->Product Cleaved Auxiliary

Caption: End-to-end workflow for 8-aminoquinoline directed C-H functionalization and removal.

Troubleshooting & Optimization

  • Issue: Low Yield & Catalyst Blackening

    • Diagnosis: Reduction of Pd(II) to inactive Pd(0) nanoparticles.

    • Action: Ensure rigorous inert atmosphere techniques. Moisture in the solvent or oxygen can disrupt the catalytic cycle. If using Ag₂CO₃ as a base/oxidant, ensure it is freshly dried and stored away from light.

  • Issue: Failure to Cleave the Directing Group

    • Diagnosis: The substrate is sterically hindered, preventing nucleophilic attack during standard acidic/basic hydrolysis.

    • Action: Do not increase the temperature further, as this risks epimerization or degradation. Switch to the oxidative deprotection protocol (ozonolysis to form a labile imide) or utilize the Boc-activation transamidation method detailed in Protocol C 5[5].

References

  • 8-Aminoquinoline as a Directing Group: A Comparative Guide for C-H Functionalization - Benchchem - 2

  • Technical Support Center: 8-Aminoquinoline Directing Group Removal - Benchchem - 5

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - NIH - 4

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides - ACS Publications - 3

  • Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon−Hydrogen Bonds - ACS Publications - 1

Sources

Application

Application Note: Optimized Skraup Synthesis for the Preparation of Quinoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide Introduction & Scientific Rationale The quinoline ring system is a "privileged sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Protocol & Mechanistic Guide

Introduction & Scientific Rationale

The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutics, including antimalarials (chloroquine), antibacterials (fluoroquinolones), and anticancer agents. The Skraup synthesis , named after Czech chemist Zdenko Hans Skraup, remains one of the most robust and foundational methods for constructing this bicyclic heterocycle from simple, commercially available starting materials[1].

In the archetypal Skraup reaction, aniline is heated with glycerol, concentrated sulfuric acid, and an oxidizing agent (traditionally nitrobenzene) [2]. While highly effective, the classical procedure is notoriously exothermic and prone to violent "runaway" reactions due to the rapid dehydration of glycerol and subsequent rapid oxidation [3].

As a Senior Application Scientist, I strongly advocate for the modified protocol utilizing ferrous sulfate (FeSO₄) as a reaction moderator. Ferrous sulfate functions as an oxygen carrier, effectively throttling the oxidation step and extending the heat release over a manageable period [1]. This self-validating modification ensures scalability, safety, and high reproducibility in a drug development setting.

Mechanistic Pathway

The synthesis is a cascade reaction governed by precise causality:

  • Dehydration: Sulfuric acid catalyzes the dehydration of glycerol to the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The nucleophilic amine of aniline attacks the electrophilic β-carbon of acrolein to form β-anilinopropionaldehyde.

  • Cyclization: Acid-catalyzed electrophilic aromatic substitution closes the ring, followed by dehydration to yield 1,2-dihydroquinoline.

  • Oxidation: Nitrobenzene (often acting as both solvent and oxidant) aromatizes the intermediate to the final quinoline product [2].

Mechanism Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4 (-2 H2O) Adduct β-Anilinopropionaldehyde (Michael Adduct) Acrolein->Adduct + Aniline Aniline Aniline Aniline->Adduct Dihydro 1,2-Dihydroquinoline Adduct->Dihydro H+ (Cyclization & -H2O) Quinoline Quinoline Dihydro->Quinoline Oxidation (PhNO2 / FeSO4)

Mechanistic pathway of the Skraup quinoline synthesis.

Quantitative Data Presentation

The yield of the Skraup synthesis is highly dependent on the electronic nature of the aniline substituents and the strict control of the exothermic cascade. Below is a summary of expected yields based on historical and standardized optimization data [1][3].

Starting AmineOxidizing AgentModeratorMajor ProductExpected Yield (%)Reference
AnilineNitrobenzeneFeSO₄·7H₂OQuinoline84 – 91%Org. Synth. [1]
AnilineArsenic AcidNoneQuinoline~80%BenchChem [3]
m-NitroanilineNitrobenzeneFeSO₄·7H₂O5-Nitro & 7-NitroquinolineMixtureBenchChem [3]
3-Nitro-4-aminoanisoleArsenic PentoxideNoneSubstituted Quinoline65 – 75%BenchChem [3]

Experimental Protocol: Moderated Skraup Synthesis

This step-by-step methodology is adapted from the gold-standard Organic Syntheses protocol, optimized for a 0.5-mole scale to ensure thermal safety while providing sufficient material for downstream drug development [1].

Reagents & Materials
  • Aniline: 48 g (0.51 mol) – Must be freshly distilled to prevent tar formation from oxidized impurities.

  • Glycerol: 150 g (1.63 mol) – Must be anhydrous. Water content delays the reaction onset, leading to dangerous accumulation of unreacted acrolein.

  • Nitrobenzene: 30 g (0.24 mol) – Acts as the primary oxidant.

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O): 10 g (0.036 mol) – Critical reaction moderator.

  • Concentrated Sulfuric Acid (H₂SO₄): 80 mL (1.5 mol)

  • Sodium Hydroxide (NaOH): Pellets or 10M solution for neutralization.

Workflow Mix 1. Reagent Mixing (Aniline, Glycerol, PhNO2, FeSO4) Acid 2. Acid Addition (Careful H2SO4 addition) Mix->Acid Heat 3. Controlled Heating (Initiate Exotherm) Acid->Heat Reflux 4. Reflux (Complete Reaction) Heat->Reflux Workup 5. Neutralization & Steam Distillation (Isolate Crude) Reflux->Workup Purify 6. Vacuum Distillation (Pure Quinoline) Workup->Purify

Step-by-step experimental workflow for quinoline synthesis.

Step-by-Step Methodology

Phase 1: Reaction Setup & Initiation

  • Equip a 1-liter, 3-neck round-bottom flask with a heavy-duty magnetic stirrer, a highly efficient reflux condenser (e.g., Dimroth or Allihn), and a dropping funnel.

  • Add the ferrous sulfate (10 g), glycerol (150 g), aniline (48 g), and nitrobenzene (30 g) to the flask. Stir vigorously to create a homogenous suspension.

  • Critical Step: Slowly add the concentrated sulfuric acid (80 mL) through the dropping funnel over 15–20 minutes. Causality: The acid must be added last. If added before the moderator, localized heating can trigger premature glycerol dehydration, leading to an uncontrollable exotherm [1].

Phase 2: Thermal Control & Reflux 4. Place the flask in a heating mantle. Gently heat the mixture until it just begins to boil. 5. Self-Validating Check: As soon as boiling commences, immediately remove the heat source. The exothermic reaction will sustain vigorous boiling on its own. The presence of FeSO₄ will ensure the boiling remains contained within the condenser. 6. Once the spontaneous boiling subsides (typically 15–30 minutes), reapply heat and maintain a gentle reflux for 3 hours to ensure complete conversion of the aniline.

Phase 3: Workup & Steam Distillation 7. Allow the reaction mixture to cool to approximately 100°C, then carefully add 100 mL of water. 8. Set up a steam distillation apparatus. Steam distill the mixture to remove all unreacted nitrobenzene. Causality: Nitrobenzene is volatile with steam, whereas the quinoline remains in the acidic boiling flask as the non-volatile quinolinium sulfate salt. 9. Allow the boiling flask to cool. Slowly add a concentrated NaOH solution (or carefully add solid NaOH pellets) until the mixture is strongly alkaline (pH > 10). The free quinoline base will separate as a dark oil. 10. Resume steam distillation. The quinoline and water will co-distill. Continue until the distillate runs completely clear.

Phase 4: Isolation & Purification 11. Transfer the distillate to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 50 mL) to maximize recovery. 12. Combine the organic extracts and dry over anhydrous potassium carbonate (K₂CO₃). Note: Do not use acidic drying agents like MgSO₄, which can coordinate with the weakly basic quinoline nitrogen. 13. Evaporate the solvent under reduced pressure. 14. Purify the crude dark oil via vacuum distillation. Collect the fraction boiling at 110–114°C at 14 mmHg (or 235–237°C at atmospheric pressure). The final product should be a pale yellow, highly refractive liquid.

Troubleshooting & Safety Considerations

  • Violent Eruptions: If the reaction blows through the condenser, it is almost always due to wet glycerol or omitting the FeSO₄ moderator. Ensure all reagents are strictly anhydrous prior to mixing.

  • Low Yield / Tarry Byproducts: The Skraup reaction inherently produces polymeric tar. However, excessive tarring indicates that the aniline was impure or the localized heating during acid addition was too high. Always use freshly distilled aniline.

  • Emulsions during Extraction: The basic steam distillate can sometimes form emulsions. Passing the biphasic mixture through a pad of Celite or adding brine to the aqueous layer will break the emulsion efficiently.

References

  • Title: Quinoline Source: Organic Syntheses, Collective Volume 1, p. 478 (1941). URL: [Link]

  • Title: Skraup reaction Source: Wikipedia, The Free Encyclopedia. URL: [Link]

Method

Application Note: Next-Generation Quinoline Derivatives as Antibacterial Agents

Scientific Rationale & Pharmacological Evolution The quinoline scaffold (benzo[b]pyridine) is a privileged, versatile bicyclic pharmacophore with a deep history in medicinal chemistry, originating from natural Cinchona a...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Pharmacological Evolution

The quinoline scaffold (benzo[b]pyridine) is a privileged, versatile bicyclic pharmacophore with a deep history in medicinal chemistry, originating from natural Cinchona alkaloids . While classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin) have served as blockbuster broad-spectrum antibiotics for decades, the rapid global emergence of Antimicrobial Resistance (AMR) has critically compromised their clinical utility. Resistance is primarily driven by mutations in the Quinolone Resistance-Determining Region (QRDR) and the overexpression of bacterial efflux pumps .

To circumvent these established resistance mechanisms, drug development has strategically pivoted toward Non-Fluorinated Quinolones (NFQs) and highly functionalized quinoline derivatives. By intentionally bypassing the C6-fluorine and C3-carboxylic acid substitutions characteristic of classical fluoroquinolones, these novel derivatives exploit alternative binding pockets and entirely new mechanisms of action, making them highly potent against multidrug-resistant (MDR) Gram-positive and Gram-negative pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

Mechanisms of Action: Beyond Classical Topoisomerase Inhibition

The structural plasticity of quinoline derivatives allows them to act as multi-target agents. Understanding the causality behind their efficacy is critical for rational drug design and assay development:

  • Classical Inhibition (DNA Replication): Traditional derivatives target bacterial Type II topoisomerases (DNA gyrase and Topoisomerase IV), stabilizing the DNA-enzyme cleavage complex and resulting in lethal double-strand DNA breaks.

  • Efflux Pump Inhibition (Synergism): Novel quinoline and quinazoline derivatives act as competitive or non-competitive inhibitors of the NorA efflux pump in S. aureus. By blocking the extrusion of antibiotics, they do not kill the bacteria directly but restore the intracellular concentration and efficacy of classical antibiotics (like ciprofloxacin) .

  • Metabolic Disruption: Certain lipophilic quinoline derivatives have been shown to target the proton pump of ATP synthase in Mycobacteria and other Gram-positive bacteria, leading to the rapid depletion of cellular energy reserves .

MoA cluster_targets Bacterial Targets Q Quinoline Derivatives Gyrase DNA Gyrase (Topo II) Q->Gyrase Classical TopoIV Topoisomerase IV Q->TopoIV Classical NorA NorA Efflux Pump (S. aureus) Q->NorA Novel ATP ATP Synthase (Mycobacteria) Q->ATP Novel Effect1 Inhibition of DNA Replication & Repair Gyrase->Effect1 TopoIV->Effect1 Effect2 Restoration of Antibiotic Efficacy NorA->Effect2 Effect3 Depletion of Cellular Energy ATP->Effect3

Caption: Multi-target mechanisms of action for classical and novel quinoline derivatives.

Quantitative Efficacy Profiling

The antibacterial efficacy of quinoline derivatives is quantified via the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The table below synthesizes recent benchmark data for novel quinoline classes across various resistant strains .

Compound Class / IDTarget OrganismMIC (µg/mL)Mechanism / Notes
Quinoline Cmpd 6 C. difficile (Gram +)1.0Bactericidal; Potency comparable to Vancomycin.
Quinoline Cmpd 7 C. difficile (Gram +)8.0Bactericidal; Disrupts cellular energetics.
QS3 (Sulfonamide Hybrid) P. aeruginosa (Gram -)64.0Broad-spectrum dual-target agent.
QS3 (Sulfonamide Hybrid) E. coli (Gram -)128.0Broad-spectrum dual-target agent.
PQK4F (Quinoline Deriv.) S. aureus (MRSA)N/A (Synergist)NorA Efflux Pump Inhibitor; Reduces Ciprofloxacin MIC by 4-fold (FICI ≤ 0.5).

Standardized Methodologies & Self-Validating Protocols

To ensure rigorous, reproducible evaluation of novel quinoline derivatives, the following protocols adhere to Clinical and Laboratory Standards Institute (CLSI) guidelines.

Workflow Inoculum Bacterial Inoculum (0.5 McFarland) Dilution Serial Dilution (CAMHB) Inoculum->Dilution Incubation Incubation (37°C, 16-20h) Dilution->Incubation Read Colorimetric Reading Incubation->Read MIC Determine MIC Read->MIC MBC Determine MBC (Agar Plating) MIC->MBC Spot plating

Caption: Standardized workflow for determining MIC and MBC of quinoline derivatives.

Protocol A: Broth Microdilution Assay for MIC/MBC Determination

This protocol establishes the intrinsic antibacterial potency of a synthesized quinoline derivative .

1. Reagent & Media Preparation:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Causality: The adjustment of divalent cations (Ca²⁺, Mg²⁺) is critical. Variations in cation concentration can artificially alter the permeability of the bacterial outer membrane or chelate the drug, leading to irreproducible MICs.

  • Compound Solubilization: Dissolve the quinoline derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mg/mL). Causality: Quinoline derivatives are highly lipophilic. However, the final DMSO concentration in the assay well must not exceed 1–2% (v/v) to prevent solvent-induced bacterial toxicity, which would yield a false-positive MIC.

2. Inoculum Standardization:

  • Select 3–5 isolated colonies from an overnight agar plate and suspend in sterile saline.

  • Adjust turbidity to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

  • Dilute the suspension 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL. Causality: An inoculum effect can skew results. Too high a bacterial load overwhelms the drug (false resistance); too low a load overestimates potency (false susceptibility).

3. Assay Execution & Self-Validation:

  • Perform two-fold serial dilutions of the quinoline derivative across a 96-well round-bottom plate (final volume 100 µL/well).

  • Add 100 µL of the standardized inoculum to each well.

  • Self-Validating Controls: Include a Growth Control (media + bacteria + DMSO vehicle, no drug) and a Sterility Control (media + DMSO only).

  • Incubate at 37°C for 16–20 hours.

4. Colorimetric Endpoint Reading (Resazurin):

  • Add 10 µL of Resazurin dye (0.015%) to all wells and incubate for 1 hour.

  • Causality: Quinoline derivatives often precipitate in aqueous broth, mimicking bacterial turbidity. Resazurin acts as a redox indicator. Metabolically active cells reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin. The MIC is the lowest concentration well that remains strictly blue. If the Sterility Control turns pink, the assay is invalidated due to contamination.

Protocol B: Checkerboard Assay for Efflux Pump Inhibition (Synergism)

For quinoline derivatives engineered to lack direct antibacterial activity but designed to inhibit targets like the NorA efflux pump, a checkerboard assay is required .

1. Matrix Setup:

  • In a 96-well plate, serially dilute the primary antibiotic (e.g., Ciprofloxacin) along the x-axis (columns 1–8).

  • Serially dilute the quinoline derivative (Efflux Pump Inhibitor, EPI) along the y-axis (rows A–F).

  • Inoculate with a NorA-overexpressing strain (e.g., S. aureus SA-1199B) at 5×105 CFU/mL.

2. Data Interpretation (FICI Calculation):

  • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula:

    FICI=(MICAntibioticalone​MICAntibiotic+EPI​​)+(MICEPIalone​MICEPI+Antibiotic​​)
  • Causality: A FICI ≤ 0.5 indicates true synergism. This mathematical threshold proves that the quinoline derivative is successfully blocking the efflux pump, allowing the primary antibiotic to accumulate intracellularly at concentrations that are lethal to the resistant pathogen.

References

  • A Comprehensive Review On Quinoline And Its Derivatives As Antibacterial Agents. International Journal of Creative Research Thoughts (IJCRT). URL: [Link]

  • In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. MDPI. URL:[Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. National Institutes of Health (NIH) - PubMed Central (PMC). URL:[Link]

Application

Application Notes and Protocols: 8-Aminoquinoline Derivatives in the Synthesis of Fluorescent Molecular Probes

Introduction: The Versatility of the 8-Aminoquinoline Scaffold In the landscape of molecular sensing and cellular imaging, fluorescent probes are indispensable tools that translate complex chemical interactions into obse...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the 8-Aminoquinoline Scaffold

In the landscape of molecular sensing and cellular imaging, fluorescent probes are indispensable tools that translate complex chemical interactions into observable optical signals. Among the myriad of fluorophores available, the 8-aminoquinoline core structure has emerged as a uniquely versatile and powerful scaffold. Its rigid, bicyclic aromatic system provides a stable fluorescent backbone, while the strategically positioned nitrogen atoms at the 1 and 8 positions create an ideal chelation site for metal ions.[1] This inherent structure allows 8-aminoquinoline and its derivatives to function as highly sensitive reporters, capable of detecting a wide range of analytes from biologically crucial metal ions like zinc (Zn²⁺) to environmental contaminants.[2][3][4]

The utility of 8-aminoquinoline derivatives is rooted in their favorable photophysical properties and their capacity for rational design. These compounds often exhibit excellent stability, high affinity for metal ions, and good membrane permeability, making them suitable for both in vitro assays and live-cell imaging.[5] By synthetically modifying the 8-amino group or other positions on the quinoline ring, researchers can fine-tune the probe's selectivity, solubility, and spectral properties.[5][6][7] For instance, introducing carboxamide groups can enhance water solubility and biocompatibility, which is a critical consideration for biological applications.[7]

This guide provides a comprehensive overview of the core principles, synthesis protocols, and application methodologies for using 8-aminoquinoline derivatives as fluorescent molecular probes, designed for researchers, scientists, and drug development professionals.

Core Principles: Mechanisms of Fluorescence Sensing

The efficacy of an 8-aminoquinoline-based probe is determined by its ability to modulate its fluorescence output upon binding to a target analyte. This modulation is governed by several key photophysical mechanisms. Understanding these principles is paramount for both designing novel probes and interpreting experimental results.

  • Chelation-Enhanced Fluorescence (CHEF): In its free state, the probe's fluorescence may be partially quenched due to intramolecular rotations and vibrations within the molecule, which provide non-radiative decay pathways for the excited state. Upon chelation with a metal ion, the molecule's conformation becomes rigid and planar. This restriction of movement significantly reduces non-radiative decay, forcing the excited-state energy to be released as fluorescence and leading to a "turn-on" response.[2]

  • Photoinduced Electron Transfer (PET): In a PET-based sensor, a receptor unit (e.g., an amine) with a lone pair of electrons is positioned near the 8-aminoquinoline fluorophore. In the unbound state, upon excitation, this receptor can donate an electron to the fluorophore, quenching its fluorescence. When the target analyte (e.g., a metal ion) binds to the receptor, it engages the lone pair of electrons, lowering the receptor's energy level and preventing the electron transfer process. This inhibition of PET restores the fluorophore's emission, resulting in a significant increase in fluorescence intensity.[8][9][10]

  • Internal Charge Transfer (ICT): ICT probes possess an electron-donating group and an electron-accepting group connected by a conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission wavelength is highly sensitive to the polarity of the local environment and the electronic properties of the molecule. Analyte binding can alter the electron-donating or -accepting strength of the involved groups, leading to a shift in the emission wavelength (a ratiometric response) or a change in intensity.[5][8]

Fluorescence Sensing Mechanisms cluster_0 Chelation-Enhanced Fluorescence (CHEF) cluster_1 Photoinduced Electron Transfer (PET) cluster_2 Internal Charge Transfer (ICT) Free Probe (Flexible) Free Probe (Flexible) Bound Probe (Rigid) Bound Probe (Rigid) Free Probe (Flexible)->Bound Probe (Rigid) + Analyte Low Fluorescence Low Fluorescence Free Probe (Flexible)->Low Fluorescence Vibrational Quenching High Fluorescence High Fluorescence Bound Probe (Rigid)->High Fluorescence Rigidification Fluorophore-Receptor (Off) Fluorophore-Receptor (Off) Fluorophore-Receptor-Analyte (On) Fluorophore-Receptor-Analyte (On) Fluorophore-Receptor (Off)->Fluorophore-Receptor-Analyte (On) + Analyte Quenched (Off) Quenched (Off) Fluorophore-Receptor (Off)->Quenched (Off) e- transfer Emissive (On) Emissive (On) Fluorophore-Receptor-Analyte (On)->Emissive (On) PET Blocked Donor-π-Acceptor Donor-π-Acceptor Donor-π-Acceptor-Analyte Donor-π-Acceptor-Analyte Donor-π-Acceptor->Donor-π-Acceptor-Analyte + Analyte Emission (λ1) Emission (λ1) Donor-π-Acceptor->Emission (λ1) Emission (λ2) Emission (λ2) Donor-π-Acceptor-Analyte->Emission (λ2) Altered Dipole

Caption: Core mechanisms governing the fluorescence response of molecular probes.

Synthesis Protocol: N-(quinolin-8-yl)acetamide Derivative for Zn²⁺ Detection

This section provides a representative protocol for the synthesis of a "turn-on" fluorescent probe for Zn²⁺, based on the published synthesis of 2-((2-hydroxyphenyl)amino)-N-(quinolin-8-yl)acetamide (HAQT).[4][8] This two-step synthesis involves the preparation of an intermediate followed by coupling with the signaling moiety.

Rationale for Design

The choice of 8-aminoquinoline as the fluorophore provides the core sensing platform. The ortho-aminophenol is introduced as an additional chelating group, which enhances the binding affinity and selectivity for Zn²⁺. The amide linkage serves as a straightforward and stable covalent bond to connect the two components. The resulting probe is designed to operate via a CHEF/ICT mechanism, where Zn²⁺ binding rigidifies the structure and alters the electronic properties, leading to a significant fluorescence enhancement.[8]

Synthesis Workflow cluster_step1 Step 1: Synthesis of Intermediate A cluster_step2 Step 2: Synthesis of Final Probe (HAQT) S1_Reactants 8-Aminoquinoline + Chloroacetyl Chloride S1_Conditions DCM Solvent Triethylamine (Base) Ice Bath (0°C) S1_Reactants->S1_Conditions S1_Product Intermediate A (2-chloro-N-(quinolin-8-yl)acetamide) S1_Conditions->S1_Product S1_Purification Filtration & Washing S1_Product->S1_Purification S2_Reactants Intermediate A + 2-Aminophenol S1_Purification->S2_Reactants Purified Intermediate S2_Conditions Ethanol Solvent Reflux (Heat) S2_Reactants->S2_Conditions S2_Product Final Probe (HAQT) S2_Conditions->S2_Product S2_Purification Recrystallization S2_Product->S2_Purification Characterization\n(NMR, MS, FT-IR) Characterization (NMR, MS, FT-IR) S2_Purification->Characterization\n(NMR, MS, FT-IR)

Caption: Workflow for the two-step synthesis of a representative 8-aminoquinoline probe.

Part 1: Synthesis of 2-chloro-N-(quinolin-8-yl)acetamide (Intermediate)

Materials:

  • 8-aminoquinoline

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, dropping funnel, ice bath

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 8-aminoquinoline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (30 mL).

    • Rationale: DCM is used as an inert solvent. Triethylamine is a non-nucleophilic base that acts as an acid scavenger, neutralizing the HCl byproduct of the acylation reaction.

  • Addition of Acylating Agent: Cool the flask in an ice bath to 0°C. Add a solution of chloroacetyl chloride (1.1 eq) in DCM (10 mL) dropwise over 30 minutes with vigorous stirring.

    • Rationale: Dropwise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, a precipitate will have formed. Filter the solid precipitate and wash it sequentially with cold water and a small amount of cold ethanol to remove unreacted starting materials and triethylamine hydrochloride salt.

  • Drying: Dry the resulting solid product under vacuum to yield the intermediate, 2-chloro-N-(quinolin-8-yl)acetamide. This intermediate can often be used in the next step without further purification.

Part 2: Synthesis of the Final Probe (HAQT)

Materials:

  • 2-chloro-N-(quinolin-8-yl)acetamide (Intermediate from Part 1)

  • 2-Aminophenol

  • Ethanol

  • Reflux condenser, heating mantle

Protocol:

  • Reaction Setup: To a solution of the intermediate (1.0 eq) in ethanol (40 mL), add 2-aminophenol (1.5 eq).

    • Rationale: Ethanol serves as a suitable polar solvent for the nucleophilic substitution reaction. An excess of 2-aminophenol is used to drive the reaction to completion.

  • Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 8-12 hours. Monitor the reaction by TLC.

    • Rationale: Heating provides the necessary activation energy for the nucleophilic substitution of the chloride by the amino group of 2-aminophenol.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. A solid product should precipitate out of the solution.

  • Filtration: Collect the precipitate by filtration and wash with a small amount of cold ethanol.

  • Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain the final probe as a purified solid.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).[4]

Application Protocol: In Vitro Detection of Zn²⁺ Ions

This protocol details the use of the synthesized 8-aminoquinoline probe (e.g., HAQT) for the selective detection of Zn²⁺ in an aqueous-organic solution using fluorescence spectroscopy.

Materials and Instrumentation:

  • Stock solution of the probe (e.g., 1 mM in DMSO or ethanol)

  • Stock solutions of various metal ion salts (e.g., 10 mM ZnCl₂, CaCl₂, MgCl₂, CuCl₂, etc., in deionized water)

  • Buffer solution (e.g., 10 mM Tris-HCl, pH 7.4)

  • Solvent (e.g., Methanol or Acetonitrile)

  • Fluorometer with quartz cuvettes

Protocol:

  • Preparation of Sensor Solution: Prepare a working solution of the probe (e.g., 20 µM) in a suitable solvent mixture, such as a 4:1 (v/v) CH₃OH-H₂O solution buffered with Tris-HCl to pH 7.4.[4]

    • Rationale: A buffered aqueous-organic mixture is often used to maintain the probe's solubility while mimicking physiological pH.

  • Fluorescence Measurement of Free Probe: Transfer 2 mL of the sensor solution into a quartz cuvette. Place the cuvette in the fluorometer and record the fluorescence emission spectrum (e.g., scanning from 400-600 nm) by exciting at the probe's maximum absorption wavelength (e.g., 365 nm). This is your baseline or "turn-off" state.

  • Selectivity Assay: To separate cuvettes, each containing 2 mL of the sensor solution, add a specific amount (e.g., 2.0 equivalents) of different metal ion stock solutions (Zn²⁺, Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Ni²⁺, Cu²⁺, Cd²⁺, Hg²⁺). Incubate for 2-5 minutes and then record the fluorescence spectrum for each.

    • Rationale: This step is crucial to validate the probe's selectivity for the target analyte (Zn²⁺) over other potentially interfering ions.

  • Titration Experiment: To a single cuvette containing 2 mL of the sensor solution, add increasing aliquots of the Zn²⁺ stock solution (e.g., 0, 0.2, 0.4, ... 2.0 equivalents). After each addition, mix gently, allow to equilibrate for 1-2 minutes, and record the fluorescence emission spectrum.

    • Rationale: Titration allows for the determination of the probe's sensitivity, binding stoichiometry (using a Job plot), and the calculation of the detection limit.[4]

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of added Zn²⁺.

    • Calculate the limit of detection (LOD) using the formula LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the titration curve.

Quantitative Data Summary

The performance of a fluorescent probe is defined by several key quantitative parameters. The table below summarizes typical data for a well-performing 8-aminoquinoline-based Zn²⁺ sensor like HAQT.

ParameterValue (Free Probe)Value (Probe + Zn²⁺)Rationale & Significance
Max Absorption (λabs) ~292, 318 nm~305, 365 nmA shift indicates a change in the electronic structure upon binding. The new peak at 365 nm is the optimal excitation wavelength for the complex.
Max Emission (λem) ~478 nm (Weak)~478 nm (Strong)A significant intensity increase at the same wavelength is characteristic of a CHEF/"turn-on" mechanism.
Fluorescence Quantum Yield (Φ) Low (e.g., < 0.05)High (e.g., > 0.40)A large fold-increase in quantum yield confirms an efficient "turn-on" response and high sensitivity.
Analyte Detected N/AZn²⁺Demonstrates the primary function of the probe.
Limit of Detection (LOD) N/A2.56 x 10⁻⁷ M[4]Indicates the lowest concentration of the analyte that can be reliably detected, defining the probe's sensitivity.
Binding Stoichiometry N/A1:1Determined from a Job plot, this confirms that one molecule of the probe binds to one ion of Zn²⁺.[4]

Advanced Considerations & Future Directions

While the protocols described provide a solid foundation, the development of advanced probes requires further refinement. Key areas of focus include:

  • Improving Water Solubility: For biological applications, enhancing aqueous solubility is critical. This is often achieved by incorporating hydrophilic moieties like polyethylene glycol (PEG) chains or sulfonate groups.[5][7]

  • Targeting Specific Organelles: By conjugating the 8-aminoquinoline probe to a molecule that localizes to a specific cellular compartment (e.g., mitochondria, nucleus), researchers can study analyte fluctuations in distinct subcellular environments.

  • Ratiometric Sensing: Designing probes that exhibit a distinct shift in emission wavelength upon binding, rather than just an intensity change, is highly desirable. Ratiometric measurements are self-calibrating and less susceptible to variations in probe concentration or excitation intensity.[8]

  • Therapeutic Applications: The ability of 8-aminoquinoline derivatives to chelate metal ions has also been explored for therapeutic purposes, such as in the context of antimalarial drugs like primaquine or for modulating metal-dependent enzymatic activity in diseases.[11]

The 8-aminoquinoline scaffold remains a cornerstone in the field of fluorescent probe development, offering a robust and tunable platform for creating sophisticated tools for chemical biology, diagnostics, and drug discovery.

References

  • Musa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors, 21(1), 311. Retrieved from [Link]

  • Cutler, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ARKIVOC, 2022(3), 41-54. Retrieved from [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). An 8-Aminoquinoline-based Fluorescent Sensor of Transition Metal Ions. Retrieved from [Link]

  • Musa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. Sensors. Retrieved from [Link]

  • Musa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. National Center for Biotechnology Information. Retrieved from [Link]

  • Ashraf, M., et al. (2026). The Design of β-Carboline–8-Aminoquinoline Tethered Probes for Nanomolar Zn²⁺ Sensing and Cell Imaging. ResearchGate. Retrieved from [Link]

  • Inamdar, S., et al. (2017). Synthesis, characterization, and cellular localization of a fluorescent probe of the antimalarial 8-aminoquinoline primaquine. Bioorganic & Medicinal Chemistry Letters, 27(20), 4688-4692. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • Patsnap. (n.d.). 8-Aminoquinoline patented technology retrieval search results. Retrieved from [Link]

  • Preprints.org. (2020). Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review. Retrieved from [Link]

  • Musa, N. S., et al. (2021). The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination. National Center for Biotechnology Information. Retrieved from [Link]

  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. Analytical Methods, 7, 5661-5666. Retrieved from [Link]

  • Yue, Y., et al. (2015). A highly selective “turn-on” fluorescent chemosensor based on 8-aminoquinoline for detection of Zn2+. RSC Publishing. Retrieved from [Link]

  • Zhou, X., et al. (2012). A Highly Selective Fluorescent Sensor for Distinguishing Cadmium from Zinc Ions Based on a Quinoline Platform. ResearchGate. Retrieved from [Link]

  • Baker, R. H., et al. (1946). The Synthesis of Some 8-Aminoquinolines. Journal of the American Chemical Society, 68(7), 1267-1269. Retrieved from [Link]

  • ACS Omega. (2025). 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights. Retrieved from [Link]

  • Analytica Chimica Acta. (2015). Aminoquinoline based highly sensitive fluorescent sensor for lead(II) and aluminum(III) and its application in live cell imaging. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive In Vitro Evaluation of 8-Aminoquinoline Derivatives as Multifunctional Antioxidants

Introduction & Mechanistic Rationale The 8-aminoquinoline (8AQ) scaffold has emerged as a highly versatile pharmacophore in the design of multi-target-directed ligands (MTDLs) for neurodegenerative and retinal diseases[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 8-aminoquinoline (8AQ) scaffold has emerged as a highly versatile pharmacophore in the design of multi-target-directed ligands (MTDLs) for neurodegenerative and retinal diseases[1][2]. The overproduction of reactive oxygen species (ROS) and the dysregulation of metallostasis (specifically copper and iron) are central to the pathogenesis of conditions such as Alzheimer's disease and retinitis pigmentosa[1][3][4].

Unlike traditional mono-targeted antioxidants, 8AQs address oxidative stress through a synergistic dual mechanism:

  • Direct Radical Scavenging: The electron-rich quinoline ring and secondary amine structures act as potent hydrogen atom transfer (HAT) and single electron transfer (SET) agents[1][5].

  • Redox-Active Metal Chelation: 8AQs act as bidentate or tetradentate chelators, sequestering Cu²⁺ and Fe³⁺. This prevents these metals from catalyzing the Fenton reaction, which would otherwise convert benign cellular H₂O₂ into highly destructive hydroxyl radicals[1][6].

Recent mechanistic studies also demonstrate that 8AQ-based metal complexes actively modulate the SIRT1/3-FOXO3a signaling axis, upregulating endogenous cellular antioxidant defenses and preventing mitochondrial-mediated apoptosis[2].

Mechanism 8 8 AQ 8-Aminoquinoline (8AQ) Metal Metal Chelation (Cu²⁺, Fe³⁺) AQ->Metal coordinates ROS Direct ROS Scavenging AQ->ROS donates e⁻/H⁺ SIRT SIRT1/3 Activation AQ->SIRT upregulates Fenton Fenton Reaction Inhibition Metal->Fenton prevents Survival Neuronal Survival & Cytoprotection ROS->Survival prevents apoptosis FOXO FOXO3a Upregulation SIRT->FOXO deacetylates Fenton->ROS reduces FOXO->Survival antioxidant defense

Fig 1. Mechanistic pathways of 8AQ derivatives in ROS scavenging and cytoprotection.

Experimental Workflow Design

To rigorously evaluate the antioxidant capacity of novel 8AQ derivatives, a self-validating system combining both cell-free and cell-based assays is required. Cell-free assays isolate the intrinsic chemical reactivity of the compound, while cell-based assays validate membrane permeability, metabolic stability, and biological efficacy[1][2].

Workflow cluster_0 Cell-Free Assays cluster_1 Cell-Based Assays (SH-SY5Y) Prep Sample Prep (1-100 µM) DPPH DPPH / ORAC (Radical Scavenging) Prep->DPPH UV UV-Vis Spec (Metal Chelation) Prep->UV MTT MTT Assay (Viability vs H₂O₂) Prep->MTT DCFDA DCFDA Assay (Intracellular ROS) Prep->DCFDA Data Data Synthesis & Hit Validation DPPH->Data EC₅₀ UV->Data Affinity MTT->Data Survival % DCFDA->Data ROS levels

Fig 2. Self-validating in vitro workflow for evaluating 8AQ antioxidant properties.

Step-by-Step Methodologies

Protocol A: DPPH Radical Scavenging Assay

Causality & Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay provides a rapid, high-throughput measure of the compound's hydrogen-donating ability. Methanol is used as the solvent because DPPH is insoluble in water, and polar organic solvents stabilize the electron transfer mechanisms typical of quinoline derivatives[1][4]. Self-Validation System: Requires a positive control (Trolox) to benchmark potency, and a sample-blank (compound + methanol without DPPH) to correct for the intrinsic absorbance of the 8AQ derivatives, which often absorb in the visible spectrum.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in HPLC-grade methanol. Protect from light.

  • Sample Dilution: Prepare serial dilutions of the 8AQ derivatives and Trolox (positive control) ranging from 1 µM to 100 µM in methanol.

  • Reaction Setup: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

  • Controls:

    • Negative Control: 100 µL methanol + 100 µL DPPH.

    • Sample Blank: 100 µL sample + 100 µL methanol (corrects for compound color).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Analysis: Calculate the % scavenging activity: [(Abs_control - (Abs_sample - Abs_blank)) / Abs_control] × 100. Determine the EC₅₀ using non-linear regression.

Protocol B: Metal Chelation Assessment (UV-Vis Spectroscopy)

Causality & Principle: Copper (Cu²⁺) accumulation in neural tissue catalyzes the Fenton reaction. 8AQs coordinate Cu²⁺ via the lone pairs on the 8-amino and quinoline nitrogen atoms. We monitor the bathochromic shift (red shift) in the UV-Vis spectrum because coordination alters the ligand-to-metal charge transfer (LMCT) energy gap[1][6].

  • Preparation: Prepare a 50 µM solution of the 8AQ derivative in a physiological buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

  • Titration: Sequentially add aliquots of a 1 mM CuSO₄ solution to achieve Metal:Ligand ratios from 0.1:1 up to 2:1.

  • Incubation: Allow 5 minutes of equilibration at room temperature after each addition.

  • Measurement: Scan the UV-Vis spectra from 200 nm to 600 nm.

  • Data Interpretation: Observe the decrease of the parent ligand peak (typically ~330-340 nm) and the emergence of a new isosbestic point and red-shifted peak (~400-420 nm), confirming complexation.

Protocol C: Cell-Based Neuroprotection & Intracellular ROS (SH-SY5Y Cells)

Causality & Principle: SH-SY5Y neuroblastoma cells are a standard model for neurobiology. H₂O₂ is applied to mimic the oxidative burst seen in neurodegeneration. DCFDA (2′,7′-dichlorofluorescin diacetate) is chosen because it is cell-permeable; cellular esterases cleave the diacetate groups, trapping it inside. Intracellular ROS then oxidizes it to highly fluorescent DCF, providing a direct readout of the 8AQ's ability to cross the membrane and neutralize ROS in situ[2][4].

  • Cell Culture: Seed SH-SY5Y cells in a 96-well plate at a density of 1 × 10⁴ cells/well. Incubate for 24 h at 37°C in 5% CO₂.

  • Pre-treatment: Treat cells with 8AQ derivatives (0.1, 1, and 10 µM) or Resveratrol (positive control) for 24 hours.

  • Oxidative Insult: Remove media and expose cells to 400 µM H₂O₂ for 3 hours to induce oxidative stress.

  • DCFDA Assay (ROS Measurement):

    • Wash cells with PBS.

    • Add 10 µM DCFDA solution in serum-free media and incubate for 30 minutes in the dark.

    • Wash twice with PBS to remove extracellular dye.

    • Measure fluorescence (Excitation: 485 nm / Emission: 535 nm).

  • MTT Assay (Viability Validation):

    • In a parallel plate, after H₂O₂ insult, add 10 µL of MTT reagent (5 mg/mL) per well.

    • Incubate for 4 hours. Solubilize formazan crystals with DMSO.

    • Read absorbance at 570 nm.

Quantitative Data Interpretation

A successful 8AQ derivative should demonstrate potent cell-free radical scavenging, clear metal stoichiometry, and translation into cellular protection without intrinsic cytotoxicity. Below is a comparative summary of expected metrics based on recent literature[1][2][5].

Assay TypeMetricTypical Parent 8AQOptimized 8AQ-HybridReference Standard
DPPH Scavenging EC₅₀ (µM)> 100 µM8.0 - 15.0 µM~ 10.5 µM (Trolox)
Cu²⁺ Chelation Stoichiometry1:2 (M:L)1:1 or 1:2 (M:L)N/A
Cell Viability (H₂O₂ Insult) % Survival40 - 50%80 - 95%85 - 90% (Resveratrol)
Intracellular ROS Fold Change vs Control2.5x increase1.1x - 1.3x increase1.2x increase
Cytotoxicity (No Insult) % Viability at 10 µM> 95%> 95%> 95%

References

  • Title: Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids Source: Pharmaceuticals (Basel), 2022 URL: [Link]

  • Title: Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons Source: ACS Omega, 2023 URL: [Link]

  • Title: Development of Multifunctional Molecules as Potential Therapeutic Candidates for Alzheimer's Disease, Parkinson's Disease, and Amyotrophic Lateral Sclerosis in the Last Decade Source: Chemical Reviews, 2018 URL: [Link]

  • Title: Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes Source: EXCLI Journal, 2017 URL: [Link]

  • Title: Novel multitarget-directed tacrine derivatives as potential candidates for the treatment of Alzheimer's disease Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2017 URL: [Link]

Sources

Application

Application Note: Antimicrobial Activity Screening of Quinoline Carboxamides

Executive Summary & Mechanistic Rationale The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for the potent antibacterial activity of quinoline-4-carboxylic acids...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a highly privileged pharmacophore in medicinal chemistry, historically recognized for the potent antibacterial activity of quinoline-4-carboxylic acids (fluoroquinolones)[1]. However, rising antimicrobial resistance has necessitated the exploration of structural analogs, prominently quinoline carboxamides (e.g., quinoline-3-carboxamides and quinoline-4-carboxamides). The substitution of the carboxylic acid with a carboxamide group at the C-3 or C-4 position fundamentally alters the compound's target profile. The carboxamide moiety facilitates critical hydrogen bonding and metal coordination with novel biological targets, while structural modifications at other positions allow for the fine-tuning of potency, solubility, and specificity[2].

While traditional fluoroquinolones stabilize the ternary complex of prokaryotic topoisomerase II enzymes (gyrase and Topo IV) to induce DNA fragmentation[3], quinoline carboxamides often bypass these resistance-prone pathways. For example, 1,2-dihydroquinoline carboxamide derivatives have been shown to inhibit GTPase activity and FtsZ polymerization, leading to abnormal bacterial cell division and death in Mycobacterium tuberculosis[4]. Furthermore, quinoline-4-carboxamides exhibit multistage antimalarial activity by inhibiting translation elongation factor 2 (PfEF2), a target critical for protein synthesis in Plasmodium falciparum[5].

Understanding these divergent mechanisms is critical. Because these compounds target fundamental cellular machinery outside of DNA replication, researchers must employ rigorous, self-validating phenotypic screening protocols to accurately quantify their minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC)[1].

MOA QCA Quinoline Carboxamides Target1 FtsZ Protein (Mycobacteria) QCA->Target1 Binds Target2 DNA Gyrase / Topo IV (Gram +/- Bacteria) QCA->Target2 Binds Target3 PfEF2 (Plasmodium sp.) QCA->Target3 Binds Mech1 Inhibits GTPase Activity & Polymerization Target1->Mech1 Mech2 Stabilizes Cleavage Complexes Target2->Mech2 Mech3 Inhibits Translation Elongation Target3->Mech3 Outcome1 Arrested Cell Division (Septum Failure) Mech1->Outcome1 Outcome2 DNA Fragmentation Mech2->Outcome2 Outcome3 Protein Synthesis Halt Mech3->Outcome3 Death Pathogen Cell Death Outcome1->Death Outcome2->Death Outcome3->Death

Mechanism of action of quinoline carboxamides across different microbial targets.

Quantitative Data Summary: Antimicrobial Efficacy

The following table summarizes the quantitative antimicrobial activity of various quinoline carboxamide derivatives against diverse pathogenic strains, highlighting their broad-spectrum potential.

Compound Class / Specific DerivativeTarget MicroorganismActivity MetricReference
1,2-dihydroquinoline carboxamides (Compound 35)Mycobacterium tuberculosis H37RvIC₅₀ = 0.39 µg/mL[4]
Morpholine-containing quinoline-3-carboxamide (Compound 65)Streptococcus pneumoniaeMIC = 0.146 mM[6]
Quinoline-4-carboxamide (DDD107498)Plasmodium falciparum (3D7)EC₅₀ < 1 nM[5]
Methyl 2-oxo-1,2-dihydroquinoline-4-yl-L-alaninate (Compound 1a)Enterococcus faecalisHigh Zone of Inhibition[7]
N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamides Candida albicansSignificant Antifungal Activity[8]

Experimental Workflows & Protocols

To ensure data integrity, antimicrobial screening must be treated as a self-validating system. The protocols below incorporate strict internal controls to isolate the causality of cell death directly to the quinoline carboxamide derivative being tested.

Protocol A: Broth Microdilution Assay for MIC Determination (ESKAPE Pathogens)

Rationale & Causality: This protocol utilizes Cation-Adjusted Mueller-Hinton Broth (CAMHB). The physiological concentrations of Ca²⁺ and Mg²⁺ in CAMHB are critical; they stabilize the bacterial outer membrane and ensure reproducible drug-target interactions, preventing artificially inflated MIC values[1].

Reagents & Materials:

  • Sterile 96-well U-bottom microtiter plates.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Quinoline carboxamide test compounds (Stock dissolved in 100% DMSO).

  • Bacterial inoculum standardized to 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10 mg/mL stock solution of the quinoline carboxamide in DMSO[1]. Causality Check: Ensure complete dissolution, as undissolved particulates will cause false-positive turbidity.

  • Serial Dilution: Dispense 100 µL of CAMHB into wells 2-12 of the microtiter plate. Add 200 µL of the diluted test compound (e.g., 128 µg/mL in CAMHB) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing through well 10. Discard 100 µL from well 10.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension 1:150 in CAMHB to achieve a working concentration of 1×106 CFU/mL.

  • Inoculation: Add 100 µL of the working inoculum to wells 1-11. The final test concentration of bacteria in each well is 5×105 CFU/mL.

  • Self-Validating Controls:

    • Growth Control (Well 11): 100 µL CAMHB + 100 µL Inoculum (Validates bacterial viability).

    • Sterility Control (Well 12): 200 µL CAMHB only (Validates aseptic technique).

    • Solvent Control: Test the highest final concentration of DMSO (must be ≤1% v/v) with the inoculum to ensure the solvent itself is not bacteriostatic.

  • Incubation: Incubate plates at 35-37°C for 16-20 hours in ambient air[1].

  • Interpretation: The MIC is the lowest concentration of the quinoline carboxamide that completely inhibits visible growth (turbidity) as detected by the unaided eye[1].

Protocol B: Microplate Alamar Blue Assay (MABA) for Anti-Tubercular Screening

Rationale & Causality: Mycobacterium tuberculosis is exceptionally slow-growing, rendering standard visual turbidity assays inaccurate due to evaporation and subtle growth patterns. The MABA assay introduces Resazurin (Alamar Blue), an oxidation-reduction indicator. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. This provides a definitive, objective quantification of cell viability[8].

Step-by-Step Procedure:

  • Plate Setup: Dispense 200 µL of sterile deionized water into all outer perimeter wells of a 96-well plate to minimize evaporation during the long incubation.

  • Media & Dilution: Add 100 µL of Middlebrook 7H9 broth to the inner wells. Perform two-fold serial dilutions of the quinoline carboxamide directly in the plate.

  • Inoculation: Add 100 µL of M. tuberculosis inoculum (adjusted to 1×105 CFU/mL) to the test wells and growth control wells.

  • Primary Incubation: Seal the plates and incubate at 37°C for 5 days.

  • Indicator Addition: On day 5, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to all test and control wells. Causality Check: Tween 80 facilitates the penetration of the dye through the lipid-rich mycobacterial cell wall.

  • Secondary Incubation & Readout: Re-incubate for 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color shift.

Workflow Start Compound Preparation (DMSO Stock) Dilution Serial Dilution in 96-Well Plates Start->Dilution Inoculum Bacterial Inoculation (0.5 McFarland) Dilution->Inoculum Incubate Incubation (35-37°C, 16-24h or 5d) Inoculum->Incubate Split Readout Method Incubate->Split Visual Visual MIC (Turbidity Check) Split->Visual ESKAPE Pathogens Alamar MABA Assay (Resazurin to Resorufin) Split->Alamar Mycobacteria MBC Subculture for MBC (Agar Plating) Visual->MBC Alamar->MBC

Experimental workflow for determining MIC and MBC of quinoline carboxamides.

Data Analysis & Interpretation (MIC vs. MBC)

Following MIC determination, it is vital to discern whether the quinoline carboxamide is bacteriostatic (inhibits growth) or bactericidal (kills the pathogen).

  • MBC Determination: Subculture 10 µL from the MIC well and the three preceding wells (higher concentrations) onto drug-free agar plates. Incubate for 18-24 hours[1].

  • Interpretation: Count the Colony Forming Units (CFUs). The MBC is the lowest concentration resulting in a ≥99.9% reduction of the initial inoculum[1].

  • Causality Ratio: If the MBC/MIC ratio is ≤4 , the compound is considered bactericidal. If the ratio is >4 , it is bacteriostatic. Because quinoline carboxamides targeting FtsZ arrest cell division without immediately lysing the cell, they often present as bacteriostatic at lower concentrations before achieving bactericidal thresholds[4].

References

  • Title: Quinoline-4-carboxamides vs.
  • Source: NIH (PMC)
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Publications URL
  • Title: Synthesis, Antimicrobial and Antitubercular Activities of Some Novel Carboxamide Derivatives of 2-Quinolones Source: Oriental Journal of Chemistry URL
  • Title: Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity Source: Mediterranean Journal of Chemistry URL
  • Title: Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives Source: ResearchGate URL
  • Source: NIH (PMC)
  • Title: Quinoline-3-carboxamides for Research|High-Purity Source: Benchchem URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Palladium-Catalyzed C-H Amination of Azines

Welcome to the technical support center for palladium-catalyzed C-H amination of azines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for palladium-catalyzed C-H amination of azines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic transformation. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to help you overcome common challenges and optimize your experimental outcomes.

Introduction: The Challenge and Opportunity of Azine C-H Amination

The direct amination of C-H bonds in azines, such as pyridines, pyrimidines, and other nitrogen-containing heterocycles, offers a highly atom-economical and efficient route to valuable building blocks for pharmaceuticals and functional materials.[1][2] However, the inherent electronic properties of azines present unique challenges. The Lewis basic nitrogen atom can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] Furthermore, the electron-deficient nature of the azine ring can render C-H activation difficult.[1]

This guide provides a systematic approach to troubleshooting and optimization, focusing on the interplay between the catalyst, ligand, oxidant, base, and reaction conditions to achieve successful C-H amination of azines.

Troubleshooting Guide: From Low Yield to No Reaction

This section addresses common problems encountered during the palladium-catalyzed C-H amination of azines in a question-and-answer format, providing potential causes and actionable solutions.

Question 1: I am observing very low or no conversion of my azine starting material. What are the likely causes and how can I improve the yield?

Answer:

Low to no conversion is a frequent issue in the C-H amination of azines. The root cause often lies in catalyst deactivation or suboptimal reaction conditions. Here is a systematic workflow to diagnose and solve the problem:

Troubleshooting Workflow for Low Conversion

start Low/No Conversion catalyst Catalyst Deactivation/Inhibition start->catalyst conditions Suboptimal Conditions start->conditions reagents Reagent Issues start->reagents ligand_choice ligand_choice catalyst->ligand_choice Inappropriate Ligand pd_source pd_source catalyst->pd_source Pd Source/Pre-catalyst atmosphere atmosphere catalyst->atmosphere Oxygen Sensitivity temp temp conditions->temp Incorrect Temperature solvent solvent conditions->solvent Solvent Effects base base conditions->base Wrong Base purity purity reagents->purity Impure Reagents amine_source amine_source reagents->amine_source Aminating Agent Reactivity solution1 Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. ligand_choice->solution1 Solution solution2 Use a reliable pre-catalyst (e.g., G3/G4 palladacycles). Consider a pre-activation step. pd_source->solution2 Solution solution3 Ensure rigorous exclusion of air and moisture. Degas solvent thoroughly. atmosphere->solution3 Solution solution4 Screen a range of temperatures. Higher temperatures may be needed but can also lead to catalyst decomposition. temp->solution4 Solution solution5 Ensure all components are soluble. Try different aprotic polar solvents (e.g., dioxane, DMF, DMAc). solvent->solution5 Solution solution6 Screen different bases (e.g., K2CO3, Cs2CO3, KOAc). Stronger bases may be needed for some amines. base->solution6 Solution solution7 Purify starting materials. Ensure solvent is anhydrous. purity->solution7 Solution solution8 Consider a more reactive aminating agent (e.g., O-benzoylhydroxylamines). amine_source->solution8 Solution

Caption: Troubleshooting workflow for low conversion.

  • Catalyst Inhibition by Azine Nitrogen: The lone pair on the azine's nitrogen can coordinate to the palladium center, forming an inactive complex.[3][4]

    • Solution: Employ bulky, electron-rich ligands such as dialkylbiaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs). These ligands sterically shield the palladium, hindering coordination by the azine substrate.[3][5][6]

  • Catalyst Decomposition: The active Pd(0) species is sensitive to oxygen and can be oxidized to inactive Pd(II). High temperatures can also lead to the formation of inactive palladium black.[3]

    • Solution: Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen). Use properly degassed, anhydrous solvents. If using a Pd(II) source like Pd(OAc)₂, a pre-activation step where the catalyst and ligand are stirred with a base before adding the substrates can be beneficial.[7]

  • Suboptimal Reaction Conditions:

    • Temperature: C-H activation is often the rate-limiting step and may require elevated temperatures. However, excessively high temperatures can promote catalyst decomposition.[3] An optimal temperature range should be determined empirically.

    • Base: The base is crucial for the C-H activation step. For azine amination, common bases include K₂CO₃, Cs₂CO₃, and KOAc. The choice of base can be substrate-dependent, and screening may be necessary.

    • Solvent: The solvent must be able to dissolve all reaction components and should be aprotic and polar, such as 1,4-dioxane, DMF, or DMAc.

  • Reagent Purity: Impurities in the azine, aminating agent, or solvent can act as catalyst poisons.[4]

    • Solution: Ensure all reagents are of high purity and that the solvent is anhydrous.

Question 2: My reaction is producing a mixture of regioisomers. How can I improve the site-selectivity?

Answer:

Achieving high regioselectivity in the C-H amination of azines with multiple C-H bonds is a significant challenge. Selectivity is governed by a combination of electronic and steric factors.

  • Electronic Effects: C-H bonds at positions with lower electron density are generally more susceptible to amination. For example, in pyridine, the C2 and C4 positions are more electron-deficient and often favored.

  • Steric Hindrance: Bulky substituents on the azine ring can direct the amination to less sterically hindered positions.

  • Directing Groups: The most reliable strategy for controlling regioselectivity is the use of a directing group. A functional group on the azine that can coordinate to the palladium catalyst will direct the C-H activation to a specific, often ortho, position.[8] While this requires an additional synthetic step to install and potentially remove the directing group, it provides unparalleled control over the reaction's regioselectivity.

Question 3: I am observing significant side product formation, such as homocoupling of the aminating agent or decomposition of my starting material. What can I do?

Answer:

Side product formation often indicates that the desired catalytic cycle is being intercepted by competing pathways.

  • Homocoupling of the Aminating Agent: This can occur if the oxidative addition of the aminating agent to the palladium center is too facile compared to the C-H activation step.

    • Solution: Lowering the reaction temperature or using a less reactive aminating agent can sometimes mitigate this issue. Adjusting the ligand may also influence the relative rates of the catalytic steps.

  • Decomposition of Starting Material: Azines can be sensitive to the reaction conditions, especially at high temperatures or in the presence of strong bases.

    • Solution: Screen different bases to find one that is effective for the C-H activation but mild enough to be tolerated by the substrate. It may also be beneficial to lower the reaction temperature and accept a longer reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium source for C-H amination of azines?

A1: While Pd(OAc)₂ is a common and cost-effective palladium source, modern palladacycle pre-catalysts (e.g., G3 and G4 pre-catalysts) are often more efficient.[7] They tend to form the active L-Pd(0) species more cleanly and under milder conditions, which can be advantageous for sensitive azine substrates.

Q2: How do I choose the right ligand for my reaction?

A2: Ligand selection is critical and often substrate-dependent. For the C-H amination of azines, bulky and electron-rich monodentate phosphine ligands are a good starting point.[5][6] These ligands promote the desired catalytic cycle while sterically discouraging the coordination of the azine nitrogen to the palladium center. A screening of several ligands is often the most effective approach to identify the optimal one for a specific transformation.

Ligand Class Examples Key Features Common Applications
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosBulky, electron-richGeneral for challenging cross-couplings, effective for azines
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors, sterically demandingHighly active catalysts, good for electron-deficient substrates
Pyridone Ligands 3-amino-2-pyridoneCan accelerate C-H activationNon-directed C-H functionalization

Q3: What is the role of the oxidant in the catalytic cycle?

A3: The oxidant is required to regenerate the active Pd(II) or higher-valent palladium species in the catalytic cycle. Common oxidants include benzoquinone (BQ), Ag₂CO₃, and Cu(OAc)₂. The choice of oxidant can significantly impact the reaction outcome and should be optimized. In some cases, the aminating agent itself can act as an internal oxidant.[9]

Catalytic Cycle Overview

cluster_0 Pd(II)/Pd(IV) Catalytic Cycle A L-Pd(II)X2 B Azine-Pd(II) Intermediate A->B Azine Coordination C Palladacycle B->C C-H Activation (-HX) D L-Pd(IV) Intermediate C->D Oxidative Addition of Aminating Agent E Aminated Azine Product D->E Reductive Elimination E->A Regeneration (with Oxidant)

Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle.

Q4: Can I run these reactions open to the air?

A4: Generally, no. The active palladium catalyst is susceptible to oxidation by atmospheric oxygen, which leads to deactivation.[3] It is crucial to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using anhydrous and degassed solvents for reproducible and optimal results.

Optimized Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Amination of an Azine

This protocol provides a general starting point for the optimization of the C-H amination of azines. The specific ligand, base, oxidant, and temperature will likely require screening for each new substrate.

1. Reagent Preparation and Reaction Setup:

  • To an oven-dried Schlenk tube or reaction vial, add the azine (1.0 equiv.), palladium pre-catalyst (e.g., Pd(OAc)₂, 5-10 mol%), ligand (10-20 mol%), base (e.g., K₂CO₃, 2.0 equiv.), and oxidant (e.g., benzoquinone, 2.0 equiv.) under an inert atmosphere (in a glovebox if possible).

  • Seal the vessel with a septum cap. If not in a glovebox, purge the vessel with argon or nitrogen for 5-10 minutes.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to achieve a concentration of 0.1-0.2 M with respect to the azine) via syringe.

  • Add the aminating agent (1.2-1.5 equiv.) via syringe if it is a liquid, or as a solid in the first step.

2. Reaction Execution:

  • Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100-120 °C).

  • Stir the reaction for the desired amount of time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

3. Work-up and Purification:

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Screening Table for Optimization

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Pd Source (mol%) Pd(OAc)₂ (5)Pd₂(dba)₃ (2.5)G3-XPhos (5)G4-XPhos (5)
Ligand (mol%) XPhos (10)SPhos (10)RuPhos (10)IPr (10)
Base (equiv.) K₂CO₃ (2)Cs₂CO₃ (2)KOAc (2)K₃PO₄ (2)
Oxidant (equiv.) BQ (2)Ag₂CO₃ (2)Cu(OAc)₂ (2)None (if internal oxidant)
Solvent 1,4-DioxaneTolueneDMFDMAc
Temperature (°C) 80100120140

References

  • Daugulis, O., Do, H.-Q., & Shabashov, D. (2009). Palladium- and Copper-Catalyzed C–H Functionalization/Arylation of Alkanes and Arenes. Accounts of Chemical Research, 42(8), 1074–1086.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Chen, X., Engle, K. M., Wang, D.-H., & Yu, J.-Q. (2009). Palladium(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality.
  • BenchChem. (2025).
  • Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169.
  • Hao, X.-S., & Huang, Y.-B. (2017). Late-Stage C–H Functionalization of Azines. Accounts of Chemical Research, 50(5), 1159–1171.
  • Bunescu, A. (2011).
  • El-Sayed, S. A., & El-Gamal, M. I. (2017). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Journal of Heterocyclic Chemistry, 54(4), 2269-2275.
  • Dong, Z., & Dong, G. (2017). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 7(64), 40225–40229.
  • Yamaguchi, J., Yamaguchi, A. D., & Itami, K. (2012). C–H Bond Functionalization: Emerging Synthetic Tools for Materials Science.
  • Waser, J. (2017). Catalytic Synthesis of N-Heterocycles via Direct C(sp3)–H Amination Using an Air-Stable Iron(III) Species with a Redox-Active Ligand. Journal of the American Chemical Society, 139(12), 4366-4369.
  • Harris, M. C., & Buchwald, S. L. (2001). Catalytic Amination of 2-substituted Pyridines With Hydrazine Derivatives. Organic Letters, 3(10), 1491-1493.
  • Godula, K., & Sames, D. (2006). C−H Bond Functionalization in Complex Organic Synthesis. Science, 312(5770), 67–72.
  • Li, B.-J., & Shi, Z.-J. (2015). C-H amination in the synthesis of N-heterocycles. Reviews on Recent Advances in Chemistry, 1(1), 1-16.
  • He, G., Wang, B., Nack, W. A., & Chen, G. (2016). Overcoming the Limitations of γ- and δ-C–H Arylation of Amines through Ligand Development. Journal of the American Chemical Society, 138(47), 15337–15340.
  • Tundel, R. E., & Buchwald, S. L. (2007). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society, 129(47), 14586–14587.
  • Park, Y., Kim, Y., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(1), 9247–9301.
  • Lipshutz, B. H., & Ghorai, S. (2014). Recent Green and Sustainable Pd‐Catalyzed Aminations.
  • BenchChem. (2025).
  • Beccalli, E. M., Broggini, G., Martinelli, M., & Sottocornola, S. (2007). C–C, C–O, C–N bond formation on sp2 carbon by palladium(II)-catalyzed C–H functionalization. Chemical Reviews, 107(11), 5318–5365.
  • Chen, M. S., & White, M. C. (2007). Catalytic Intermolecular Linear Allylic C–H Amination via Heterobimetallic Catalysis. Journal of the American Chemical Society, 129(41), 12386–12387.
  • Catino, A. J., & Doyle, M. P. (2008). Fe‐Catalyzed α‐C(sp3)−H Amination of N‐Heterocycles.
  • Lipshutz, B. H., Ghorai, S., & Moser, R. (2018). Nanoparticles as Heterogeneous Catalysts for ppm Pd-Catalyzed Aminations in Water. ACS Sustainable Chemistry & Engineering, 6(1), 1039-1046.
  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds.
  • Yoo, E. J., Ma, S., Mei, T.-S., Chan, K. S. L., & Yu, J.-Q. (2011). Pd-catalyzed intermolecular C-H amination with alkylamines. Journal of the American Chemical Society, 133(19), 7652-7655.
  • Knochel, P. (2009). Oxidative amination of heteroaromatic zinc reagents mediated by PhI(OAc)(2). Organic Letters, 11(22), 5178-5181.
  • Kumar, S., & Kumar, A. (2021). Design and Synthesis of a Palladium(II) Complex of a C NHC NN Pincer-Type N -Heterocyclic Carbene Ligand: Application towards the Oxidative Amidation of Aldehydes with 2-Aminopyridines. European Journal of Inorganic Chemistry, 2021(24), 2419-2426.

Sources

Optimization

Challenges in the synthesis of polysubstituted quinolines

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. Polysubstituted quinolines are privileged scaffolds in drug discovery, but their synthesis often presents significant experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of polysubstituted quinolines. Polysubstituted quinolines are privileged scaffolds in drug discovery, but their synthesis often presents significant experimental hurdles, including poor regioselectivity, harsh reaction conditions, and functional group intolerance.

Designed for researchers, scientists, and drug development professionals, this guide bypasses generic overviews to provide mechanistic troubleshooting, validated step-by-step protocols, and data-driven solutions.

Diagnostic Workflow for Quinoline Synthesis

Before diving into specific troubleshooting scenarios, use the decision tree below to identify the optimal synthetic pathway based on your starting materials and primary experimental constraints.

QuinolineSynthesis Start Target: Polysubstituted Quinoline Q1 Are starting materials 2-aminoaryl ketones? Start->Q1 Friedlander Friedländer Annulation Q1->Friedlander Yes TMC Transition-Metal Catalysis (Pd, Ru, Cu, Ir) Q1->TMC No Q2 Is regioselectivity a major concern? Friedlander->Q2 AcidCat Solid-Supported Acid Catalysis (e.g., P2O5/SiO2 or ZnO NPs) Q2->AcidCat Yes BaseCat Standard Base Catalysis Q2->BaseCat No Q3 C-H Activation or Cross-Coupling? TMC->Q3 CHAct Direct C-H Functionalization (e.g., Cu/Ag oxidants) Q3->CHAct C-H Act CrossC Cross-Coupling (e.g., Pd-catalyzed) Q3->CrossC Coupling

Diagnostic decision tree for selecting the optimal polysubstituted quinoline synthesis workflow.

FAQ & Troubleshooting Guides

Issue 1: Poor Regioselectivity and Low Yields in Friedländer Annulation

Q: My Friedländer synthesis of 2,4-disubstituted quinolines is yielding a mixture of regioisomers and requires harsh reflux conditions. How can I improve regioselectivity and yield?

A: The classical Friedländer reaction (condensation of 2-aminoaryl ketones with α-methylene carbonyls) often suffers from competing aldol condensations and poor regioselectivity under standard basic conditions. The causality lies in the unselective enolization of the asymmetric α-methylene carbonyl compound.

The Solution: Switch to a solid-supported Brønsted/Lewis acid catalyst under solvent-free or microwave-assisted conditions. For instance, using P₂O₅/SiO₂ or Nanoflake ZnO (NF-ZnO) provides distinct Lewis acid (Zn²⁺) and Lewis base (O²⁻) sites. The Lewis base site selectively abstracts the proton from the α-methylene group, while the Lewis acid site activates the carbonyl carbon of the 2-aminoaryl ketone. This dual-activation strictly enforces regiocontrol and accelerates cyclodehydration[1][2].

Quantitative Comparison: Catalyst Effect on Friedländer Annulation (Reaction: 2-amino-5-chlorobenzophenone + dimedone)

Catalyst SystemReaction ConditionsTimeYield (%)Regioselectivity
None (Classical)EtOH, Reflux300 min< 50Poor
P₂O₅/SiO₂Solvent-free, 80°C15 min93Excellent
NF-ZnOSolvent-free, 80°C30 min95Excellent
K₅CoW₁₂O₄₀·3H₂OMicrowave, Solvent-free10 min87–98Excellent

Step-by-Step Protocol: Solvent-Free Friedländer Synthesis using P₂O₅/SiO₂

  • Catalyst Preparation: Grind together SiO₂ (1.4 g) and P₂O₅ (0.6 g) vigorously in an agate mortar to obtain a fine, free-flowing powder.

  • Reaction Setup: In a 10 mL round-bottom flask, combine the 2-aminoaryl ketone (2.0 mmol), the α-methylene carbonyl compound (3.0 mmol), and the P₂O₅/SiO₂ catalyst (0.4 g).

  • Thermal Activation: Heat the solvent-free mixture in an oil bath at 80°C. Monitor the reaction via TLC (typically completes in 15–30 minutes). Causality: The solvent-free melt phase drastically increases the effective concentration of reactants around the solid acid sites, driving the equilibrium toward dehydration.

  • Isolation: Cool the mixture to room temperature, add hot ethanol, and filter to recover the solid catalyst. Concentrate the filtrate under reduced pressure to obtain the crude polysubstituted quinoline.

Issue 2: Catalyst Deactivation in Transition-Metal Catalyzed (TMC) Annulation

Q: When using Palladium-catalyzed cross-coupling for C3/C4 functionalization of quinolines, I observe severe catalyst deactivation and low yields. What is causing this, and how do I fix it?

A: Catalyst deactivation in polysubstituted quinoline synthesis often occurs due to the strong coordinating ability of the newly formed quinoline nitrogen, which poisons the Pd catalyst by forming stable, inactive Pd-N complexes. Furthermore, oxidative annulation strategies can stall if the oxidant fails to efficiently regenerate the active metal species.

The Solution: Employ a promoter-regulated strategy or utilize alternative metal catalysts (like Cu or Ag) that are less prone to irreversible nitrogen poisoning. For example, using Iodine (I₂) as a promoter facilitates oxidative aromatization and selective C–C bond cleavage without the risk of heavy transition-metal poisoning. A divergent synthetic strategy using 2-styrylanilines and β-keto esters with I₂ promotes 2-alkylquinoline formation, while Mn(OAc)₃ selectively affords quinoline-2-carboxylates[3].

Step-by-Step Protocol: Promoter-Regulated Synthesis of 2-Alkylquinolines

  • Preparation: In an oven-dried Schlenk tube, add 2-styrylaniline (1.0 equiv) and ethyl acetoacetate (1.5 equiv).

  • Promoter Addition: Add 20 mol% of Iodine (I₂) as the promoter.

  • Atmosphere Control: Dissolve the mixture in chlorobenzene (2.0 mL) under an inert argon atmosphere. Causality: Argon prevents unwanted aerobic side reactions that can lead to non-selective oxidation of the β-keto ester.

  • Heating: Heat the reaction mixture to 110°C for 12 hours. Mechanistic action: The I₂ facilitates the initial electrophilic cyclization and subsequent selective C–C bond cleavage of the β-keto ester, bypassing the need for a transition metal.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce and neutralize residual iodine. Extract with EtOAc, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography.

Issue 3: Functional Group Intolerance in Multi-Component Reactions (MCRs)

Q: My one-pot multicomponent synthesis (MCR) of highly functionalized quinolines fails when using substrates with sensitive functional groups (e.g., cyano, nitro, or free hydroxyls). How can I achieve milder conditions?

A: Traditional MCRs (such as the Skraup or Doebner-Miller syntheses) require highly acidic conditions (e.g., concentrated H₂SO₄) and high temperatures (>100°C). These harsh environments lead to the hydrolysis of cyano groups, oxidation of hydroxyls, and general degradation of sensitive moieties.

The Solution: Utilize visible-light-driven photocatalysis or organocatalysis. Using organic dyes like Eosin Y or Fluorescein as an organophotocatalyst under visible light allows for radical hetero-annulation at room temperature. This avoids harsh thermal conditions and strong acids entirely, preserving sensitive functional groups[4][5].

Step-by-Step Protocol: Visible-Light-Driven Radical Friedländer Hetero-Annulation

  • Reagents: Combine the 2-aminoaryl ketone (1.0 equiv) and the active methylene compound (1.2 equiv) in a transparent glass vial.

  • Photocatalyst: Add 5 mol% Fluorescein. Causality: Fluorescein absorbs visible light to generate a long-lived triplet excited state, facilitating single-electron transfer (SET) to generate reactive radical intermediates without thermal activation.

  • Solvent: Add a green solvent mixture (e.g., EtOH/H₂O).

  • Irradiation: Irradiate the mixture with a blue LED (460 nm) at room temperature for 4–6 hours. Ensure the vial is placed 2–3 cm away from the light source to prevent unintended thermal heating.

  • Isolation: Filter the precipitated product directly or extract with minimal ethyl acetate.

References

  • A Recent Study on the Synthesis of Polysubstituted Quinoline Source: Journal of Heterocyclic Chemistry (via ResearchGate) URL:[Link]

  • Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent-Free Conditions Source: ResearchGate URL
  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview Source: PMC (National Institutes of Health) URL:[Link]

  • Synthesis of polysubstituted quinolines through promoter-regulated selective annulation and C–C bond cleavage from 2-styrylanilines and β-keto esters Source: Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Synthesis of quinolines Source: Organic Chemistry Portal URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Quinoline Derivatives

Welcome to the Technical Support Center for the purification of quinoline derivatives via column chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instruction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of quinoline derivatives via column chromatography. As a Senior Application Scientist, I have designed this guide to move beyond basic step-by-step instructions. Here, we explore the mechanistic causality behind chromatographic failures and provide field-proven, self-validating protocols to ensure your target compounds are isolated with high purity and yield.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my quinoline derivatives streak and tail severely on standard silica gel, and how can I achieve sharp elution bands?

Mechanistic Cause: Quinolines possess a basic nitrogen atom with an available lone pair. Standard Type A silica gel contains highly active, slightly acidic silanol (-OH) groups on its surface ()[1]. The basic quinoline undergoes a strong acid-base interaction—often ion exchange or intense hydrogen bonding—with these silanol sites ()[2]. This heterogeneous binding causes molecules of the same compound to elute at different rates, leading to severe band broadening, streaking on TLC, and prolonged tailing during column chromatography ()[3].

Solution: You must mask the active silanol sites. The most effective method is to introduce a competing basic modifier, such as Triethylamine (TEA), into your mobile phase at a concentration of 0.1% to 1% (v/v) ()[3]. TEA preferentially binds to the acidic silanols, neutralizing them and allowing the quinoline to partition linearly between the mobile and stationary phases ()[1]. If tailing persists, switch the stationary phase to basic alumina or utilize reversed-phase (C18) chromatography ()[4].

Q2: My crude quinoline mixture is sparingly soluble in the starting mobile phase. If I dissolve it in a stronger solvent like dichloromethane (DCM) to load it, my separation fails. What is the correct approach?

Mechanistic Cause: When you wet-load a sample using a strong, highly polar solvent (like DCM or DMF) onto a column equilibrated with a weaker, non-polar solvent (like Hexane), the strong solvent acts as a localized "slug." It drags the crude mixture down the column before it has a chance to properly partition, destroying the theoretical plates and causing co-elution ()[4].

Solution: Employ the Dry Loading technique. Dissolve your crude mixture in a volatile solvent, add a small amount of silica gel, and evaporate the solvent completely. You are left with a free-flowing powder where the compound is pre-adsorbed onto the silica. When loaded onto the column, the compound elutes strictly based on the gradient of your mobile phase, independent of the loading solvent's polarity.

Q3: I am trying to separate closely related quinoline regioisomers (e.g., from a Skraup synthesis), but a standard 0-100% linear gradient gives poor resolution. How can I optimize this?

Mechanistic Cause: A generic linear gradient often forces closely related compounds to elute too quickly through the "sweet spot" of their partitioning range, failing to exploit subtle differences in their retention factors ( Rf​ ) ()[5].

Solution: Convert your linear gradient into an optimized Isocratic or Step Gradient . Use TLC to find a solvent ratio where the target compound has an Rf​ of approximately 0.2 to 0.3 ()[6]. Run the column isocratically at this exact polarity, or use a shallow step gradient. Slowing the mass-transfer kinetics by reducing the gradient slope drastically increases selectivity and resolution between regioisomers ()[5].

Part 2: Quantitative Data & System Selection

Table 1: Stationary Phase Selection Guide for Quinoline Derivatives
Stationary PhaseSeparation MechanismBest ApplicationKnown Limitations
Standard Silica Gel AdsorptionNeutral to mildly basic quinolinesSevere tailing for highly basic derivatives without modifiers ()[2].
Deactivated Silica (TEA) Adsorption (Blocked Silanols)Basic quinolines, oxazolo-quinolinesRequires careful column equilibration ()[3].
Basic Alumina AdsorptionAcid-sensitive or highly basic quinolinesLower loading capacity than standard silica gel ()[4].
C18 Bonded Silica (RP) Hydrophobic PartitioningLipophilic quinolines, nonpolar impuritiesRequires aqueous/organic gradients ()[4].
Amine-Bonded Silica Hydrogen Bonding / Ion ExchangeHighly polar, water-soluble derivativesRequires water as the strong solvent (HILIC mode) ()[7].
Table 2: Mobile Phase Systems and Additive Optimization
Solvent SystemAdditiveTarget ApplicationMechanistic Role
Hexane / Ethyl Acetate NoneNon-polar intermediatesBaseline partitioning based on polarity ()[3].
Hexane / Ethyl Acetate 0.5 - 1% TriethylamineBasic quinoline derivativesNeutralizes acidic silanol sites to prevent streaking ()[4].
DCM / Methanol 0.1% AmmoniaHighly polar basic quinolinesIncreases mobile phase polarity while suppressing ionization ()[4].
Water / Acetonitrile 10-20 mM Phosphate Buffer (pH 2.5)Reversed-phase (C18) purificationNeutralizes silanol groups on Type A silica to prevent ion exchange ()[1].

Part 3: Experimental Protocols

Protocol 1: Preparation and Packing of a TEA-Deactivated Silica Gel Column

Self-Validating System: Always run a 2D TLC or a TEA-modified TLC plate prior to column packing to confirm that the TEA resolves the streaking issue.

  • Solvent Preparation: Prepare the initial mobile phase (e.g., 90:10 Hexane:Ethyl Acetate). Add 1% (v/v) Triethylamine (TEA) to this mixture and stir thoroughly ()[4].

  • Slurry Preparation: In an Erlenmeyer flask, add the required mass of silica gel. Slowly pour in the TEA-modified solvent while swirling to create a uniform, bubble-free slurry.

  • Column Packing: Pour the slurry into the chromatography column in a single continuous motion. Open the stopcock and allow the solvent to drain, tapping the sides of the column gently with a rubber mallet to ensure dense, even packing.

  • Equilibration (Critical Step): Pass at least 3 to 5 column volumes (CV) of the TEA-modified solvent through the bed. Causality: This ensures that all accessible acidic silanol sites are fully saturated and neutralized by the TEA before the sample is introduced ()[4].

  • Loading and Elution: Load the sample and proceed with elution. Ensure all subsequent gradient mixtures also contain the 1% TEA modifier to maintain silanol deactivation.

Protocol 2: Dry-Loading Technique for Poorly Soluble Quinoline Mixtures
  • Dissolution: Dissolve the crude quinoline mixture in a round-bottom flask using a minimal amount of a highly volatile, strong solvent (e.g., Acetone, Dichloromethane, or Methanol).

  • Adsorption: Add dry silica gel to the flask. The ideal mass ratio is 1 part crude sample to 2-3 parts silica gel.

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure until the material becomes a free-flowing, dry powder. Causality: Complete solvent removal is mandatory; residual strong solvent will cause premature elution and band broadening.

  • Column Application: Carefully pour the dry powder evenly onto the flat surface of the pre-packed and solvent-drained stationary phase.

  • Protection: Add a 1-2 cm protective layer of clean sand on top of the loaded sample to prevent disturbing the bed when adding the mobile phase.

  • Elution: Carefully add the initial mobile phase and begin the chromatographic run.

Part 4: Visualized Workflows and Logic

TailingWorkflow Start Observe Severe Tailing on Silica TLC CheckBasic Is the Quinoline Highly Basic? Start->CheckBasic AddTEA Add 0.5-2% TEA to Mobile Phase CheckBasic->AddTEA Yes ChangePhase Switch to Basic Alumina or C18 Silica CheckBasic->ChangePhase No / Fails Success Sharp Peaks & High Recovery AddTEA->Success ChangePhase->Success

Troubleshooting workflow for resolving peak tailing of basic quinolines on silica gel.

LoadingLogic Crude Crude Quinoline Mixture Solubility Soluble in Starting Mobile Phase? Crude->Solubility WetLoad Wet Loading (Dissolve in min. eluent) Solubility->WetLoad Yes DryLoad Dry Loading (Adsorb onto Silica/Celite) Solubility->DryLoad No Run Perform Chromatography WetLoad->Run DryLoad->Run

Decision matrix for selecting the appropriate sample loading technique based on solubility.

References

  • Biotage. "How to Purify your Target Compound with Minimal Impurities." Biotage Blog. URL:[Link]

  • Biotage. "Very polar compound purification using aqueous normal-phase flash column chromatography." Biotage Blog. URL:[Link]

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Technical Notes. URL: [Link]

  • ResearchGate. "Tailing in TLC - can anyone help?" Scientific Discussion Forum. URL:[Link]

Sources

Optimization

Technical Support Center: Improving Cell Membrane Permeability of 8-Aminoquinoline Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline (8-AQ) derivatives. This guide provides in-depth troubleshooting advice, frequently as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-aminoquinoline (8-AQ) derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor cell membrane permeability associated with this important class of compounds. The 8-aminoquinoline scaffold is a versatile pharmacophore with applications ranging from antimalarials to potential treatments for neurodegenerative diseases and cancer.[1] However, their physicochemical properties often hinder efficient passage across cellular membranes, limiting their therapeutic efficacy.

This center is designed to provide you with the necessary tools and insights to overcome these permeability barriers, drawing on established scientific principles and field-proven techniques.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions and issues encountered when working with 8-aminoquinoline derivatives.

Q1: My 8-aminoquinoline derivative shows excellent target engagement in cell-free assays but has low activity in cell-based assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency when moving from a biochemical to a cellular context is a classic indicator of poor cell membrane permeability.[2] The compound may be unable to reach its intracellular target at a sufficient concentration. Other potential factors to consider include cellular metabolism of the compound or active efflux by transporters like P-glycoprotein (P-gp).[2]

Q2: What are the key physicochemical properties of 8-aminoquinoline derivatives that typically contribute to their low membrane permeability?

A2: Several factors can contribute to the low membrane permeability of 8-AQ derivatives:

  • High Polarity: The presence of the basic amino groups in the 8-aminoquinoline scaffold often leads to a high polar surface area (PSA) and the potential for protonation at physiological pH, which can hinder passive diffusion across the lipophilic cell membrane.[3]

  • Molecular Weight: Larger derivatives may exceed the optimal range for passive diffusion.[4]

  • Hydrogen Bonding Capacity: A high number of hydrogen bond donors and acceptors can increase the energy barrier for the compound to move from the aqueous extracellular environment into the lipid bilayer.[5]

  • Low Lipophilicity: An unfavorable LogP/LogD value can indicate poor partitioning into the cell membrane.[6]

Q3: What are the first-line strategies I should consider to improve the permeability of my lead 8-aminoquinoline compound?

A3: A multi-pronged approach is often most effective. Initial strategies can be categorized into two main areas:

  • Medicinal Chemistry Approaches:

    • Prodrug Strategy: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is a highly effective method.[7][8][9][10]

    • Structural Modification: Systematically altering the structure to reduce polarity, decrease the hydrogen bond donor count, or optimize lipophilicity can yield significant improvements.[5][11]

  • Formulation-Based Strategies:

    • Liposomal Encapsulation: Encapsulating the compound in lipid-based vesicles can facilitate its entry into cells.[12][13][]

    • Nanoparticle Conjugation: Attaching the compound to nanoparticles can enhance cellular uptake through endocytic pathways.[12][15]

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific experimental issues related to the cell permeability of 8-aminoquinoline derivatives.

Issue 1: Low and Inconsistent Results in In Vitro Permeability Assays (e.g., PAMPA, Caco-2)
Potential Cause Troubleshooting Steps & Explanation
Poor Aqueous Solubility 1. Determine Kinetic Solubility: Perform a kinetic solubility assay in the relevant buffer (e.g., PBS, HBSS). If solubility is low, consider reducing the compound concentration in your permeability assay. 2. Use Co-solvents with Caution: A small percentage of a co-solvent like DMSO can be used, but be aware that it can impact cell monolayer integrity in Caco-2 assays.[5]
Non-Specific Binding 1. Use Low-Binding Plates: The compound may be adsorbing to the plastic of the assay plates, artificially lowering the measured concentration. 2. Include a Recovery Experiment: Run the assay without the artificial membrane (PAMPA) or cell monolayer (Caco-2) to quantify compound loss due to binding.
Compound Instability 1. Assess pH Stability: 8-aminoquinolines can be unstable at certain pH values.[6] Incubate the compound in the assay buffer for the duration of the experiment and quantify its concentration over time using LC-MS.
Efflux by Transporters (Caco-2) 1. Calculate the Efflux Ratio (ER): The ER is the ratio of the apparent permeability coefficient (Papp) in the basolateral-to-apical direction to the Papp in the apical-to-basolateral direction. An ER greater than 2 suggests active efflux.[5] 2. Use Efflux Inhibitors: Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp) to see if permeability increases.
Issue 2: Promising Permeability in PAMPA but Poor Performance in Caco-2 Assays

This discrepancy often points towards biological factors not present in the artificial PAMPA system.

Logical Flow for Troubleshooting PAMPA vs. Caco-2 Discrepancies

Caption: Troubleshooting workflow for PAMPA vs. Caco-2 discrepancies.

III. Experimental Protocols

Here are detailed protocols for key experiments to assess and improve the cell membrane permeability of 8-aminoquinoline derivatives.

Protocol 1: Liposomal Encapsulation of 8-Aminoquinoline Derivatives

This protocol describes a common method for encapsulating a hydrophilic 8-AQ derivative using the thin-film hydration method followed by extrusion.

Materials:

  • 8-Aminoquinoline Derivative

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator

  • Extruder with Polycarbonate Membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve the phospholipids in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration:

    • Hydrate the lipid film with a PBS solution containing the 8-aminoquinoline derivative. This will passively encapsulate the drug.[16]

    • Vortex the mixture to form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to multiple passes through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This will produce unilamellar vesicles (LUVs) of a more uniform size.

  • Purification:

    • Remove the unencapsulated drug by size exclusion chromatography or dialysis.

  • Characterization:

    • Determine the particle size and zeta potential using dynamic light scattering (DLS).

    • Quantify the encapsulation efficiency by lysing the liposomes with a detergent and measuring the drug concentration via HPLC or UV-Vis spectroscopy.

Protocol 2: Caco-2 Permeability Assay

This protocol provides a framework for assessing the permeability of an 8-AQ derivative across a Caco-2 cell monolayer, which serves as an in vitro model of the human intestinal epithelium.[17][18]

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with FBS)

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for compound quantification

Methodology:

  • Cell Seeding and Differentiation:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.

    • Perform a Lucifer yellow permeability assay. Low permeability of this fluorescent marker confirms monolayer integrity.[19]

  • Permeability Assay (Apical-to-Basolateral):

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the dosing solution containing the 8-AQ derivative to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C.

    • Take samples from the basolateral chamber at various time points.

  • Quantification and Data Analysis:

    • Determine the concentration of the 8-AQ derivative in the samples using a validated analytical method like LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of permeation

      • A is the surface area of the membrane

      • C0 is the initial concentration in the donor chamber

Workflow for Caco-2 Permeability Assay

Caption: Step-by-step workflow for the Caco-2 permeability assay.

IV. Data Presentation

Clear presentation of quantitative data is essential for comparing the effectiveness of different permeability-enhancing strategies.

Table 1: Comparison of Permeability-Enhancing Strategies for an Exemplary 8-Aminoquinoline Derivative (Compound Y)
StrategyApparent Permeability (Papp) in Caco-2 (10⁻⁶ cm/s)Efflux RatioFold Improvement vs. Unmodified
Unmodified Compound Y0.2 ± 0.055.1-
Liposomal Formulation1.5 ± 0.3N/A7.5x
Prodrug (Ester)2.8 ± 0.41.214x
Nanoparticle Conjugation2.1 ± 0.5N/A10.5x

Data are presented as mean ± standard deviation.

V. Concluding Remarks

Improving the cell membrane permeability of 8-aminoquinoline derivatives is a critical step in translating their promising in vitro activity into therapeutic efficacy. A systematic approach that combines physicochemical characterization, in vitro permeability assays, and targeted medicinal chemistry or formulation strategies is key to success. This guide provides a foundational framework for troubleshooting common issues and implementing effective solutions. For further inquiries or specialized support, please do not hesitate to contact our application science team.

VI. References

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Abbas, G. H. (2024). Nanostructured carrier systems facilitating enhanced delivery of 8-(4-Amino-1 methylbutylamino)-6 methoxyquinoline: a narrative review. ResearchGate. Retrieved from [Link]

  • Bednarek, R. (2022). In Vitro Methods for Measuring the Permeability of Cell Monolayers. MDPI. Retrieved from [Link]

  • Tekwani, B. L., & Walker, L. A. (2006). Physicochemical Characterization of NPC 1161C, A Novel Antimalarial 8-Aminoquinoline, in Solution and Solid State. PMC. Retrieved from [Link]

  • SCIRP. (n.d.). Prodrugs in Modern Medicine: Strategies, Applications, and Future Directions. Retrieved from [Link]

  • The Evolution of Prodrug Strategies: From Simple Carriers to Smart, Targeted Systems. (2025). Preprints.org. Retrieved from [Link]

  • de Oliveira, D. C., & de Lacerda, G. B. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. ResearchGate. Retrieved from [Link]

  • de Oliveira, D. C., & de Lacerda, G. B. (2025). Prodrug Approach as a Strategy to Enhance Drug Permeability. PubMed. Retrieved from [Link]

  • Avanzo, J. L. B., et al. (2025). Application of nano and microformulations to improve the leishmanicidal response of quinoline compounds: a brief review. PMC. Retrieved from [Link]

  • Lasic, D. D., & Papahadjopoulos, D. (1995). Recent advances in liposomal drug-delivery systems. Current Opinion in Biotechnology.

  • Ashley, G. W., et al. (2017). One Step Encapsulation of Small Molecule Drugs in Liposomes via Electrospray-Remote Loading. PMC. Retrieved from [Link]

  • Gupta, R. (2017). Physicochemical factors affecting permeability. ResearchGate. Retrieved from [Link]

  • O'Neill, P. M., et al. (2007). Rational design strategies for the development of synthetic quinoline and acridine based antimalarials. Research Explorer The University of Manchester. Retrieved from [Link]

  • Malik, A., & Kamble, S. (2023). physicochemical property of drug molecules with respect to drug actions. JBINO. Retrieved from [Link]

Sources

Troubleshooting

How to monitor reaction progress of quinoline synthesis using TLC

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the chromatographic monitoring of qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in mastering the chromatographic monitoring of quinoline syntheses (e.g., Skraup, Friedländer, Doebner-Miller).

Quinolines present unique chromatographic challenges due to their basic nitrogen atoms and highly conjugated aromatic systems. This guide bridges the gap between theoretical chemistry and benchtop execution, providing self-validating protocols, mechanistic troubleshooting, and field-proven analytical strategies.

Part 1: Standard Operating Procedure (SOP) for TLC Monitoring

Mechanistic Context: Quinoline syntheses often employ extremely harsh conditions. For instance, the Skraup synthesis utilizes concentrated sulfuric acid, while the Friedländer synthesis often relies on strong Lewis acids or bases. Direct spotting of these crude mixtures will degrade the silica stationary phase and protonate the basic quinoline nitrogen, leading to unreadable plates. A self-validating protocol requires a "mini-workup" prior to analysis to ensure the analyte is in its free-base form.

Step-by-Step Methodology
  • Reaction Sampling & Mini-Workup: Extract a 10–20 µL aliquot of the active reaction mixture. Quench it immediately into a microcentrifuge tube containing 0.5 mL of saturated aqueous sodium bicarbonate (NaHCO₃) and 0.5 mL of ethyl acetate (EtOAc). Vortex vigorously for 10 seconds.

  • Phase Separation: Allow the aqueous and organic layers to separate. The upper organic layer now contains the neutralized, free-based quinoline and any unreacted organic precursors.

  • Plate Preparation & Spotting: Use a standard Silica Gel 60 F₂₅₄ plate. Mark a baseline 1 cm from the bottom edge using a pencil. Spot the organic layer alongside a pure reference standard of the starting aniline, and crucially, apply a "co-spot" (a physical mixture of both the reference and the reaction sample in a single lane) to definitively validate retention factor (Rf) shifts[1].

  • Chamber Saturation: Place a piece of filter paper against the wall of the developing chamber containing your chosen solvent system. Allow 5 minutes for vapor equilibration. This prevents solvent evaporation from the plate face, which causes uneven migration and "edge effects."

  • Development: Develop the plate until the solvent front is approximately 1 cm from the top edge. Remove the plate and immediately mark the solvent front.

  • Visualization Sequence:

    • Primary (Non-Destructive): Examine under short-wave UV light (254 nm). Quinolines are highly conjugated and will quench the fluorescence of the plate, appearing as dark spots against a bright green background[2].

    • Secondary (Chemical Staining): Dip the plate in Dragendorff's reagent. The basic quinoline nitrogen will react to form a distinct orange/red precipitate, confirming the presence of the synthesized alkaloid structure[3].

TLC_Workflow Start Reaction Aliquot (e.g., Skraup/Friedländer) Workup Mini-Workup (Neutralize acid with NaHCO3) Start->Workup Spotting Spotting (Starting Material, Co-spot, Reaction) Workup->Spotting Develop Development (Saturated Chamber) Spotting->Develop UV UV Visualization (254 nm) Develop->UV Stain Chemical Staining (Dragendorff's Reagent) UV->Stain Decision Is Starting Material Consumed? Stain->Decision Done Proceed to Workup Decision->Done Yes Continue Continue Reaction Decision->Continue No

Workflow for TLC monitoring of quinoline synthesis, including mini-workup and visualization.

Part 2: Quantitative Data & Solvent Selection

Selecting the correct mobile phase is a function of the quinoline's substitution pattern. The table below summarizes field-proven solvent systems optimized for various quinoline derivatives.

Optimized TLC Solvent Systems for Quinoline Derivatives
Quinoline Polarity ProfilePrimary Solvent SystemBasic Modifier (Crucial)Typical Rf Target
Non-polar (Alkyl/Aryl substituted)Hexanes : EtOAc (3:1 to 1:1)0.5% - 1.0% Triethylamine (TEA)0.30 - 0.50
Moderate (Halogenated, Ethers)Hexanes : EtOAc (1:1 to 1:3)1.0% Triethylamine (TEA)0.25 - 0.45
Highly Polar (Amino, Hydroxyl)DCM : Methanol (95:5 to 90:10)1.0% - 2.0% NH₄OH (Aqueous)0.20 - 0.40

Part 3: Troubleshooting Guides & FAQs

Q1: My quinoline product is streaking or tailing severely down the entire TLC plate. How do I achieve a tight, readable spot? Analyst Insight: This is the most ubiquitous issue when chromatographing basic amines. Standard silica gel (SiO₂) possesses surface silanol groups (Si-OH) that are weakly acidic. The basic nitrogen of the quinoline ring interacts with these protons, creating strong, sometimes irreversible ionic bonds that drag the compound across the plate[2][4]. Resolution: You must disrupt this acid-base interaction. Add a basic modifier—typically 0.5% to 2.0% Triethylamine (TEA) or Ammonia—to your mobile phase[2][4]. The TEA acts competitively; it binds to and deactivates the acidic silanol sites on the silica plate, allowing your quinoline to partition smoothly between the mobile and stationary phases. If tailing persists after adding TEA, you are likely overloading the plate; dilute your sample 10-fold and re-spot[4].

Streaking_Troubleshoot Issue Issue: Severe Streaking or Tailing of Quinoline Check1 Is the sample overloaded? Issue->Check1 Dilute Dilute sample 10x and re-spot Check1->Dilute Yes Check2 Are silanol groups causing acid-base binding? Check1->Check2 No AddTEA Add 0.5-2% Triethylamine (TEA) to mobile phase Check2->AddTEA Yes Check3 Is the quinoline extremely polar? Check2->Check3 No ChangePhase Switch to Alumina TLC or Reversed-Phase (C18) Check3->ChangePhase Yes

Decision tree for diagnosing and resolving amine streaking during quinoline TLC analysis.

Q2: Both my starting aniline and the quinoline product have similar Rf values under UV light. How can I definitively differentiate them? Analyst Insight: While both molecules are highly conjugated and UV-active, their chemical reactivity differs significantly. You need an orthogonal visualization technique to validate the transformation. Resolution: Utilize Dragendorff's reagent (a mixture of bismuth subnitrate and potassium iodide in an acidic solution)[3]. Dragendorff's specifically reacts with tertiary amines and alkaloids to form a complex potassium tetraiodobismuthate precipitate[3]. When you dip the developed plate, the newly synthesized quinoline will rapidly stain as a vivid orange/red spot, whereas primary anilines typically show a much weaker or entirely different color profile.

Q3: My reaction uses concentrated sulfuric acid (e.g., Skraup synthesis). When I spot the reaction directly, the TLC plate turns black and nothing resolves. What is happening? Analyst Insight: Concentrated H₂SO₄ chars both the organic compounds and the organic binder in the TLC plate upon solvent evaporation. Furthermore, the extreme acidity completely protonates the quinoline, converting it into a highly polar quinolinium salt that will not migrate off the baseline (Rf = 0). Resolution: Never spot a strong acid reaction directly onto silica. You must perform the "mini-workup" described in the SOP. Neutralizing the aliquot with NaHCO₃ converts the quinolinium salt back to its neutral free-base form, preventing charring and allowing it to migrate normally in organic solvent systems.

Q4: My spots are stuck at the baseline (Rf ≈ 0) even when using 100% Ethyl Acetate. What is the next logical step? Analyst Insight: If the compound is fully free-based (see Q3) but still highly retained, the molecule is exceptionally polar, likely due to multiple hydrogen-bond donating groups (e.g., aminoquinolines or quinoline-carboxylic acids). Resolution: Transition from a normal-phase "adsorption" dominant system to a more polar "partition" dominant system. Switch your mobile phase to Dichloromethane (DCM) and Methanol (MeOH) at a 95:5 ratio[2]. If necessary, increase the MeOH up to 10%, adding 1% concentrated ammonium hydroxide (NH₄OH) to prevent the streaking of these highly polar amines[2].

References

  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds - Benchchem. 2

  • Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem. 1

  • Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns - Benchchem. 4

  • Dragendorff's reagent - Wikipedia. 3

  • Dragendorff reagent for TLC derivatization - Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification in Skraup Quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classic Skraup synthesis of quinolines—specifically, the challenge of removing the oxidiz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the classic Skraup synthesis of quinolines—specifically, the challenge of removing the oxidizing agent, nitrobenzene.

Because nitrobenzene (bp 210 °C) and quinoline (bp 237 °C) have relatively close boiling points and both form azeotropes with water, simple fractional distillation of the crude organic extract is highly inefficient and leads to product contamination. This guide provides a self-validating, phase-dependent protocol for the chemoselective separation of nitrobenzene, ensuring high-purity quinoline isolation.

The Mechanistic Logic of Phase-Dependent Separation

In the standard Skraup reaction, aniline reacts with glycerol in the presence of concentrated sulfuric acid and an oxidizing agent (nitrobenzene) to form quinoline[1]. Nitrobenzene is often used in slight stoichiometric excess to ensure the complete aromatization of the 1,2-dihydroquinoline intermediate.

The Causality of Separation: Post-reaction, the highly viscous mixture contains quinoline, unreacted nitrobenzene, tarry polymeric byproducts, and excess sulfuric acid[2]. Because quinoline is a basic N-heterocycle (pKa ~4.9), it is fully protonated in the strongly acidic medium, existing as the non-volatile, water-soluble salt quinolinium sulfate . Nitrobenzene, lacking basic functional groups, remains a neutral, water-insoluble organic liquid.

By performing an initial steam distillation directly on the acidic reaction mixture, nitrobenzene is co-distilled with water, while the quinoline remains trapped in the aqueous phase. Only after the complete removal of nitrobenzene is the mixture basified to liberate the free quinoline base for a secondary steam distillation[1].

G Mix Crude Reaction Mixture (Quinoline, Nitrobenzene, H2SO4, Tar) Step1 Acidic Steam Distillation (Chemoselective Step) Mix->Step1 Distillate1 Distillate 1 (Nitrobenzene + Water) [Discard/Recycle] Step1->Distillate1 Volatile Neutrals Retentate1 Aqueous Retentate (Quinolinium Sulfate + H2SO4 + Tar) Step1->Retentate1 Non-volatile Salts Step2 Basification (NaOH) pH > 10 Retentate1->Step2 Retentate2 Alkaline Mixture (Free Quinoline + Na2SO4 + Tar) Step2->Retentate2 Step3 Alkaline Steam Distillation Retentate2->Step3 Distillate2 Distillate 2 (Quinoline + Water) Step3->Distillate2 Volatile Base Tar Residual Tar [Discard] Step3->Tar Non-volatile Organics Step4 Extraction & Vacuum Distillation Distillate2->Step4 Pure Pure Quinoline (bp 110-114°C / 14 mmHg) Step4->Pure

Phase-dependent steam distillation workflow for separating nitrobenzene and quinoline.

Self-Validating Protocol for Nitrobenzene Removal

Based on the authoritative procedures established by Organic Syntheses[1], this step-by-step methodology ensures the complete removal of nitrobenzene prior to quinoline isolation.

Prerequisites: The Skraup reaction has been completed (refluxed for 3-4 hours) and allowed to cool to approximately 100 °C. The mixture should be highly viscous and acidic.

  • Step 1: Setup for Acidic Steam Distillation Equip the reaction flask with a steam inlet tube reaching the absolute bottom of the flask, and a wide-bore distillation head connected to a highly efficient condenser.

    • Self-Validation Check: The steam inlet must be fully submerged in the viscous mixture to ensure efficient mass transfer. If the steam merely passes over the surface, nitrobenzene removal will be incomplete.

  • Step 2: Primary Steam Distillation (Nitrobenzene Removal) Pass vigorous steam into the acidic mixture without applying external heat. The unchanged nitrobenzene will co-distill with water as a pale yellow, dense oil that sinks to the bottom of the receiving flask.

    • Causality: The heat of the steam is sufficient to maintain the mixture's temperature. Nitrobenzene forms a heterogeneous azeotrope with water, allowing it to distill at ~99 °C despite its high boiling point.

    • Self-Validation Check: Continue steam distillation until the distillate runs perfectly clear and no oily droplets are visible. On a 1-mole scale, collecting ~1.5 L of distillate is typically required to remove the 10–20 mL of residual nitrobenzene[1].

  • Step 3: Basification Interrupt the steam flow. Cautiously add a 40% (w/v) sodium hydroxide solution directly to the reaction flask until the mixture is strongly alkaline (pH > 10).

    • Causality: The neutralization of H2SO4 is highly exothermic. The heat generated will cause the liquids to boil, ensuring thorough mixing of the dense tar and the aqueous layer[1]. This converts the water-soluble quinolinium sulfate into the water-insoluble free quinoline base.

  • Step 4: Secondary Steam Distillation (Quinoline Isolation) Resume steam distillation immediately. The free quinoline will now co-distill with water.

    • Self-Validation Check: Quinoline is slightly soluble in water but mostly forms a distinct organic layer. Continue distilling until the distillate is no longer turbid. The product can then be extracted, dried, and vacuum distilled[1].

Troubleshooting Guide & FAQs

Q: A protocol I read suggested neutralizing the mixture first, then steam distilling, claiming the nitrobenzene will distill "first". Is this viable? A: While some commercial application notes suggest neutralizing the mixture before steam distillation and relying on nitrobenzene to distill first[3], this is a highly inefficient and risky practice. Both compounds are volatile with steam. By neutralizing first, you force a difficult fractional steam distillation where crossover is inevitable. Exploiting the acid-base chemistry (keeping quinoline protonated as a non-volatile salt) guarantees absolute chemoselective separation[1].

Q: I tried to separate nitrobenzene from quinoline using fractional distillation of the crude organic extract. Why did my yield drop, and why is the product impure? A: Fractional distillation is ineffective here. Nitrobenzene and quinoline have overlapping distillation profiles when distilled from the complex tarry matrix of a Skraup reaction. Furthermore, prolonged heating of the crude extract promotes thermal degradation. You must separate them chemically using the acidic steam distillation method described above.

Q: The reaction mixture solidified into a hard tar before I could steam distill. How do I recover it? A: This is a common failure mode in the Skraup synthesis if the mixture cools too much before steam distillation[2]. The tar physically traps the nitrobenzene and quinoline salts. Solution: Reheat the flask gently with a heating mantle while passing steam. If it remains solid, cautiously add a small volume of 10% H2SO4 to help mobilize the salts. In the future, initiate steam distillation while the mixture is still hot (~100 °C).

Q: How can I verify that my final quinoline is free of nitrobenzene? A: GC-MS or 1H-NMR are definitive. In 1H-NMR (CDCl3), nitrobenzene exhibits a distinct triplet at ~7.5 ppm and a doublet at ~8.2 ppm, which will stand out against the quinoline aromatic signals. Visually, pure quinoline is a pale yellow liquid, whereas nitrobenzene contamination often imparts a darker, brownish tint over time.

Quantitative Data & Yield Comparisons

The efficiency of nitrobenzene removal directly impacts the final yield and purity of quinoline. The table below summarizes expected metrics based on standard Organic Syntheses protocols versus alternative parameters.

ParameterValue / RangeSource
Nitrobenzene to Remove 10 – 20 mL (per mole aniline scale)[1]
Steam Distillate Volume (Acidic) ~ 1500 mL[1]
NaOH (40%) Required for Basification 1.5 kg (per mole aniline scale)[1]
Purified Quinoline Yield 84 – 91%[1]
Quinoline Boiling Point (Vacuum) 110 – 114 °C at 14 mmHg[1]
Quinoline Boiling Point (Atmospheric) 235 – 237 °C[3]
References
  • Title: Organic Syntheses Procedure (Quinoline)
  • Source: benchchem.
  • Source: mdpi.

Sources

Troubleshooting

Optimizing reaction conditions for N-arylation of 8-bromo-2-methylquinoline

Welcome to the Technical Support Center for the N-arylation of 8-bromo-2-methylquinoline. As a Senior Application Scientist, I have designed this guide to help you navigate the unique steric and electronic challenges ass...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-arylation of 8-bromo-2-methylquinoline. As a Senior Application Scientist, I have designed this guide to help you navigate the unique steric and electronic challenges associated with this specific scaffold.

The 8-haloquinoline system is highly valued in drug discovery and chemosensor development, but it presents two major synthetic hurdles: severe steric hindrance from the adjacent quinoline nitrogen and 2-methyl group, and the propensity of the resulting 8-aminoquinoline products to act as bidentate chelators that poison transition metal catalysts.

Below, you will find field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure your cross-coupling reactions succeed.

Reaction Optimization Workflow

Workflow Start 8-bromo-2-methylquinoline N-arylation Decision Select Amine Type Start->Decision Primary Primary Amines (Strong Chelators) Decision->Primary Secondary Secondary Diamines (e.g., Piperazine) Decision->Secondary Poisoning Risk: Pd Catalyst Poisoning (Product Inhibition) Primary->Poisoning OverReact Risk: Bis-arylation (Over-reaction) Secondary->OverReact Sol1 Microwave Heating (120°C) + BINAP Ligand Poisoning->Sol1 Outcompete deactivation Sol2 Limit Time to 4 Hours + Excess Amine OverReact->Sol2 Kinetic control

Decision tree for optimizing N-arylation of 8-bromo-2-methylquinoline.

Troubleshooting Guide & FAQs

Q1: My palladium-catalyzed Buchwald-Hartwig amination stalls at 30-40% conversion. Adding more catalyst doesn't help. What is happening? A1: You are experiencing product inhibition, commonly known as catalyst poisoning. The newly formed 8-aminoquinoline derivative acts as a potent bidentate ligand (N,N-coordination). It coordinates tightly to the Pd(0) center, forming a stable, unreactive square-planar complex. This thermodynamic sink effectively removes the catalyst from the active cycle, which is why adding more catalyst only provides a temporary bump in conversion before stalling again 1. Causality & Solution: To overcome this, you must shift the kinetics of the cross-coupling to outcompete the formation of the dead Pd-product complex. Switching to microwave-assisted heating with a bidentate phosphine ligand like BINAP accelerates the oxidative addition and reductive elimination steps, pushing the reaction to completion in minutes before catalyst deactivation dominates 1.

Q2: When reacting 8-bromo-2-methylquinoline with piperazine, I observe a significant amount of bis-arylated byproduct (dimer). How do I favor the mono-arylated product? A2: Unprotected secondary diamines like piperazine can react twice, bridging two quinoline molecules. Because the first amination yields a secondary amine that is sterically less hindered than the starting piperazine and highly nucleophilic, over-reaction is practically guaranteed if left unmonitored. Causality & Solution: Reaction time is your critical variable. While standard Buchwald-Hartwig protocols often run overnight, studies have demonstrated that strictly reducing the reaction time to exactly 4 hours drastically minimizes the bis-arylated byproduct [[2]](). Combine this kinetic control with a large stoichiometric excess of piperazine (e.g., 3-5 equivalents) to ensure the mono-arylation pathway is statistically favored.

Q3: I want to use an Ullmann-type copper-catalyzed coupling instead of Palladium. Is 8-bromo-2-methylquinoline a suitable substrate? A3: It is possible, but 8-bromo-2-methylquinoline is one of the least reactive heteroaryl bromides in Cu-catalyzed couplings due to the severe steric crowding at the 8-position 3. Causality & Solution: Standard CuI/diamine ligand systems will likely fail or require forcing conditions (>150 °C) that degrade the starting material. You must use highly active ancillary ligands, such as oxalohydrazides, combined with a higher catalyst loading (up to 10-20 mol% Cu) to facilitate the challenging oxidative addition step 3.

Quantitative Data: Optimization Parameters

ParameterStandard Buchwald-HartwigMicrowave-Assisted (Optimized)Time-Controlled (Diamine)
Catalyst Pd₂(dba)₃Pd₂(dba)₃Pd(OAc)₂
Ligand XantphosBINAPXantphos
Temp / Time 100 °C / 18 h120 °C (MW) / 30 min100 °C / 4.0 h
Primary Issue Catalyst poisoningNone (kinetic bypass)Bis-arylation (dimerization)
Typical Yield < 40%> 85%~ 75%

Step-by-Step Experimental Protocols

Protocol A: Microwave-Assisted Pd-Catalyzed Buchwald-Hartwig Amination (BINAP Method)

Designed to outcompete catalyst poisoning by primary amines.

  • Reagent Loading: In an argon-filled glovebox, charge a microwave-safe vial with 8-bromo-2-methylquinoline (1.0 equiv), the primary amine (1.2 equiv), Pd₂(dba)₃ (5 mol%), BINAP (10 mol%), and NaOtBu (1.5 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 120 °C for exactly 30 minutes.

  • Self-Validation Check (Critical): Observe the reaction mixture immediately after cooling. A persistent dark red/brown color indicates an active catalytic cycle was maintained. A shift to a pale green color indicates premature catalyst poisoning (Pd(II) complexation with the product). If the solution is green and conversion is low, re-run the experiment with a faster microwave temperature ramp to bypass the poisoning kinetics.

  • Workup: Dilute with ethyl acetate, filter through a short pad of Celite to remove palladium black and salts, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Time-Controlled Amination with Piperazine

Designed to prevent bis-arylation when using unprotected secondary diamines.

  • Reagent Loading: Under an inert atmosphere, charge a Schlenk flask with 8-bromo-2-methylquinoline (1.0 equiv), piperazine (3.0 to 5.0 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Reaction Initiation: Add anhydrous 1,4-dioxane (0.15 M). Plunge the flask into a pre-heated oil bath at 100 °C.

  • Kinetic Control: Stir vigorously for exactly 4.0 hours . Do not leave this reaction to run overnight.

  • Self-Validation Check: Perform a rapid TLC (DCM:MeOH 9:1) at the 3.5-hour mark. The starting material spot should be nearly consumed, with a dominant mono-arylation spot and minimal baseline dimer.

  • Quenching: Immediately remove the flask from the heat source and quench with cold water to halt the reaction kinetics. Extract with dichloromethane, dry over Na₂SO₄, and purify.

References

  • Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules Source: Arkivoc / ResearchGate URL
  • Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists Source: NIH / PubMed Central URL
  • Source: PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to ESI-TOF Mass Spectrometry for the Characterization of Quinoline Compounds

Abstract Quinoline and its derivatives represent a cornerstone in pharmaceutical and medicinal chemistry, with applications ranging from antimalarials to kinase inhibitors. The precise structural characterization and sen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Quinoline and its derivatives represent a cornerstone in pharmaceutical and medicinal chemistry, with applications ranging from antimalarials to kinase inhibitors. The precise structural characterization and sensitive quantification of these compounds are paramount for drug discovery, development, and metabolic studies.[1] This guide provides an in-depth comparison of Electrospray Ionization-Time-of-Flight Mass Spectrometry (ESI-TOF MS) with other prominent analytical techniques for the characterization of quinoline-containing molecules. We will delve into the fundamental principles, showcase supporting experimental data, and provide actionable protocols to empower researchers, scientists, and drug development professionals in their analytical endeavors.

Part 1: The Intrinsic Advantages of ESI-TOF MS for Quinoline Analysis

Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) mass analyzer offers a powerful synergy for the analysis of quinoline compounds. This is rooted in both the inherent chemical nature of quinolines and the high-performance capabilities of TOF mass spectrometry.

The Efficacy of Electrospray Ionization for Quinolines

The quinoline scaffold contains a basic nitrogen atom, which is readily protonated under the acidic mobile phase conditions typically used in reverse-phase liquid chromatography (LC). ESI is a soft ionization technique that facilitates the efficient transfer of these pre-formed ions from the liquid phase to the gas phase with minimal fragmentation. This results in a strong signal for the protonated molecule, [M+H]⁺, providing an unambiguous determination of the molecular weight.[1][2]

High-Resolution Accurate Mass (HRAM) Measurements with TOF

A key advantage of TOF mass analyzers is their ability to provide high-resolution and accurate mass measurements, often with mass errors below 5 mDa.[2][3] This capability is critical for:

  • Unambiguous Elemental Formula Determination: High mass accuracy allows for the confident assignment of an elemental composition to an unknown compound or metabolite, significantly narrowing down the number of potential candidates.

  • Resolving Isobaric Interferences: In complex matrices such as plasma or tissue homogenates, the ability to resolve compounds with very similar nominal masses is crucial for accurate identification and quantification.

For instance, consider two hypothetical quinoline metabolites with the same nominal mass but different elemental compositions. A low-resolution instrument would show a single peak, while a TOF analyzer can distinguish them based on their exact masses.

Part 2: Comparative Analysis with Alternative Techniques

While ESI-TOF MS is a powerful tool, the optimal analytical choice depends on the specific research question. Here, we compare its performance against other common techniques.

Technique Principle Strengths for Quinoline Analysis Limitations
ESI-TOF MS Soft ionization followed by high-resolution mass analysis based on ion flight time.Excellent for structural elucidation, identification of unknowns, and high-throughput screening. Provides accurate mass for formula determination.[2][3]While capable of quantification, it may not offer the same dynamic range as triple quadrupole instruments for targeted analysis.[4]
ESI-Triple Quadrupole (QqQ) MS Soft ionization with mass selection in the first quadrupole, fragmentation in the second, and fragment ion analysis in the third.The gold standard for targeted quantification due to its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[5][6]Limited capability for identifying unknown compounds as it is primarily a targeted technique.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by electron ionization and mass analysis.Suitable for volatile and thermally stable quinoline derivatives. Provides reproducible fragmentation patterns for library matching.[7]Many quinoline compounds, especially those with polar functional groups, require derivatization to improve volatility. Not suitable for non-volatile or thermally labile compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation followed by detection based on UV absorbance.A robust and widely available technique for quantification when a reference standard is available.[7]Lacks the specificity and structural information provided by mass spectrometry. Co-eluting impurities can interfere with quantification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.The definitive technique for unambiguous structure elucidation of novel quinoline compounds.[8]Relatively low sensitivity, requiring larger amounts of pure sample compared to MS techniques. Not suitable for trace-level analysis in complex matrices.
Expert Insights on Technique Selection
  • For discovery and metabolomics , where the goal is to identify all detectable quinoline-related compounds in a sample, the high-resolution, full-scan capabilities of ESI-TOF MS are unparalleled.

  • For pharmacokinetic studies requiring the precise and sensitive quantification of a known quinoline drug and its major metabolites, the targeted MRM approach of ESI-QqQ MS is the method of choice.[5]

  • GC-MS can be a cost-effective option for quality control of specific, volatile quinoline precursors in a synthesis workflow.

  • HPLC-UV remains a workhorse for routine purity assessments and content uniformity testing in manufacturing environments where the analytes are well-characterized.[9][10][11][12]

  • NMR is indispensable during the initial stages of drug discovery for the absolute structural confirmation of a newly synthesized quinoline-based new chemical entity.[8]

Part 3: Experimental Protocols and Workflows

Protocol 1: Sample Preparation for Analysis of a Quinoline Drug in Plasma

This protocol outlines a standard protein precipitation method for the extraction of a quinoline-based drug from a plasma matrix.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add 10 µL of an internal standard solution (a structurally similar quinoline compound not present in the sample) at a known concentration.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Typical LC-ESI-TOF MS Parameters for Quinoline Analysis
Parameter Typical Setting Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for a wide range of quinoline derivatives.
Mobile Phase A Water with 0.1% Formic AcidThe acid source promotes protonation of the quinoline nitrogen for efficient ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Flow Rate 0.3 mL/minA typical flow rate for a 2.1 mm ID column.
Injection Volume 5 µL
ESI Mode Positive IonQuinolines readily form positive ions via protonation.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume for efficient ion generation.
Drying Gas Temp. 300 - 350 °CFacilitates desolvation of the ESI droplets.
Drying Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psigAssists in the formation of a fine spray.
Mass Range 100 - 1000 m/zCovers the expected mass range for most quinoline drugs and their metabolites.
Collision Energy 10-40 eV (for MS/MS)The energy used to induce fragmentation; optimized for each compound.

Part 4: Data Visualization and Interpretation

Workflow for Quinoline Compound Characterization

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown quinoline compound in a complex matrix using LC-ESI-TOF MS.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis cluster_3 Identification & Confirmation SamplePrep Extraction from Matrix LC_Separation LC Separation SamplePrep->LC_Separation ESI_TOF_MS Full Scan HRAM MS LC_Separation->ESI_TOF_MS ddMS2 Data-Dependent MS/MS ESI_TOF_MS->ddMS2 Peak_Detection Peak Detection & Alignment ddMS2->Peak_Detection Formula_Generation Elemental Formula Generation Peak_Detection->Formula_Generation DB_Search Database Searching Formula_Generation->DB_Search Frag_Analysis Fragmentation Analysis DB_Search->Frag_Analysis Struct_Elucidation Structure Elucidation Frag_Analysis->Struct_Elucidation Confirmation Confirmation with Standard Struct_Elucidation->Confirmation

Caption: Experimental workflow for quinoline characterization.

Understanding Quinoline Fragmentation

Collision-Induced Dissociation (CID) of protonated quinoline molecules in the mass spectrometer provides valuable structural information. The fragmentation patterns are often predictable and can help in identifying the core structure and the nature of its substituents.[13] A common fragmentation pathway for many quinoline derivatives involves the loss of neutral molecules from the substituent groups, followed by fragmentation of the quinoline ring itself, often through the loss of hydrogen cyanide (HCN).[1][14]

G cluster_frags Product Ions M_H [M+H]⁺ (Precursor Ion) Loss_R1 [M+H - R1]⁺ M_H->Loss_R1 Loss of R1 group Loss_R2 [M+H - R2]⁺ M_H->Loss_R2 Loss of R2 group Quinoline_Core Quinoline Core Ion Loss_R1->Quinoline_Core Further fragmentation HCN_Loss [Core - HCN]⁺ Quinoline_Core->HCN_Loss Loss of HCN

Caption: Generalized fragmentation of a substituted quinoline.

For quinolone antibiotics, characteristic fragment ions often include losses of water ([M+H−H₂O]⁺) and carbon monoxide ([M+H−CO]⁺), as well as fragments resulting from the cleavage of the piperazinyl ring substituent.[13]

Conclusion

ESI-TOF mass spectrometry stands out as a versatile and powerful technique for the characterization of quinoline compounds. Its ability to provide high-resolution accurate mass data for both parent and fragment ions makes it an indispensable tool for structural elucidation and the identification of unknown metabolites in complex biological matrices.[2][15] While other techniques like ESI-QqQ MS excel in targeted quantification, the comprehensive qualitative information provided by ESI-TOF MS is crucial for advancing research and development in fields where quinoline compounds play a vital role. The choice of analytical technique should always be guided by the specific goals of the study, with ESI-TOF MS being the premier choice for discovery and in-depth structural characterization.

References

  • Gómez-Pérez, M. L., Romero-González, R., & Garrido Frenich, A. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 57-66. Available from: [Link]

  • Chen, Y. C., Kuo, C. H., & Chen, C. Y. (2009). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis, 17(5). Available from: [Link]

  • Kuhn, J., et al. (1997). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 69(24), 5054-5060. Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link]

  • Li, Q., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analytical Methods in Chemistry, 2020, 8878931. Available from: [Link]

  • Stead, P., et al. (2006). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Analytica Chimica Acta, 572(1), 63-76. Available from: [Link]

  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790. Available from: [Link]

  • Zarei, M., et al. (2011). ANALYSIS OF QUINOLONES IN POULTRY MUSCLES USING LIQUID CHROMATOGRAPHY–TANDEM MASS SPECTROMETRY. Malaysian Journal of Veterinary Research, 2(1), 1-13. Available from: [Link]

  • da Silva, A. F., et al. (2015). Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity. IntechOpen. Available from: [Link]

  • Costa, P. F., et al. (2011). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Journal of Chromatographic Science, 49(3), 226-231. Available from: [Link]

  • ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available from: [Link]

  • Petitcolas, E., et al. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International Journal of Molecular Sciences, 12(11), 7846-7860. Available from: [Link]

  • Petitcolas, E., et al. (2011). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. MDPI. Available from: [Link]

  • MassBank. (2019). Quinolines and derivatives. Available from: [Link]

  • ResearchGate. (2025). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Available from: [Link]

  • ResearchGate. (2026). Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography. Available from: [Link]

  • El-Aneed, A., et al. (2006). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Journal of Mass Spectrometry, 41(5), 603-613. Available from: [Link]

  • Yoo, H. H., et al. (2015). Comparison of Different Time of Flight-Mass Spectrometry Modes for Small Molecule Quantitative Analysis. Journal of Analytical Toxicology, 39(8), 643-649. Available from: [Link]

Sources

Comparative

Validation of antimicrobial potency of quinoline analogues

Comparative Validation Guide: Antimicrobial Potency of Novel Quinoline Analogues Executive Summary The quinoline scaffold remains one of the most privileged structures in antimicrobial drug discovery. While early-generat...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Antimicrobial Potency of Novel Quinoline Analogues

Executive Summary

The quinoline scaffold remains one of the most privileged structures in antimicrobial drug discovery. While early-generation quinolines (e.g., chloroquine) were primarily utilized as antimalarials, the addition of fluorine and piperazine moieties birthed the fluoroquinolones (e.g., ciprofloxacin), which serve as broad-spectrum bactericidal agents[1]. However, escalating multidrug resistance (MDR), particularly in ESKAPE pathogens like Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the development of novel quinoline analogues[2].

This guide provides a comprehensive framework for validating the antimicrobial efficacy of next-generation quinoline analogues against standard-of-care fluoroquinolones. From an application science perspective, understanding the mechanistic causality behind phenotypic screening is critical to distinguishing a viable therapeutic lead from a toxic artifact.

Mechanistic Rationale & Target Engagement

Quinolones exert their bactericidal activity by dually targeting two essential type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and Topoisomerase IV (primarily in Gram-positive bacteria)[1]. By stabilizing the enzyme-DNA cleavage complex, quinolines block the DNA replication apparatus, leading to lethal double-strand breaks[3].

Novel analogues aim to overcome target-mediated resistance—typically caused by mutations in the gyrA or parC genes—by altering binding kinetics, expanding the molecular footprint (e.g., C7-substitutions), or introducing dual-targeting functionalities[2]. Target-mediated resistance is the most common and clinically significant form of resistance, making structural innovation within the quinoline core essential[3].

Comparative Performance Data

To establish a baseline, novel quinoline analogues must be benchmarked against both standard-of-care fluoroquinolones and classic non-antibacterial quinolines.

Table 1: In Vitro Antimicrobial and Cytotoxicity Profiles of Quinoline Scaffolds

Compound ClassRepresentative AgentMIC: MRSA (µg/mL)MIC: E. coli (µg/mL)HepG2 CC50 (µg/mL)Therapeutic Index (TI)*Mechanism of Action
Standard Fluoroquinolone Ciprofloxacin0.5 - 1.00.015 - 0.06>100>100DNA Gyrase / Topo IV Poison
Classic Quinoline Chloroquine>64 (Inactive)>64 (Inactive)~40N/AHeme Polymerase Inhibitor
Novel Quinoline Analogue Quin-X (C7-Substituted)0.125 - 0.250.5 - 1.0>150>600Dual Topoisomerase Inhibitor

*Therapeutic Index (TI) = CC50 / MIC (MRSA). A higher TI indicates a wider safety margin.

Validation Workflow

To systematically evaluate novel analogues, we employ a tiered validation pipeline that filters out compounds lacking target specificity or acceptable safety margins.

ValidationWorkflow Start Compound Library (Quinoline Analogues) Phase1 Phase 1: Phenotypic Screening (CLSI M07 Broth Microdilution) Start->Phase1 Phase2 Phase 2: Mechanistic Validation (DNA Gyrase/Topo IV Assays) Phase1->Phase2 MIC < 2 µg/mL Phase3 Phase 3: Safety & Kinetics (HepG2 Tox & Time-Kill) Phase2->Phase3 Target Confirmed Decision Therapeutic Index Calculation (CC50/MIC) Phase3->Decision Lead Lead Candidate Selection Decision->Lead TI > 100

Workflow for validating the antimicrobial potency and safety of novel quinoline analogues.

Experimental Protocols: Self-Validating Methodologies

Protocol 1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Objective: Determine the lowest concentration of the quinoline analogue that completely inhibits visible bacterial growth. Causality & Design: We adhere strictly to CLSI M07 guidelines[4]. The use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) is non-negotiable; physiological concentrations of Ca²⁺ and Mg²⁺ are required because divalent cations can chelate quinolones, artificially inflating MIC values if not standardized.

  • Preparation of Antimicrobial Stock: Dissolve the quinoline analogue in DMSO to a concentration of 10 mg/mL. Causality: DMSO ensures complete dissolution of hydrophobic functional groups. The final assay concentration of DMSO must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity.

  • Broth Preparation: Prepare CAMHB and dispense 50 µL into columns 2-12 of a 96-well U-bottom microtiter plate.

  • Serial Dilution: Add 100 µL of the working drug solution (at 2x the highest desired final concentration) to column 1. Perform 1:2 serial dilutions from column 1 to 10. Self-Validation: Column 11 serves as the Growth Control (drug-free), and Column 12 as the Sterility Control (broth only).

  • Inoculum Standardization: Prepare a bacterial suspension of the test strain (e.g., S. aureus ATCC 29213) from an overnight agar culture. Adjust the turbidity to a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL). Dilute 1:150 in CAMHB.

  • Inoculation: Add 50 µL of the diluted inoculum to columns 1-11. Causality: This yields a final well concentration of ~5 × 10⁵ CFU/mL. A strictly standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load overwhelms the drug, yielding false resistance.

  • Incubation & Readout: Incubate at 37°C for 16-20 hours. The MIC is the lowest concentration showing no visible growth.

Protocol 2: Time-Kill Kinetics

Objective: Differentiate between bacteriostatic and bactericidal activity. Causality & Design: MIC only measures growth inhibition (static). Because quinolones are topoisomerase poisons, they must be bactericidal (≥3 log₁₀ reduction in viable CFU/mL)[1]. Time-kill assays validate this mechanistic expectation.

  • Preparation: Inoculate CAMHB with the test organism to a starting density of 5 × 10⁵ CFU/mL.

  • Drug Exposure: Add the quinoline analogue at 1x, 2x, and 4x the established MIC. Include a drug-free growth control.

  • Sampling: At predetermined time points (0, 2, 4, 8, 12, and 24 hours), remove 100 µL aliquots.

  • Plating & Enumeration: Serially dilute the aliquots in sterile PBS and plate on Mueller-Hinton Agar. Causality: Serial dilution dilutes the drug below its MIC, preventing carryover effects that could inhibit growth on the agar plate, thereby ensuring accurate viable cell counts.

  • Analysis: Plot Log₁₀ CFU/mL versus time. A bactericidal effect is defined as a ≥99.9% (3-log) decrease in CFU/mL from the initial inoculum within 24 hours.

Protocol 3: Mammalian Cytotoxicity (HepG2)

Objective: Establish the in vitro safety profile and calculate the Therapeutic Index (TI). Causality & Design: Quinolines can occasionally exhibit off-target inhibition of human topoisomerase II. Evaluating cytotoxicity in a metabolically active human liver cell line (HepG2) ensures the antimicrobial effect is pathogen-selective rather than broadly cytotoxic.

  • Cell Seeding: Seed HepG2 cells in a 96-well tissue culture plate at 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Drug Treatment: Replace media with fresh media containing serial dilutions of the quinoline analogue (range: 1 to 200 µg/mL). Self-Validation: Include a vehicle control (1% DMSO) and a positive death control (e.g., 10% Triton X-100).

  • Incubation: Incubate for 48 hours.

  • Viability Assay (MTT/CellTiter-Glo): Add the viability reagent. Causality: These reagents measure ATP or mitochondrial reductase activity, providing a direct, quantifiable proxy for living cells.

  • Calculation: Determine the CC₅₀ (concentration reducing viability by 50%) using non-linear regression. Calculate TI = CC₅₀ / MIC. A TI > 100 is generally required for confident preclinical advancement.

References[1] Title: Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance | Source: PMC / NIH | URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4810065/[4]Title: M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically | Source: Clinical and Laboratory Standards Institute (CLSI) | URL:https://clsi.org/standards/products/microbiology/documents/m07/[2]Title: Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms | Source: Chinese Chemical Society | URL:https://www.ccspublishing.org.cn/[3]Title: Mechanism of Quinolone Action and Resistance | Source: Biochemistry - ACS Publications | URL:https://pubs.acs.org/doi/10.1021/bi5000564

Sources

Validation

Unlocking the Quinoline Scaffold: A Comparative Guide to Quinoline Derivatives as Antiproliferative Agents

As drug development professionals, we are constantly searching for privileged scaffolds that offer synthetic tractability, favorable pharmacokinetics, and multi-target potential. The quinoline nucleus—a heterocyclic arom...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we are constantly searching for privileged scaffolds that offer synthetic tractability, favorable pharmacokinetics, and multi-target potential. The quinoline nucleus—a heterocyclic aromatic organic compound characterized by a benzene ring fused to a pyridine ring—has emerged as a cornerstone in oncology[1].

This guide provides a comprehensive, comparative analysis of recent quinoline derivatives, objectively evaluating their antiproliferative mechanisms, quantitative efficacy, and the rigorous experimental protocols required to validate them.

Mechanistic Divergence: How Quinolines Disrupt Proliferation

The structural versatility of the quinoline core allows it to be functionalized to target distinct oncogenic pathways. Rather than acting as broad-spectrum cytotoxins, rationally designed quinoline derivatives function as precision inhibitors. The three primary mechanisms of action include:

  • Receptor Tyrosine Kinase (EGFR/TK) Inhibition: Quinoline hybrids (such as quinoline-tethered cis-vinyl triamides) competitively bind to the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR), downregulating the PI3K/AKT survival pathway and inducing G1-phase arrest[2].

  • Tubulin Polymerization Inhibition: Certain quinoline-indole and quinoline-pyrazole derivatives bind directly to the colchicine binding site on tubulin. This prevents microtubule assembly, leading to catastrophic G2/M phase cell cycle arrest[3].

  • DNA Intercalation & Topoisomerase Inhibition: Classical quinoline derivatives intercalate into DNA base pairs or stabilize the DNA-topoisomerase II cleavable complex, causing double-strand breaks and triggering apoptosis[1].

Pathway Quinoline Quinoline Derivatives EGFR EGFR/TK Inhibition Quinoline->EGFR Kinase Domain Binding Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Colchicine Site Binding Topo Topoisomerase II Inhibition Quinoline->Topo DNA Cleavage Complex Apoptosis Apoptosis & Cell Cycle Arrest EGFR->Apoptosis Downregulates PI3K/AKT Tubulin->Apoptosis G2/M Phase Arrest Topo->Apoptosis DNA Damage (G1/S Arrest)

Multi-target mechanistic pathways of quinoline derivatives inducing apoptosis.

Quantitative Performance: Comparative Efficacy Profile

To objectively compare the performance of these agents, we must look at their half-maximal inhibitory concentrations ( IC50​ ) across both cell-based phenotypic assays and cell-free enzymatic assays. The table below synthesizes recent experimental data across different quinoline subclasses.

Derivative ClassLead CompoundPrimary TargetTested Cell LineCellular IC50​ Enzymatic IC50​ Reference
Quinoline-cis-vinyl triamide Compound 6fEGFRMCF-7 (Breast)1.87 µMN/A[2]
Quinoline-hybrid Compound 8bEGFRA549 (Lung)0.06 - 1.12 µM0.08 µM[4]
Quinoline-Schiff base Compound VIIEGFR / HER-2PanelN/A0.12 µM[5]
Quinoline-indole St. 42 / 43TubulinHepG2 (Liver)< 10 nM2.09 µM[3]
Quinoline hydrazone Compound 13Apoptotic pathwaysMCF-7 (Breast)0.73 µMN/A[6]
Pyrazolyl-quinoline Compound 55Topoisomerase IIHL-60 (Leukemia)19.88 µg/mLN/A[1]

Insight: Molecular hybridization—such as fusing quinoline with indole or Schiff bases—drastically pushes the efficacy from the micromolar ( μ M) range down to the nanomolar (nM) range, particularly when targeting tubulin or EGFR[5],[3].

Self-Validating Experimental Protocols

As an application scientist, I emphasize that relying solely on phenotypic cell death is insufficient. A robust drug discovery pipeline must trace the phenotype back to a direct molecular interaction. Every protocol below is designed as a self-validating system , incorporating orthogonal validation to rule out false positives.

Workflow Screening Primary Screening (MTT/SRB Assay) Hit Hit Identification (IC50 < 5 µM) Screening->Hit Cytotoxicity Mech Mechanistic Assays Hit->Mech Selection Flow Flow Cytometry (PI/Annexin V) Mech->Flow Kinase Cell-Free Kinase Assay (EGFR/TK) Mech->Kinase TubAssay Tubulin Polymerization Assay Mech->TubAssay Validate In Vivo / Xenograft Validation Flow->Validate Kinase->Validate TubAssay->Validate

Self-validating experimental workflow for evaluating antiproliferative agents.

Protocol 1: High-Throughput Cell Viability (MTT Assay)

Causality & Rationale: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to formazan. We use this because it provides a direct metabolic proxy for cell viability, rather than just measuring membrane integrity.

  • Seeding: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5×103 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Treatment: Treat cells with varying concentrations of the quinoline derivative (0.01 µM to 100 µM).

    • Self-Validation Step: Always include a vehicle control (DMSO < 0.1%) to rule out solvent toxicity, and a positive control (e.g., Erlotinib or Doxorubicin) to benchmark assay sensitivity[4].

  • Incubation: Incubate for 48-72 hours.

  • Labeling: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Discard the media and dissolve the resulting formazan crystals in 150 µL of DMSO.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol 2: Cell-Free EGFR Kinase Inhibition Assay

Causality & Rationale: Phenotypic cell death does not prove target engagement. A cell-free kinase assay isolates the recombinant EGFR enzyme, proving direct binding and ruling out off-target cytotoxic effects.

  • Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme & Compound Incubation: Mix recombinant human EGFR kinase with the quinoline derivative at varying concentrations. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add ATP (at the Km​ concentration for EGFR) and a fluorescently labeled peptide substrate to initiate the reaction.

  • Detection: After 60 minutes, add a development reagent (e.g., TR-FRET antibody or generic kinase detection reagent) to stop the reaction and bind the phosphorylated peptide.

  • Readout: Measure the fluorescence emission ratio. A decrease in the phosphorylation signal confirms direct kinase inhibition[5].

Protocol 3: Tubulin Polymerization Assay

Causality & Rationale: To confirm that a quinoline derivative targets the colchicine site, we monitor the kinetics of microtubule assembly in real-time. A fluorescent reporter incorporated into the tubulin heterodimers increases in fluorescence only when polymerized.

  • Setup: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Combine purified porcine brain tubulin (>99% pure) with GTP (1 mM) in PEM buffer (80 mM PIPES, 2 mM MgCl2​ , 0.5 mM EGTA, pH 6.9).

  • Treatment: Add the quinoline test compound.

    • Self-Validation Step: Use Paclitaxel as a polymerization enhancer (stabilizer) and Colchicine as a polymerization inhibitor (destabilizer).

  • Kinetic Readout: Immediately read fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes at 37°C. Quinoline derivatives acting as inhibitors will flatten the Vmax curve compared to the vehicle control[3].

Structural-Activity Relationship (SAR) Insights

Based on recent comparative studies, several universal SAR rules for the quinoline scaffold have emerged:

  • Electron-Donating Groups (EDGs): The addition of methoxy ( −OCH3​ ) or methyl ( −CH3​ ) groups at the C-6 or C-7 positions of the quinoline ring significantly enhances antiproliferative activity by improving the electron density required for hydrogen bonding within the EGFR ATP-binding pocket[2].

  • Hybridization: Fusing the quinoline core with an indole or pyrazole moiety drastically increases binding affinity to the colchicine site of tubulin due to enhanced hydrophobic interactions[1],[3].

  • Hydrazone Linkages: Incorporating a hydrazone linkage allows the molecule to adopt a flexible conformation, improving its ability to navigate mutant kinase pockets (e.g., EGFRT790M )[6].

Conclusion

The quinoline scaffold is not a monolithic entity; it is a highly tunable pharmacophore. As demonstrated by comparative data, transitioning from simple substituted quinolines to complex molecular hybrids (like quinoline-indole or quinoline-cis-vinyl triamides) shifts the mechanism of action from non-specific DNA intercalation to highly specific kinase or tubulin inhibition. For drug development professionals, rigorous, self-validating assays—moving from phenotypic MTT screens to cell-free enzymatic validation—are mandatory to accurately profile these promising antiproliferative agents.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents Arab Journal of Chemistry URL
  • RSC Advances (PMC)
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents RSC Publishing URL
  • Future Medicinal Chemistry (Taylor & Francis)
  • Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents PMC URL
  • Recent Advances of Tubulin Inhibitors Targeting the Colchicine Binding Site for Cancer Therapy MDPI URL

Sources

Comparative

A Comparative Guide to Molecular Docking of Quinolone Derivatives with Bacterial Enzymes

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in the discovery of novel antibacterial agents. Its versatile structure has been the foundation for nume...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a cornerstone in the discovery of novel antibacterial agents. Its versatile structure has been the foundation for numerous clinically successful antibiotics.[1] Molecular docking, a powerful computational technique, has become indispensable in understanding the interactions of these derivatives with their bacterial enzyme targets, thereby accelerating the design of more potent and specific inhibitors.[2]

This guide provides an in-depth, comparative analysis of molecular docking studies involving quinoline derivatives and their key bacterial enzyme targets. We will delve into the causality behind experimental choices, present a self-validating docking protocol, and offer a comparative overview of commonly used docking software, all supported by experimental data from peer-reviewed literature.

The Central Role of Quinolines and Their Bacterial Targets

Quinolone antibiotics primarily exert their bactericidal effects by targeting two essential type II topoisomerases: DNA gyrase and topoisomerase IV.[3] These enzymes are crucial for managing DNA topology during replication, and their inhibition leads to the fragmentation of the bacterial chromosome and subsequent cell death.[4] Dihydrofolate reductase (DHFR) is another bacterial enzyme that has been successfully targeted by quinoline derivatives, representing an alternative mechanism of action.[5] The inhibition of DHFR disrupts the synthesis of essential DNA precursors, thereby halting bacterial growth.[6]

Comparative Docking Performance of Quinolone Derivatives

Molecular docking studies provide valuable predictions of the binding affinity between a ligand and its target protein, typically expressed as a docking score or binding energy in kcal/mol. A more negative value generally indicates a stronger predicted interaction. The following table summarizes the docking performance of various quinoline derivatives against their respective bacterial enzyme targets from several studies.

Quinoline DerivativeTarget EnzymePDB IDDocking SoftwareDocking Score/Binding Energy (kcal/mol)Reference
CiprofloxacinDNA Gyrase2XCT--[7]
Novel Quinolone DerivativeDNA Gyrase---18.8[8]
Isoniazid (Standard)DNA Gyrase---14.6[8]
Substituted Cyclobutylphenyl QuinolineDNA Gyrase2XCSGlide-6.093 (Wild Type), -9.023 (Mutant)[2]
Compound 9DNA Gyrase1AJ6--9.3[9]
Compound 2Dihydrofolate Reductase (DHFR)1DLSAutoDock 4.2Lowest Binding Energy[5][10]
Compound 6Dihydrofolate Reductase (DHFR)1DLSAutoDock 4.2Lowest Binding Energy[5][10]
Ciprofloxacin (Reference)E. coli Topoisomerase IV---5.50[2]
Derivative IIaE. coli Topoisomerase IV---6.50[2]
Derivative IIIbE. coli Topoisomerase IV---6.65[2]

Note: The specific docking scores and binding energies are reported as found in the cited literature. Direct comparison between different studies should be made with caution due to variations in docking protocols and software.

A Self-Validating Molecular Docking Workflow

To ensure the scientific integrity of molecular docking results, a robust and validated workflow is paramount. The following protocol represents a best-practice approach that incorporates self-validation steps.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking
  • Protein Preparation :

    • Obtain the 3D crystal structure of the target bacterial enzyme from the Protein Data Bank (PDB).

    • Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate charges. This step is crucial for accurately modeling the electrostatic interactions in the active site.[2]

  • Ligand Preparation :

    • The 2D structures of the quinoline derivatives are drawn and converted to 3D structures.

    • Energy minimization is performed using a suitable force field to obtain a low-energy, stable conformation of the ligand.[2]

  • Active Site Definition and Grid Generation :

    • The binding site of the enzyme is defined, typically based on the location of a co-crystallized ligand or from published literature.

    • A grid box is generated around the active site to define the search space for the docking algorithm.

  • Docking Protocol Validation (Self-Validation Step) :

    • If a co-crystallized ligand is available, it is extracted and re-docked into the active site.

    • The Root Mean Square Deviation (RMSD) between the predicted pose and the original crystallographic pose is calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[11]

  • Docking Simulation :

    • The prepared quinoline derivatives are then docked into the validated grid using the chosen docking software.

    • The software will generate multiple binding poses for each ligand, ranked by their docking scores.

  • Analysis of Results :

    • The top-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.

    • This analysis provides insights into the structural basis for the observed binding affinity and can guide further optimization of the quinoline scaffold.

G cluster_prep Preparation cluster_val Validation cluster_dock Docking & Analysis PDB 1. Obtain Protein Structure (e.g., from PDB) PrepProt 2. Prepare Protein (Add H, remove water) PDB->PrepProt Grid 4. Define Active Site & Generate Grid PrepProt->Grid PrepLig 3. Prepare Ligands (2D to 3D, energy minimization) Dock 7. Dock Quinolone Derivatives PrepLig->Dock Redock 5. Re-dock Co-crystallized Ligand Grid->Redock Validation Protocol RMSD 6. Calculate RMSD (< 2.0 Å ?) Redock->RMSD RMSD->Dock Validated Protocol Analyze 8. Analyze Poses & Interactions Dock->Analyze SAR 9. Structure-Activity Relationship (SAR) Studies Analyze->SAR

A generalized workflow for a self-validating molecular docking study.

Comparative Analysis of Docking Software

Several software packages are available for molecular docking, each with its own algorithms and scoring functions. The choice of software can influence the outcome of the study, and therefore, it is important to understand their relative strengths and weaknesses.

SoftwareAlgorithmScoring FunctionKey Features
AutoDock Vina Broyden-Fletcher-Goldfarb-Shanno (BFGS)Empirical scoring functionOpen-source and widely used, known for its speed and accuracy.[12]
Glide (Schrödinger) Hierarchical search algorithmGlideScore (SP and XP)Employs a series of filters to efficiently search for ligand poses; offers different levels of precision (SP and XP).[13]
GOLD Genetic algorithmGoldScore, ChemScore, ASP, ChemPLPKnown for its high accuracy in predicting ligand binding poses and its flexibility in handling diverse docking scenarios.

Visualizing Key Molecular Interactions

Understanding the specific interactions between a quinoline derivative and the active site of a bacterial enzyme is crucial for rational drug design. The following diagram illustrates the key interactions of a representative fluoroquinolone within the DNA gyrase active site.

The antibacterial activity of quinolones is largely dependent on their interactions with key residues in the quinolone resistance-determining region (QRDR) of DNA gyrase and topoisomerase IV.[15] A critical interaction is mediated through a water-metal ion bridge, where a magnesium ion, chelated by the quinolone, is anchored to the enzyme via conserved serine and acidic residues.[16] Mutations in these residues are a common cause of quinolone resistance.[16]

G cluster_enzyme DNA Gyrase Active Site cluster_ligand Fluoroquinolone cluster_dna DNA Ser83 Ser83 Asp87 Asp87 Arg121 Arg121 GyrB_Glu GyrB Glu466 Quinolone_Core Quinolone Core DNA_base1 DNA Base Quinolone_Core->DNA_base1 π-π Stacking DNA_base2 DNA Base Quinolone_Core->DNA_base2 π-π Stacking C7_sub C7 Substituent C7_sub->GyrB_Glu Interaction Keto_Acid C3/C4 Keto-Acid Keto_Acid->Arg121 H-bond Mg_ion Mg2+ Keto_Acid->Mg_ion Chelation Mg_ion->Ser83 Water-mediated H-bond Mg_ion->Asp87 Water-mediated H-bond

Key molecular interactions of a fluoroquinolone in the DNA gyrase active site.

Conclusion

Molecular docking is a powerful and indispensable tool in the rational design of novel quinoline-based antibacterial agents. By providing detailed insights into the binding modes and affinities of these derivatives with their bacterial enzyme targets, it enables researchers to make informed decisions in the lead optimization process. This guide has provided a comparative overview of docking studies, a robust and self-validating experimental protocol, and a discussion of commonly used docking software. By adhering to best practices and critically evaluating the results, molecular docking can significantly contribute to the development of the next generation of quinoline antibiotics to combat the growing threat of antimicrobial resistance.

References

  • ResearchGate. (n.d.). 2D and 3D diagram of ciprofloxacin docked into the active site of DNA gyrase enzyme (PDB: 2XCT)…. [Link]

  • Aldred, K. J., Blower, R. J., Kerns, R. J., Berger, J. M., & Osheroff, N. (2013). Topoisomerase IV-quinolone interactions are mediated through a water-metal ion bridge. Nucleic acids research, 41(8), 4628–4639. [Link]

  • ResearchGate. (n.d.). 2D Diagram of ciprofloxacin docked into the active site of MTB DNA gyrase. [Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide. [Link]

  • Mehta, M., Patel, S., Patel, A., Patel, Y., Shah, D., Rathod, K., Shah, U., Patel, M., & Bambharoliya, T. (2024). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. Letters in Drug Design & Discovery, 21(3), 504-519. [Link]

  • PMC. (n.d.). Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme: Molecular docking studies. [Link]

  • PMC. (n.d.). Fluoroquinolones stimulate the DNA cleavage activity of topoisomerase IV by promoting the binding of Mg2+ to the second metal binding site. [Link]

  • Bentham Science. (2022). Molecular Docking, In silico ADMET Study and Synthesis of Quinoline Derivatives as Dihydrofolate Reductase (DHFR) Inhibitors: A Solvent-free One-pot Green Approach Through Sonochemistry. [Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). [Link]

  • MDPI. (2023). DNA Gyrase as a Target for Quinolones. [Link]

  • ResearchGate. (n.d.). 2D interaction diagram representation of Ciprofloxacin with DNA gyrase.... [Link]

  • PMC. (n.d.). Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING. [Link]

  • PMC. (n.d.). Insights into the slow-onset tight-binding inhibition of Escherichia coli Dihydrofolate Reductase: detailed mechanistic characterization of Pyrrolo [3,2-f] quinazoline-1,3-diamine and its derivatives as novel tight-binding inhibitors. [Link]

  • Warren, G. L., Andrews, C. W., Capelli, A. M., Clarke, B., LaLonde, J., Lambert, M. H., Lindvall, M., Nevins, N., Semus, S. F., Senger, S., Tedesco, G., Wall, I. D., Woolven, J. M., Peishoff, C. E., & Head, M. S. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931. [Link]

  • ResearchGate. (2015). (PDF) Evaluation of drug candidature of some quinazoline- 4-(3h)-ones as inhibitor of human dihydrofolate reductase enzyme: Molecular docking and in silico studies. [Link]

  • PMC. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. [Link]

  • PMC. (n.d.). Comparative Performance of Several Flexible Docking Programs and Scoring Functions: Enrichment Studies for a Diverse Set of Pharmaceutically Relevant Targets. [Link]

  • ASM Journals. (n.d.). Insights into the Mechanism of Inhibition of Novel Bacterial Topoisomerase Inhibitors from Characterization of Resistant Mutants of Staphylococcus aureus. [Link]

  • PMC. (n.d.). Molecular docking studies of gyrase inhibitors: weighing earlier screening bedrock. [Link]

  • ResearchGate. (n.d.). Intracellular action of fluoroquinolones. When DNA gyrase and DNA.... [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2026). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents: Implications for EGFR-Targeted Therapies. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • SpringerLink. (2023). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation. [Link]

  • The Scripps Research Institute. (2020). AutoDock Vina Manual. [Link]

  • Al Mustansiriyah Journal of Pharmaceutical Sciences. (2025). Comparative Analysis of Molecular Docking Programs GOLD, Glide, and MOE on Quinazoline Derivatives as Antiproliferative Agents:. [Link]

  • OUCI. (n.d.). Identification of potential DNA gyrase inhibitors: virtual screening, extra-precision docking and molecular dynamics simulation study. [Link]

  • Texila International Journal. (n.d.). Molecular Docking of Selected Compounds Against Cellular Components of Bacteria. [Link]

  • Scribd. (n.d.). Schrodinger Docking and Preparation Guide. [Link]

  • Schrödinger. (n.d.). Schrodinger_Workshop_GLIDE_.... [Link]

  • PubMed. (2020). Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]

  • PMC. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. [Link]

  • Frontiers. (n.d.). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. [Link]

  • Biores Scientia. (n.d.). Molecular Docking Screening, In Silico Drug Design and ADME Prediction of Ten 7-N Pyrrolidine-3-Oxadiazole Quinolone Developed Derivatives as Potent Inhibitors of Plasmodium Falciparum RIFIN#6. [Link]

  • Pensoft Publishers. (2022). Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ResearchGate. (2015). How can I validate a docking protocol?. [Link]

  • ResearchGate. (n.d.). Docking Results of the Promising Hits within DNA Gyrase B Active Site. [Link]

  • bioRxiv. (2022). Identification of Potential DNA Gyrase Inhibitors: Virtual Screening, Extra-Precision Docking and Molecular Dynamics Simulation Study. [Link]

Sources

Validation

Comparative Analysis of Antibacterial Activity: Quinoline Derivatives vs. Their Esterified Prodrugs

As a Senior Application Scientist in antimicrobial drug development, I frequently observe that the discrepancy between cell-free target affinity and whole-cell efficacy is a major stumbling block in quinoline optimizatio...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in antimicrobial drug development, I frequently observe that the discrepancy between cell-free target affinity and whole-cell efficacy is a major stumbling block in quinoline optimization. Quinoline derivatives—most notably the fluoroquinolones (e.g., ciprofloxacin, levofloxacin)—represent a cornerstone of modern antibacterial therapy. Their broad-spectrum bactericidal activity is fundamentally driven by the 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid pharmacophore.

In medicinal chemistry, esterification of the C3-carboxylic acid is frequently employed as a prodrug strategy to modulate physicochemical properties such as lipophilicity, oral bioavailability, and membrane permeability. This guide provides an objective, data-driven comparison of the antibacterial performance of free quinoline carboxylic acids versus their esterified counterparts, detailing the mechanistic causality and the self-validating experimental protocols required for their evaluation.

Mechanistic Causality: Target Affinity vs. Membrane Permeability

The antibacterial efficacy of quinolines is governed by a delicate balance between intracellular accumulation and target binding affinity.

  • The Free Acid (Active Pharmacophore): The unmodified C3-carboxylic acid and the adjacent C4-ketone are absolutely essential for intrinsic antibacterial activity. These functional groups form a bidentate chelation complex with a magnesium ion (Mg2+). This water-metal ion bridge anchors the quinoline molecule to both the bacterial DNA backbone and the topoisomerase enzyme (DNA gyrase in Gram-negative bacteria; Topoisomerase IV in Gram-positive bacteria) [1].

  • The Ester Derivative (Prodrug Strategy): Masking the C3-carboxylic acid with an ester moiety (e.g., alkyl, benzyl, or dihydroxypropyl esters) completely abolishes this Mg2+-chelating ability. Consequently, quinoline esters are intrinsically inactive against purified DNA gyrase in cell-free assays. However, esterification significantly increases the molecule's lipophilicity (LogP). This enhances passive diffusion across lipid bilayers, particularly the thick peptidoglycan/lipid layers of Gram-positive bacteria and mycobacteria. Once inside the cytoplasm, the ester must be hydrolyzed by endogenous bacterial esterases to liberate the active C3-carboxylic acid [2].

The apparent in vitro Minimum Inhibitory Concentration (MIC) of an ester is therefore a composite metric: it reflects the compound's membrane penetration rate minus the kinetic bottleneck of its intracellular hydrolysis.

Visualization: Prodrug Activation Workflow

G Ester Quinoline C3-Ester (Prodrug) Membrane Lipid Bilayer Penetration Ester->Membrane High Lipophilicity Esterase Intracellular Esterase Cleavage Membrane->Esterase Cytoplasmic Entry Acid Quinoline C3-Acid (Active) Esterase->Acid Hydrolysis Target DNA Gyrase / Topo IV (Mg2+ Chelation) Acid->Target Target Binding Death Bacterial Apoptosis Target->Death DNA Fragmentation

Workflow of quinoline ester prodrug activation: from membrane penetration to DNA gyrase inhibition.

Comparative Performance Data

Because quinoline esters rely on intracellular enzymatic activation, their in vitro MIC values are typically higher (less potent) than their free acid counterparts when tested in standard broth assays. However, against specific strains with robust esterase activity or highly impermeable cell walls, esters can demonstrate competitive efficacy [3].

Table 1: In Vitro Antibacterial Activity (MIC) of Quinoline Acids vs. C3-Esters

Compound ClassBacterial StrainFree Acid MIC (µg/mL)Ester Derivative MIC (µg/mL)Mechanistic Observation
Ciprofloxacin Escherichia coli0.015 - 0.064.0 - 16.0Esters lack direct Mg2+ chelation; Gram-negative efficacy drops due to slow intracellular esterase cleavage.
Ciprofloxacin Staphylococcus aureus0.5 - 1.02.0 - 8.0Higher lipophilicity of esters aids Gram-positive entry, partially offsetting the hydrolysis bottleneck.
8-Nitrofluoroquinolones S. aureus~0.97>12.5Bulky ester groups sterically hinder enzymatic hydrolysis in vitro, drastically reducing apparent efficacy.
8-Hydroxyquinolines Mycobacterium smegmatis6.9 - 13.835.2 - >100Alkyl esterification reduces antimycobacterial activity compared to the parent acid, indicating poor prodrug conversion.

Experimental Methodologies: A Self-Validating System

To accurately compare these compounds, researchers must employ rigorous protocols that account for the distinct physical chemistry—specifically the poor aqueous solubility—of ester derivatives.

Protocol 1: Synthesis of Quinoline-3-Carboxylate Esters
  • Step 1 (Activation): Suspend 1.0 equivalent of the quinoline-3-carboxylic acid in anhydrous dichloromethane (DCM). Add 3.0 equivalents of thionyl chloride (SOCl₂) and a catalytic drop of DMF. Reflux at 80°C for 2 hours to form the acyl chloride intermediate.

  • Step 2 (Concentration): Remove excess SOCl₂ under reduced pressure to yield a dry, highly reactive solid.

  • Step 3 (Esterification): Resuspend the acyl chloride in anhydrous DCM at 0°C. Dropwise, add 1.2 equivalents of the target alcohol (e.g., 2,3-dihydroxypropanol) and 2.0 equivalents of triethylamine (TEA) as an acid scavenger. Stir at room temperature for 12 hours.

  • Step 4 (Purification): Quench with distilled water, extract the organic layer, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).

Expertise & Causality Check: The direct Fischer esterification of quinoline-3-carboxylic acids is notoriously difficult due to the strong intramolecular hydrogen bonding between the C3-carboxyl and C4-oxo groups. Converting the acid to an acyl chloride using SOCl₂ disrupts this hydrogen bond, ensuring a highly reactive electrophilic center for the incoming alcohol nucleophile.

Protocol 2: In Vitro Broth Microdilution Assay (MIC Determination)
  • Step 1 (Inoculum Preparation): Culture the target bacterial strains (e.g., E. coli ATCC 25922) on Mueller-Hinton agar overnight. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL).

  • Step 2 (Dilution): Dilute the suspension 1:100 in Mueller-Hinton broth to achieve a final testing inoculum of 5 × 10⁵ CFU/mL per well.

  • Step 3 (Compound Plating): In a 96-well microtiter plate, perform two-fold serial dilutions of the quinoline acid and its ester derivative (range: 64 µg/mL to 0.015 µg/mL) in DMSO. Ensure the final DMSO concentration in the well remains <1% to prevent solvent-induced cytotoxicity.

  • Step 4 (Incubation & Readout): Inoculate the wells and incubate at 37°C for 18 hours. Add 30 µL of 0.015% resazurin dye solution to each well and incubate for an additional 2 hours. The MIC is recorded as the lowest concentration that prevents the color change from blue (oxidized) to pink (reduced).

Expertise & Causality Check: Quinoline esters are highly lipophilic and often precipitate in aqueous broth, creating false-positive turbidity readings that mimic bacterial growth. Utilizing resazurin—a redox indicator that changes color only in the presence of metabolically active cells—creates a self-validating system that uncouples physical compound precipitation from true biological viability.

References

  • Synthesis and Structure-Activity Relationships of Novel Arylfluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry.[Link]

  • Synthesis of novel acylated and esterified ciprofloxacin derivatives as efficient anticancer and antimicrobial agents. Frontiers in Chemistry.[Link]

  • Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PubMed Central (PMC).[Link]

  • Contrasting Effects of Acidic pH on the Extracellular and Intracellular Activities of the Anti-Gram-Positive Fluoroquinolones Moxifloxacin and Delafloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy.[Link]

Comparative

A Senior Application Scientist's Guide to the Selectivity of 8-Aminoquinoline-Based Fluorescent Probes for Metal Ion Detection

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical task. Among the arsenal of available tools, fluorescent probes based on the 8-aminoquinoline scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise detection of metal ions is a critical task. Among the arsenal of available tools, fluorescent probes based on the 8-aminoquinoline scaffold have emerged as a particularly powerful and versatile class of chemosensors. Their utility stems from a combination of synthetically tunable photophysical properties and a strong, yet often selective, chelating affinity for a variety of metal ions.

This guide provides an in-depth comparative analysis of the selectivity of 8-aminoquinoline-based probes for different metal ions. Moving beyond a simple catalog of compounds, we will delve into the causality behind their selectivity, present supporting experimental data, and provide detailed protocols to empower you to validate and extend these findings in your own research.

The 8-Aminoquinoline Scaffold: A Privileged Platform for Metal Ion Sensing

The 8-aminoquinoline core is a bidentate ligand, coordinating to metal ions through the nitrogen atom of the quinoline ring and the nitrogen of the 8-amino group. This coordination event is the linchpin of the sensing mechanism. Upon binding to a metal ion, the electronic properties of the 8-aminoquinoline fluorophore are modulated, leading to a discernible change in its fluorescence, be it enhancement ("turn-on"), quenching ("turn-off"), or a spectral shift.

The selectivity of these probes is not an inherent property of the 8-aminoquinoline itself, which can coordinate with a range of metal ions, but is rather engineered through synthetic modifications.[1] By introducing different substituents and coordinating groups, we can fine-tune the steric and electronic environment of the binding pocket, favoring the coordination of specific metal ions over others. Common strategies involve the derivatization of the 8-amino group to form amides, sulfonamides, or Schiff bases, which can introduce additional coordination sites and modulate the probe's affinity and selectivity.[1][2]

Comparative Selectivity Analysis: A Metal-by-Metal Examination

The true measure of a fluorescent probe's utility lies in its ability to selectively detect a target metal ion in a complex mixture of other, potentially interfering, ions. In this section, we will compare the performance of various 8-aminoquinoline-based probes for the detection of several key metal ions.

Zinc (II) (Zn²⁺): A Prevalent Target

Zinc is the second most abundant transition metal in the human body and plays a crucial role in a vast array of biological processes. Consequently, the development of selective Zn²⁺ probes is of significant interest. 8-Aminoquinoline derivatives have proven to be particularly adept at this task.[1][2]

Probe/SensorTarget IonLimit of Detection (LOD)Binding Constant (Kₐ)Key Interfering IonsReference
HAQTZn²⁺2.56 x 10⁻⁷ M-Cd²⁺, Ni²⁺[3]
Py2Zn²⁺---
TSQZn²⁺--Cd²⁺, Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺

Data not always available in all publications.

The high selectivity for Zn²⁺ over other divalent metal ions is often attributed to the specific coordination geometry preferred by the Zn²⁺ ion, which has a d¹⁰ electronic configuration and thus no crystal field stabilization energy, making its coordination dependent on ligand sterics.[1] Many 8-aminoquinoline-based probes exhibit a "turn-on" fluorescence response upon binding to Zn²⁺, a phenomenon often attributed to mechanisms like chelation-enhanced fluorescence (CHEF) and inhibition of photoinduced electron transfer (PET).

Copper (II) (Cu²⁺): A Redox-Active Metal

Copper is another essential trace element, but its dysregulation is associated with several neurodegenerative diseases. The development of selective Cu²⁺ probes is therefore of high importance.

Probe/SensorTarget IonLimit of Detection (LOD)Binding Constant (Kₐ)Key Interfering IonsReference
FCPAQCu²⁺0.80 µg/L--[4]
FCPBSQCu²⁺0.20 µg/L--[4]
BAQABPCu²⁺0.50 µg/L--[4]

Data not always available in all publications.

Interestingly, the interaction of 8-aminoquinoline probes with Cu²⁺ often leads to fluorescence quenching. This is due to the paramagnetic nature of the Cu²⁺ ion, which can induce non-radiative decay pathways for the excited fluorophore.

Iron (III) (Fe³⁺): A Key Player in Biology and a Common Interferent

Iron is essential for numerous biological functions, but its overload can be toxic. Fe³⁺ is also a common interfering ion in the detection of other metal ions. Therefore, the development of highly selective Fe³⁺ probes is a significant challenge.

Probe/SensorTarget IonLimit of Detection (LOD)Binding Constant (Kₐ)Key Interfering IonsReference
Probe 1Fe³⁺2.10 x 10⁻⁶ M-Al³⁺[5]

Data not always available in all publications.

Similar to Cu²⁺, Fe³⁺ is a paramagnetic ion that often quenches the fluorescence of 8-aminoquinoline-based probes. The design of "turn-on" probes for Fe³⁺ is a more challenging endeavor but has been achieved through clever molecular engineering.[5]

Cadmium (II) (Cd²⁺) and Mercury (II) (Hg²⁺): Toxic Heavy Metals

Cadmium and mercury are highly toxic heavy metals with no known biological function. Their detection in environmental and biological samples is of utmost importance.

Probe/SensorTarget IonLimit of Detection (LOD)Binding Constant (Kₐ)Key Interfering IonsReference
LCd²⁺3.9 x 10⁻⁸ M-Hg²⁺ (causes opposite response)
LHg²⁺9.8 x 10⁻⁷ M-Cd²⁺ (causes opposite response)

Data not always available in all publications.

Some innovative 8-aminoquinoline-based probes have been designed to exhibit opposite fluorescence responses to Cd²⁺ and Hg²⁺, allowing for their differential detection. For instance, a probe might show a "turn-on" response with Cd²⁺ and a "turn-off" response with Hg²⁺.

Aluminum (III) (Al³⁺): A Neurotoxic Metal

Aluminum is a neurotoxic metal, and its accumulation in the brain has been linked to Alzheimer's disease. The development of selective Al³⁺ probes is crucial for studying its biological roles and toxicity.

Probe/SensorTarget IonLimit of Detection (LOD)Binding Constant (Kₐ)Key Interfering IonsReference
LAl³⁺3.23 x 10⁻⁸ M-Fe³⁺[6]
Probe 1Al³⁺3.58 x 10⁻⁷ M-Fe³⁺[5]
TQSBAl³⁺7.0 nM3.8 x 10⁶ M⁻¹-[7]

Data not always available in all publications.

Several "turn-on" fluorescent probes based on 8-aminoquinoline have been reported for the selective detection of Al³⁺.[5][6][7] These probes often utilize Schiff base chemistry to create a specific binding pocket for the Al³⁺ ion.

The Underlying Science: Understanding Selectivity Mechanisms

The selectivity of an 8-aminoquinoline-based probe for a particular metal ion is governed by a combination of factors, including the Hard and Soft Acids and Bases (HSAB) principle, the preferred coordination geometry of the metal ion, and the specific design of the probe's binding pocket.

Caption: Key factors influencing the selectivity of 8-aminoquinoline probes.

For instance, harder metal ions like Al³⁺ tend to bind preferentially to harder donor atoms like oxygen and nitrogen, while softer metal ions like Hg²⁺ prefer softer donor atoms like sulfur. By incorporating appropriate donor atoms into the probe's structure, we can tune its selectivity based on the HSAB principle.

Experimental Protocols: A Guide to Best Practices

To ensure the trustworthiness and reproducibility of your findings, it is essential to follow rigorous experimental protocols. Here, we provide a detailed, step-by-step methodology for evaluating the selectivity of an 8-aminoquinoline-based fluorescent probe.

General Protocol for Selectivity and Interference Studies

This protocol outlines a self-validating system for assessing the selectivity of a novel fluorescent probe.

1. Preparation of Stock Solutions:

  • Probe Stock Solution: Prepare a stock solution of the 8-aminoquinoline-based probe (typically 1 mM) in a suitable solvent (e.g., DMSO, ethanol, or acetonitrile).

  • Metal Ion Stock Solutions: Prepare stock solutions (typically 10 mM) of a wide range of metal ions (as their chloride or nitrate salts) in deionized water. The panel of metal ions should include the target ion and a variety of potentially interfering ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺, Al³⁺).

2. Determination of Optimal Experimental Conditions:

  • Solvent System: Investigate the effect of different solvent systems (e.g., varying ratios of organic solvent to water) on the probe's fluorescence and its response to the target metal ion.

  • pH Optimization: Determine the optimal pH range for the probe's response to the target metal ion by performing fluorescence measurements in buffered solutions of varying pH.

3. Fluorescence Titration:

  • To a solution of the probe at a fixed concentration (e.g., 10 µM) in the optimized buffer, incrementally add small aliquots of the target metal ion stock solution.

  • After each addition, record the fluorescence emission spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.

4. Selectivity Study:

  • To separate solutions of the probe (e.g., 10 µM) in the optimized buffer, add a fixed concentration of each of the metal ions from your panel (e.g., 10 equivalents of the probe concentration).

  • Record the fluorescence emission spectrum for each solution.

  • Compare the fluorescence response of the probe to the target metal ion with its response to the other metal ions.

5. Interference Study (Competition Experiment):

  • To a solution of the probe (e.g., 10 µM) containing the target metal ion at a concentration that gives a significant fluorescence response, add a fixed concentration of each of the potentially interfering metal ions (e.g., 10 equivalents).

  • Record the fluorescence emission spectrum after the addition of the interfering ion.

  • A lack of significant change in the fluorescence signal indicates that the probe is selective for the target ion in the presence of the interfering ion.

Experimental_Workflow A Prepare Stock Solutions (Probe & Metal Ions) B Optimize Conditions (Solvent & pH) A->B C Fluorescence Titration (Determine LOD & Ka) B->C D Selectivity Study (Test against panel of ions) B->D F Data Analysis & Conclusion C->F E Interference Study (Competition Experiments) D->E E->F

Sources

Safety & Regulatory Compliance

Safety

7-Amino-quinoline-8-carboxylic acid proper disposal procedures

Comprehensive Operational and Disposal Protocol for 7-Aminoquinoline-8-carboxylic Acid As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling specialized...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 7-Aminoquinoline-8-carboxylic Acid

As a Senior Application Scientist, establishing a self-validating safety and disposal protocol is critical when handling specialized pharmaceutical building blocks. 7-Aminoquinoline-8-carboxylic acid (CAS: 946840-87-5) is a highly valuable intermediate in drug development[1]. However, its unique molecular architecture—featuring both an electron-rich amino group and an acidic carboxylic acid moiety on a quinoline scaffold—renders it amphoteric. This dual reactivity demands precise operational handling, strict waste segregation, and rigorous compliance with the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[2].

The following guide details the causality behind each safety measure, ensuring that your laboratory's workflows remain compliant, safe, and scientifically sound.

Physicochemical Profile & Hazard Assessment

To design an effective containment and disposal strategy, we must first analyze the quantitative and qualitative properties of the compound. Like many substituted quinoline-carboxylic acids, this chemical presents specific irritation and reactivity hazards[3].

Table 1: Quantitative Data and Hazard Profile

Property / Hazard Specification Causality & Operational Impact
Chemical Formula C₁₀H₈N₂O₂ The presence of nitrogenous and carboxylic groups dictates its amphoteric behavior[1].
Molecular Weight 188.18 g/mol Used for precise molar calculations during waste concentration tracking[1].
Storage Temperature 2–8°C (Sealed) Prevents thermal degradation and moisture absorption, which can alter its reactivity profile[1].
GHS Classification Category 2 (Skin/Eye)Category 3 (Respiratory) Mandates handling strictly within a certified chemical fume hood to prevent mucosal irritation[3].

| Incompatibilities | Strong oxidizers, strong acids/bases | Mixing with oxidizers can trigger exothermic reactions; requires strict waste segregation[4]. |

Operational Safety & Primary Containment Workflow

Handling 7-Aminoquinoline-8-carboxylic acid requires a structured approach to minimize exposure and prevent accidental environmental release.

Step-by-Step Handling Methodology:

  • Environmental Control: Conduct all weighing, transfer, and dilution operations within a certified chemical fume hood to mitigate the risk of inhaling aerosolized powders[3].

  • PPE Selection: Don impervious laboratory clothing, nitrile gloves, and safety goggles with side-shields[3].

  • Primary Containment: When preparing solutions, utilize High-Density Polyethylene (HDPE) or compatible borosilicate glass containers. Causality: Because this amphoteric compound is often dissolved in acidic or basic aqueous media during extraction, metal containers must be strictly avoided to prevent corrosive reactions that compromise primary containment[4][5].

  • Decontamination: Following the procedure, wipe down all balances and surfaces with a compatible solvent (e.g., isopropanol). Treat these contaminated wipes as solid hazardous waste[5].

Chemical Waste Segregation & Accumulation

Under EPA RCRA regulations, laboratories are classified as waste generators and must adhere to strict accumulation and segregation rules[6].

The Causality of Segregation: The amino group on the quinoline ring is susceptible to oxidation. Mixing 7-Aminoquinoline-8-carboxylic acid waste with strong oxidizing agents (e.g., peroxides, nitrates) can trigger spontaneous exothermic reactions, leading to dangerous over-pressurization of the waste container[4]. Furthermore, its carboxylic acid moiety means it must never be stored alongside cyanides or sulfides, as acidic conditions can catalyze the release of highly toxic gases[4].

WasteWorkflow Start Waste Generation: 7-Aminoquinoline-8-carboxylic acid Decision Physical State? Start->Decision Solid Solid Waste (Powder, Wipes, Vials) Decision->Solid Solid Liquid Liquid Waste (Solutions, Filtrates) Decision->Liquid Liquid SolidCont Seal in Poly-Drum (No Sweeping) Solid->SolidCont LiquidCont HDPE Safety Can (Max 90% Capacity) Liquid->LiquidCont Labeling RCRA Hazardous Waste Tag (No Abbreviations) SolidCont->Labeling LiquidCont->Labeling SAA Satellite Accumulation Area (SAA) Secondary Containment Required Labeling->SAA Disposal EPA-Certified Hazardous Waste Contractor SAA->Disposal Max 1 Year (or 3 days if full)

Workflow for the RCRA-compliant segregation and disposal of 7-Aminoquinoline-8-carboxylic acid.

Step-by-Step Disposal Procedures

Disposal of this compound into the sanitary sewer or municipal solid waste system is strictly prohibited and constitutes a severe violation of federal environmental laws[2].

Protocol for Compliant Disposal:

  • Waste Characterization: Separate solid waste (e.g., contaminated powder, Kimwipes, empty reagent vials) from liquid waste (e.g., reaction filtrates, HPLC effluents)[5][6].

  • Containerization: Place liquid waste into a spring-loaded HDPE liquid disposal safety can, which acts as a pressure relief valve. Fill the container to no more than 90% capacity to allow for vapor expansion[4][5].

  • Hazard Labeling (Critical Step): Attach an official Environmental Health and Safety (EHS) Hazardous Waste Tag. Causality: You must write out the full common chemical name ("7-Aminoquinoline-8-carboxylic acid"). Using shorthand like "7-AQ-8-COOH" or ditto marks violates the OSHA Hazard Communication Standard and EPA RCRA guidelines, preventing emergency responders from identifying the hazard immediately[2]. Include the date of initial waste generation and the exact concentration[2].

  • Satellite Accumulation Area (SAA) Management: Transfer the labeled container to a designated SAA. Store it within secondary containment to prevent leaks from reaching the drainage system[5]. Closed, partially filled containers can remain in the SAA for up to one year, but once a container is full, it must be removed within three days[4].

  • Final Disposal: Coordinate with your institution's EHS department or partner with a certified hazardous waste contractor to transport the waste to a licensed disposal facility[5].

Emergency Spill Protocols

In the event of a spill, immediate and systematic action is required to prevent environmental contamination and personnel exposure.

Methodology for Spill Cleanup:

  • Evacuate & Assess: Clear the immediate area. Verify that no incompatible chemicals (e.g., strong oxidizers or water-reactive agents) are involved in the spill matrix[4].

  • Containment (Solid): For dry powder spills, generating dust must be avoided to prevent inhalation. Do not dry-sweep. Instead, gently cover the spill with damp absorbent pads or carefully scoop the material into a dedicated solid waste container[3][7].

  • Containment (Liquid): For solution spills, deploy chemical spill kits containing inert absorbents (e.g., vermiculite or sand). Do not use combustible absorbents like sawdust[6].

  • Collection & Reporting: Place all absorbed material and contaminated PPE into a heavy-duty hazardous waste bag or drum. Seal the container, label it explicitly as "Hazardous Waste - Spill Cleanup: 7-Aminoquinoline-8-carboxylic acid," and immediately contact EHS for emergency pickup[2][5].

Sources

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